CP 53631
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRVQZKRCFTHR-SQQLFYIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595087 | |
| Record name | (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79836-56-9 | |
| Record name | (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Molecular Maze: A Technical Guide to the Mechanism of Action of CP 55,940
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of CP 55,940, a potent synthetic cannabinoid agonist. This document details its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate its function.
Introduction
CP 55,940 is a classic, non-selective, high-efficacy cannabinoid agonist that has been instrumental in the characterization of the endocannabinoid system.[1] Its rigid, bicyclic structure mimics the conformation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but with significantly higher potency.[1] This guide will delve into the molecular interactions and cellular consequences of CP 55,940 activity, providing a foundational understanding for researchers in cannabinoid pharmacology and drug development.
Receptor Binding Profile
CP 55,940 exhibits high and approximately equal affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. It is classified as a full agonist at both receptor subtypes.[2] The binding affinity of CP 55,940 is typically determined through competitive radioligand binding assays, where it displaces a radiolabeled ligand, often [³H]CP 55,940 itself, from the receptor.
Data Presentation: Quantitative Binding and Functional Data
The following tables summarize the quantitative data for CP 55,940's binding affinity and functional potency at human cannabinoid receptors.
Table 1: Receptor Binding Affinity (Ki) of CP 55,940
| Receptor | Ki (nM) Range | Reference(s) |
| Human CB1 | 0.58 - 5.0 | [2] |
| Human CB2 | 0.68 - 2.6 | [2] |
Table 2: G-Protein Activation (EC50/Emax) by CP 55,940
| Receptor | Assay | EC50 (nM) | Emax (% of control) | Reference(s) |
| Human CB1 | [³⁵S]GTPγS Binding | 3.4 | Not Reported | [1] |
| Human CB2 | [³⁵S]GTPγS Binding | 0.3 | Not Reported |
Table 3: Adenylyl Cyclase Inhibition (IC50) by CP 55,940
| Receptor | IC50 (nM) | Reference(s) |
| Human CB1 | 1.83 | [1] |
| Human CB2 | 2.89 | [1] |
Table 4: MAPK/ERK Activation (EC50/Emax) by CP 55,940
| Receptor | EC50 (nM) | Emax (% of basal) | Reference(s) |
| Rat CB1 | 1.4 | 220 | |
| Rat CB2 | 0.56 | 150 |
Signaling Pathways
As a G-protein coupled receptor (GPCR) agonist, CP 55,940 initiates a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors. These receptors are primarily coupled to inhibitory G-proteins of the Gi/o family.
G-Protein Coupling and Downstream Effectors
Activation of Gi/o proteins by CP 55,940 leads to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, most notably inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Mitogen-Activated Protein Kinase (MAPK) Pathway
CP 55,940 has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.
β-Arrestin Recruitment
Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process is crucial for receptor desensitization and internalization, as well as for initiating G-protein-independent signaling pathways, including the activation of the MAPK cascade.
Mandatory Visualization: Signaling Pathways
Caption: CP 55,940 signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CP 55,940.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP 55,940 (radioligand)
-
CP 55,940 (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled CP 55,940.
-
In a microplate, combine the cell membranes, a fixed concentration of [³H]CP 55,940, and the various concentrations of unlabeled CP 55,940. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization: Experimental Workflow
Caption: Radioligand competition binding assay workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
CP 55,940
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of CP 55,940.
-
In a microplate, combine the cell membranes, GDP, and the various concentrations of CP 55,940.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound as a function of the log concentration of CP 55,940 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cAMP.
Materials:
-
Whole cells expressing CB1 or CB2 receptors
-
CP 55,940
-
Forskolin (an adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of CP 55,940.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the log concentration of CP 55,940 and fit the data to determine the IC50 value.
Conclusion
CP 55,940 remains a cornerstone tool in cannabinoid research. Its well-characterized mechanism of action, from receptor binding to downstream signaling, provides a critical reference point for the evaluation of novel cannabinoid ligands. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for professionals in the field, facilitating further exploration of the endocannabinoid system and the development of new therapeutics.
References
The Genesis of a Cannabinoid Research Tool: A Technical History of CP 55,940
Groton, CT - In 1974, within the laboratories of Pfizer, a novel synthetic cannabinoid was born: CP 55,940.[1] While it never reached the pharmaceutical market, this potent molecule was destined to become an indispensable tool in the burgeoning field of cannabinoid research, playing a pivotal role in the very discovery of the cannabinoid receptor system. This in-depth guide provides a technical history of CP 55,940, detailing its discovery, synthesis, and the experimental protocols that elucidated its profound pharmacological effects.
A Serendipitous Discovery and a Research Revolution
Initially synthesized as part of Pfizer's exploration into analgesic compounds, CP 55,940 is a bicyclic cannabinoid analog that mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] Its true significance, however, was not fully realized until over a decade later. In 1988, the landscape of neuroscience was irrevocably changed when researchers William A. Devane and Allyn C. Howlett, in collaboration with scientists from Pfizer, utilized a tritium-labeled version of CP 55,940 ([³H]-CP 55,940) to identify and characterize the first cannabinoid receptor in the rat brain.[2][3] This groundbreaking work provided the first direct evidence of a specific binding site for cannabinoids in the central nervous system, now famously known as the CB1 receptor.[2]
Synthesis of a Potent Agonist
While the original 1974 Pfizer patent remains elusive in the public domain, a modification of their procedure for the synthesis of CP 55,940 and its analogs has been described. The synthesis involves a multi-step process:
A key step in the synthesis is a copper-catalyzed conjugate addition of a Grignard reagent derived from an appropriate aryl bromide to a cyclohexenone derivative. This is followed by a stereoselective reduction of the resulting ketone to establish the desired stereochemistry of the hydroxyl group on the cyclohexane ring. The final step involves a hydroboration-oxidation reaction to introduce the hydroxypropyl side chain.[2]
Pharmacological Profile: A High-Affinity, Full Agonist
CP 55,940 is characterized as a potent, non-selective, full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][4] Its high affinity and efficacy have made it an invaluable tool for probing the endocannabinoid system.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional efficacy (EC50 or IC50) of CP 55,940 at cannabinoid receptors, compiled from various studies.
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| CB1 | Rat | [³H]CP-55,940 | 0.58 | [1] |
| CB1 | Human | [³H]CP-55,940 | 0.6 - 5.0 | |
| CB2 | Human | [³H]CP-55,940 | 0.68 | [1] |
| CB2 | Human | [³H]CP-55,940 | 0.7 - 2.6 |
| Assay | Receptor | Species | EC50/IC50 (nM) | Effect | Reference |
| Adenylyl Cyclase Inhibition | CB1 | 1.83 | Inhibition | [5] | |
| Adenylyl Cyclase Inhibition | CB2 | 2.89 | Inhibition | [5] | |
| [³⁵S]GTPγS Binding | CB1 | 0.2 | Stimulation | ||
| [³⁵S]GTPγS Binding | CB2 | 0.3 | Stimulation | ||
| GRP55 | 5 |
Key Experimental Protocols
The characterization of CP 55,940 and its interaction with the cannabinoid receptors relied on a suite of now-standard pharmacological assays.
Radioligand Binding Assay
This assay was fundamental to the discovery of the cannabinoid receptor and is used to determine the affinity of a ligand for its receptor. The pivotal 1988 study by Devane, Howlett, and colleagues used the following principles:
Methodology:
-
Membrane Preparation: P2 membrane fractions are prepared from rat brain tissue.
-
Incubation: Membranes are incubated with a specific concentration of [³H]-CP 55,940.
-
Competition: To determine the affinity of unlabeled CP 55,940 or other cannabinoids, increasing concentrations of the unlabeled drug are added to compete with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]-CP 55,940, is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The Kd (dissociation constant) for [³H]-CP 55,940 and the Ki (inhibitory constant) for competing ligands are determined by Scatchard or non-linear regression analysis.[3]
Functional Assays: G-protein Coupling and Second Messenger Modulation
CP 55,940's mechanism of action was further elucidated through functional assays that demonstrated its ability to activate G-protein coupled receptors and modulate downstream signaling pathways.
This assay measures the activation of G-proteins, a hallmark of GPCR agonist activity.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest are prepared.
-
Incubation: Membranes are incubated with GDP, the test compound (e.g., CP 55,940), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS) on the Gα subunit of the G-protein.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by filtration and scintillation counting.
-
Data Analysis: The EC50 and Emax values are calculated to determine the potency and efficacy of the agonist.
CB1 and CB2 receptors are primarily coupled to the inhibitory G-protein, Gi/o, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Whole cells or membrane preparations expressing the cannabinoid receptor are used.
-
Stimulation: Adenylyl cyclase is stimulated with an agent like forskolin to produce a measurable level of cAMP.
-
Inhibition: The cells or membranes are then treated with varying concentrations of CP 55,940.
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is measured, typically using a competitive binding assay or other immunoassays.
-
Data Analysis: The IC50 value is determined, representing the concentration of CP 55,940 that causes a 50% inhibition of stimulated adenylyl cyclase activity.[5][6][7]
In Vivo Assessment: The Cannabinoid Tetrad
The in vivo effects of CP 55,940 are classically characterized by the "cannabinoid tetrad," a set of four dose-dependent behavioral and physiological responses observed in rodents. This assay is a reliable indicator of CB1 receptor activation in vivo.
The four components of the tetrad are:
-
Hypolocomotion: A decrease in spontaneous movement.
-
Catalepsy: A state of immobility and waxy flexibility.
-
Analgesia: A reduction in pain sensitivity, often measured using the tail-flick or hot-plate test.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Baseline Measurements: Baseline locomotor activity, cataleptic state, nociceptive threshold, and rectal temperature are recorded.
-
Drug Administration: CP 55,940 is administered, typically via intraperitoneal injection.
-
Post-treatment Measurements: The four parameters are measured at specific time points after drug administration.
-
Data Analysis: The effects of CP 55,940 are compared to baseline and vehicle-treated control animals to determine the dose-response relationship for each component of the tetrad.[8]
Conclusion: An Enduring Legacy
From its synthesis in the Pfizer labs to its crucial role in the discovery of the endocannabinoid system, CP 55,940 has left an indelible mark on pharmacology and neuroscience. Its well-characterized properties and potent activity continue to make it an essential reference compound for researchers investigating the therapeutic potential and physiological functions of cannabinoids. The detailed experimental protocols developed to understand its action have become standard methods in the field, a testament to the enduring legacy of this powerful research tool.
References
- 1. CP 55,940 - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and characterization of a cannabinoid receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 5. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 6. Cannabinoid inhibition of adenylate cyclase. Biochemistry of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of Gi in the inhibition of adenylate cyclase by cannabimimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of the Synthetic Cannabinoid CP 55,940: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 55,940 is a potent, non-selective, and full agonist of the cannabinoid receptors CB1 and CB2.[1][2][3] Developed by Pfizer in 1974, it has become an invaluable research tool for elucidating the physiological and pathophysiological roles of the endocannabinoid system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of CP 55,940, including its receptor binding affinity, functional activity, and associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate reproducible research, and quantitative data are summarized for comparative analysis.
Receptor Binding Affinity
CP 55,940 exhibits high and approximately equal affinity for both the CB1 and CB2 receptors.[2] The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The table below summarizes the reported Ki values for CP 55,940 at human and rodent cannabinoid receptors.
| Receptor | Species | Radioligand | Ki (nM) | Reference(s) |
| CB1 | Human | [3H]CP 55,940 | 0.5 - 5.0 | [2][4] |
| CB1 | Mouse | [3H]CP 55,940 | 0.9 | [5] |
| CB1 | Rat | [3H]CP 55,940 | 1.3 - 4 | [6] |
| CB2 | Human | [3H]CP 55,940 | 0.7 - 2.6 | [2][4] |
| CB2 | Mouse | [3H]CP 55,940 | 0.68 | [1] |
| CB2 | Rat | [3H]CP 55,940 | 0.68 | [1] |
Table 1: Receptor Binding Affinity (Ki) of CP 55,940
Functional Activity
As a full agonist, CP 55,940 effectively activates CB1 and CB2 receptors, initiating downstream intracellular signaling cascades. Its functional potency is typically quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), and the maximum response (Emax).
| Assay | Receptor | Parameter | Value (nM) | Emax (%) | Reference(s) |
| GTPγS Binding | CB1 | EC50 | 0.2 | ~62-65 | [2][7] |
| GTPγS Binding | CB2 | EC50 | 0.3 | Not Reported | [2] |
| cAMP Inhibition | CB1 | IC50 | 1.83 | Not Reported | [8] |
| cAMP Inhibition | CB2 | IC50 | 2.89 | Not Reported | [8] |
| ERK Phosphorylation | CB2 | EC50 | Not Reported | Not Reported | [9] |
Table 2: Functional Activity (EC50/IC50) of CP 55,940
CP 55,940 is considerably more potent than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2] In vivo studies in mice have shown it to be 4 to 15 times more potent in assays of catalepsy, tail withdrawal, and rectal temperature, and up to 82 times more potent in drug discrimination procedures.[5]
Signaling Pathways
The activation of CB1 and CB2 receptors by CP 55,940 triggers a cascade of intracellular events, primarily through the Gi/o family of G proteins.
Canonical Gi/o-Coupled Pathway
The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10] This pathway is fundamental to many of the physiological effects of cannabinoids.
Caption: Canonical Gi/o-coupled signaling pathway of CP 55,940.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
CP 55,940 has been shown to induce the phosphorylation and activation of ERK1/2.[11][12][13] This signaling cascade is implicated in the regulation of gene expression, cell proliferation, and synaptic plasticity. The activation can be mediated by both G-protein dependent and independent (e.g., via β-arrestin) mechanisms.
Caption: CP 55,940-induced MAPK/ERK signaling pathway.
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway
The PI3K/Akt signaling pathway is crucial for cell survival and is implicated in the neuroprotective effects of cannabinoids. Activation of CB1 receptors by agonists like CP 55,940 can lead to the phosphorylation and activation of Akt.[14]
Caption: CP 55,940-induced PI3K/Akt signaling pathway.
Experimental Protocols
Radioligand Binding Assay ([3H]CP 55,940)
This protocol describes a competitive binding assay to determine the affinity of a test compound for cannabinoid receptors using [3H]CP 55,940 as the radioligand.
Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the cannabinoid receptor of interest by homogenization and differential centrifugation.[15]
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).[16]
-
Incubation: In a 96-well plate, incubate the membranes (5-50 µg protein) with a fixed concentration of [3H]CP 55,940 (e.g., 0.5-2 nM) and varying concentrations of the unlabeled test compound.[15] Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Termination and Filtration: After incubation (e.g., 60-90 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15][17]
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA) to remove unbound radioligand.[16]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]CP 55,940 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation.[18][19]
Workflow:
Caption: Workflow for a [35S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.[20]
-
Incubation: Pre-incubate membranes (10-20 µg protein) with GDP (e.g., 10-100 µM) and varying concentrations of the test agonist at 30°C for 15 minutes. Initiate the reaction by adding [35S]GTPγS (e.g., 0.05-0.1 nM).[20]
-
Termination and Filtration: After incubation (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
cAMP Inhibition Assay
This assay measures the ability of a CB1 or CB2 receptor agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.[8][21]
Workflow:
Caption: Workflow for a cAMP inhibition assay.
Detailed Methodology:
-
Cell Culture: Culture cells stably expressing the cannabinoid receptor of interest (e.g., CHO or HEK293 cells) in appropriate media.
-
Pre-incubation: Seed the cells in a multi-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test agonist and incubate for a short period (e.g., 15 minutes).[8]
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[21]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
In Vivo Pharmacological Effects
CP 55,940 elicits a range of behavioral and physiological effects in vivo, primarily mediated through the CB1 receptor. These include:
-
Catalepsy: A state of immobility and muscular rigidity. The ED50 for catalepsy in mice is approximately 0.4 mg/kg.[3]
-
Hypothermia: A decrease in body temperature.
-
Antinociception: A reduction in the sensitivity to painful stimuli.
-
Locomotor Activity: Dose-dependent suppression of locomotor activity.[22]
-
Intracranial Self-Stimulation (ICSS): Depression of ICSS, with an ED50 of 0.15 mg/kg in mice.[5]
-
Conditioned Place Aversion (CPA): At a dose of 1 mg/kg, CP 55,940 induces CPA in mice, an effect mediated by astroglial CB1 receptors and involving cyclooxygenase-2 (COX-2) signaling.[23][24]
Conclusion
CP 55,940 remains a cornerstone in cannabinoid research due to its high potency and full agonist activity at both CB1 and CB2 receptors. Its well-characterized pharmacological profile, from receptor binding and functional activity to downstream signaling and in vivo effects, provides a robust foundation for investigating the complexities of the endocannabinoid system. The experimental protocols and data presented in this guide are intended to support the design and execution of rigorous and reproducible studies in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 3. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro treatment with the synthetic cannabinoid CP55, 940 decreases the in vitro migration of macrophages in the rat: involvement of both CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Agonists Increase the Interaction between β-Arrestin 2 and ERK1/2 and Upregulate β-Arrestin 2 and 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic and endogenous cannabinoids protect retinal neurons from AMPA excitotoxicity in vivo, via activation of CB1 receptors: Involvement of PI3K/Akt and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accurateclinic.com [accurateclinic.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. marshall.edu [marshall.edu]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 24. Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Binding Affinity and Signaling Profiles of CP 55,940 at Cannabinoid Receptors CB1 and CB2
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthetic cannabinoid agonist CP 55,940, focusing on its binding characteristics for the cannabinoid receptors CB1 and CB2. It includes a compilation of quantitative binding affinity data, a detailed experimental protocol for determining these values via radioligand displacement assays, and a visual breakdown of the primary signaling pathways activated by this potent research compound.
Introduction to CP 55,940
CP 55,940 is a classic, non-selective cannabinoid agonist that is structurally distinct from the classical phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC). Developed by Pfizer in the 1970s, it has become an indispensable tool in cannabinoid research due to its high potency and stability. It demonstrates high and approximately equal affinity for both the central (CB1) and peripheral (CB2) cannabinoid receptors, making it a standard reference agonist in behavioral tests and receptor binding assays.[1] This guide delineates its interaction with these key receptors of the endocannabinoid system.
Quantitative Binding Affinity Data
CP 55,940 is characterized by its high-affinity binding to both CB1 and CB2 receptors, with dissociation constants (Kᵢ and K𝘥) typically in the low nanomolar range. The data compiled from various studies underscores its non-selective profile.
| Receptor | Ligand | Affinity Constant | Value (nM) | Reference(s) |
| CB1 | CP 55,940 | Kᵢ | 0.5 - 5.0 | [1] |
| CB1 | [³H]CP 55,940 | K𝘥 | ~0.3 | [2] |
| CB1 | [³H]CP 55,940 | K𝘥 | 1.3 - 4.0 | [3] |
| CB2 | CP 55,940 | Kᵢ | 0.69 - 2.8 | [1] |
| CB2 | [³H]CP 55,940 | K𝘥 | ~0.3 | [2] |
| CB2 | CP 55,940 | EC₅₀ | 0.3 |
Experimental Protocols: Radioligand Displacement Assay
The binding affinity (Kᵢ) of a test compound like CP 55,940 is commonly determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand (e.g., [³H]CP-55,940) from the receptor.
Detailed Methodology
Objective: To determine the inhibition constant (Kᵢ) of a test compound at CB1 or CB2 receptors.
Materials:
-
Membrane Preparation: Cell membranes from CHO or HEK 293 cells stably expressing human CB1 or CB2 receptors.[2][4]
-
Radioligand: [³H]CP-55,940.[5]
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a potent unlabeled cannabinoid agonist, such as WIN 55,212-2.[2]
-
Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).[4]
-
Washing Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, and 0.1% BSA.[4]
-
Instrumentation: Scintillation counter, glass fiber filters.
Procedure:
-
Reaction Setup: In assay tubes, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of [³H]CP-55,940 (e.g., 0.3 nM, near its K𝘥 value), and varying concentrations of the unlabeled test compound.[2]
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of an unlabeled agonist (e.g., 1 µM WIN 55,212-2) to block all specific binding.[2]
-
-
Incubation: Incubate the reaction mixtures at 30°C. Incubation time is typically 60 minutes for CB2 and 90 minutes for CB1 to reach equilibrium.[2]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold washing buffer to remove any non-specifically bound radioactivity.[4]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).[4]
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
Caption: Workflow for a competitive radioligand displacement assay.
Receptor Signaling Pathways
As a potent agonist, CP 55,940 activates canonical G-protein dependent signaling cascades as well as other pathways upon binding to CB1 and CB2 receptors. Both receptors primarily couple to inhibitory G-proteins (Gαi/o).[6][7]
CB1 Receptor Signaling
CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the central nervous system.[8] Their activation by an agonist like CP 55,940 initiates several key intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels and subsequently decreases the activity of Protein Kinase A (PKA).[9][10] Simultaneously, the Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.[6][10] This combination of effects typically results in reduced neurotransmitter release at the presynaptic terminal. Beyond this, CB1 activation also stimulates the MAPK/ERK and PI3K/Akt pathways, which are crucial for regulating cell fate and survival.[6][9]
Caption: Major signaling pathways activated by the CB1 receptor.
CB2 Receptor Signaling
CB2 receptors are primarily expressed on immune cells and play a significant role in modulating inflammation and immune responses.[11] Similar to CB1, agonist activation of CB2 receptors leads to Gαi/o-mediated inhibition of adenylyl cyclase and a subsequent decrease in cAMP.[12] This is a key mechanism for its immunomodulatory effects. In addition, CB2 activation robustly stimulates the MAPK (p38 and ERK) and PI3K/Akt signaling cascades.[11][12][13] These pathways are critical for regulating gene expression related to immune cell proliferation, differentiation, and cytokine release. Unlike CB1, the role of CB2 in directly modulating ion channels is less established.
Caption: Key signaling cascades initiated by the CB2 receptor.
Conclusion
CP 55,940 remains a cornerstone of cannabinoid pharmacology due to its well-characterized profile as a high-affinity, non-selective agonist for both CB1 and CB2 receptors. Its potent activation of canonical Gαi/o-coupled pathways and other critical signaling cascades like MAPK and PI3K/Akt makes it an effective tool for elucidating the physiological and pathological roles of the endocannabinoid system. The data and protocols presented here provide a foundational guide for researchers utilizing this compound to investigate cannabinoid receptor function.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 3. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In Vivo Effects of CP 55,940 on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CP 55,940, a synthetic bicyclic cannabinoid analog, serves as a potent and high-efficacy agonist for both central (CB1) and peripheral (CB2) cannabinoid receptors.[1][2] Its pharmacological profile, characterized by greater potency and efficacy than Δ⁹-tetrahydrocannabinol (THC), has established it as a critical research tool for elucidating the in vivo functions of the endocannabinoid system within the central nervous system (CNS).[1][2] This technical guide provides an in-depth overview of the multifaceted in vivo effects of CP 55,940 on the CNS, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Pharmacological Effects on the CNS
Systemic administration of CP 55,940 in animal models consistently produces a characteristic tetrad of effects: hypolocomotion, catalepsy, antinociception, and hypothermia.[3][4] These effects are primarily mediated through the activation of CB1 receptors.[1][3]
Behavioral Effects
CP 55,940 exerts significant dose-dependent effects on rodent behavior, influencing locomotor activity, reward-seeking, memory, and anxiety.
-
Locomotor Activity: The compound typically induces hypoactivity.[5] However, some studies report a biphasic effect, with low doses causing stimulation and higher doses leading to profound hypoactivity.[5] Chronic administration can lead to tolerance to these locomotor effects.[4][6]
-
Intracranial Self-Stimulation (ICSS): Acute administration of CP 55,940 dose-dependently suppresses ICSS, an effect mediated by CB1 receptors.[7] Doses of 0.1 mg/kg and higher have been shown to depress ICSS in rats, with an ED50 of 0.15 mg/kg in mice.[7] Repeated dosing can lead to partial tolerance to these rate-decreasing effects.[7]
-
Catalepsy: CP 55,940 is a potent inducer of catalepsy, a state of immobility and waxy flexibility.[1][7] The ED50 for catalepsy has been reported to be 0.4 mg/kg.[1] This effect is also mediated by CB1 receptors.[1]
-
Memory and Cognition: Administration of CP 55,940 has been shown to impair spatial memory retrieval in a dose-dependent manner.[8] A dose of 0.25 mg/kg significantly altered parameters in the Morris water maze test in mice.[8] Adolescent exposure to CP 55,940 can have lasting detrimental effects on memory and motivated behaviors in adulthood.[1]
-
Anxiety and Aversion: The effects of CP 55,940 on anxiety are complex. Doses of 40 µg/kg have been shown to have anxiogenic effects in the social interaction test.[9] Furthermore, at a dose of 1 mg/kg, CP 55,940 can induce conditioned place aversion (CPA), an effect mediated by astroglial CB1 receptors through cyclooxygenase-2 (COX-2) signaling.[10][11]
Physiological Effects
-
Antinociception: CP 55,940 is a potent analgesic across various pain models, including acute thermal and inflammatory pain.[12][13][14][15] It produces dose-dependent antinociception in both the hot plate and tail-flick assays.[12][13] This effect is mediated by both spinal and supraspinal pathways.[12][16][17]
-
Hypothermia: A hallmark effect of CP 55,940 is the induction of a marked, dose-dependent decrease in core body temperature.[5][18] This hypothermic effect is subject to tolerance with repeated administration.[18]
Neurochemical Effects
CP 55,940 modulates the release of several key neurotransmitters in the CNS.
-
Acetylcholine: It potently inhibits the electrically evoked release of acetylcholine from hippocampal slices with an EC50 of 0.02 µM.[19]
-
Glutamate: The compound attenuates the potassium-evoked release of glutamate in striatal synaptosomes, with an EC50 of 0.58 µM.[20] Chronic exposure to cannabinoids can lead to tolerance to this inhibitory effect on glutamate release.[21]
-
Dopamine: While cannabinoids are known to evoke dopamine release in the nucleus accumbens, direct modulation of dopamine release by CP 55,940 in the striatum is not consistently observed.[7][20]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vivo effects of CP 55,940 from various studies.
| Effect | Animal Model | Dose/Concentration | Key Finding | Citation |
| ICSS Depression | C57BL6/J Mice | ED50: 0.15 mg/kg | Dose-dependent suppression of intracranial self-stimulation. | [7] |
| Catalepsy | C57 Mice | ED50: 0.4 mg/kg | Induction of catalepsy. | [1] |
| Spatial Memory Impairment | C57BL/6J Mice | 0.25 mg/kg | Significant alteration of spatial memory retrieval in the Morris water maze. | [8] |
| Anxiogenic Effect | Rats | 40 µg/kg | Decreased time spent in social interaction. | [9] |
| Conditioned Place Aversion | Mice | 1 mg/kg | Induction of conditioned place aversion. | [11] |
| Antinociception (Hot Plate) | Swiss Mice | ED50: 1.13 mg/kg | Dose-dependent antinociception. | [12][13] |
| Antinociception (Tail Flick) | Swiss Mice | ED50: 0.51 mg/kg | Dose-dependent antinociception. | [12][13] |
| Hypothermia | Wistar Rats | 100 µg/kg | Marked decrease in body temperature. | [5] |
| Acetylcholine Release Inhibition | Rat Hippocampal Slices | EC50: 0.02 µM | Potent inhibition of electrically evoked acetylcholine release. | [19] |
| Glutamate Release Inhibition | Rat Striatal Synaptosomes | EC50: 0.58 µM | Attenuation of potassium-evoked glutamate release. | [20] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Intracranial Self-Stimulation (ICSS)
-
Subjects: Male C57BL6/J mice.
-
Surgery: Stereotaxic implantation of a bipolar stimulating electrode in the medial forebrain bundle.
-
Apparatus: Operant conditioning chambers equipped with a response lever.
-
Procedure: Mice are trained to press a lever to receive electrical stimulation. Baseline ICSS rates are established.
-
Drug Administration: CP 55,940 is administered intraperitoneally (i.p.) at various doses.
-
Data Analysis: The rate of lever pressing is recorded and expressed as a percentage of the baseline rate. ED50 values are calculated to determine the potency of the drug's effect.[7]
Catalepsy Assessment
-
Subjects: Mice.
-
Apparatus: A horizontal metal bar raised a specific height above a surface.
-
Procedure: The forepaws of the mouse are placed on the bar, and the time until the mouse removes its paws is measured, typically up to a maximum of 60 seconds.
-
Drug Administration: CP 55,940 is administered i.p.
-
Data Analysis: The latency to movement is recorded as a measure of catalepsy.[7]
Morris Water Maze (Spatial Memory)
-
Subjects: Male C57BL/6J mice.
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure:
-
Training: Mice undergo several days of training to learn the location of the hidden platform using spatial cues.
-
Testing: On the test day, the platform is removed, and the mouse is allowed to swim freely for a set period.
-
-
Drug Administration: CP 55,940 is administered i.p. 30 minutes before the test session.
-
Data Analysis: Parameters such as the latency to first cross the former platform location, the number of crossings, and the time spent in the target quadrant are measured to assess spatial memory retrieval.[8]
Conditioned Place Aversion (CPA)
-
Subjects: Mice.
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two larger chambers.
-
Procedure:
-
Pre-test: The mouse is allowed to freely explore all chambers to determine initial preference.
-
Conditioning: Over several days, the mouse receives an injection of CP 55,940 and is confined to one of the larger chambers, and a vehicle injection while confined to the other chamber.
-
Post-test: The mouse is again allowed to freely explore all chambers, and the time spent in each chamber is recorded.
-
-
Drug Administration: CP 55,940 (1 mg/kg, i.p.) and vehicle are administered on alternating days during the conditioning phase.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber during the post-test compared to the pre-test indicates aversion.[11]
Signaling Pathways and Visualizations
The in vivo effects of CP 55,940 are predominantly initiated by its binding to and activation of CB1 receptors, which are G-protein coupled receptors (GPCRs).
Canonical CB1 Receptor Signaling
Activation of the CB1 receptor by CP 55,940 leads to the dissociation of the G-protein complex into its Gαi/o and Gβγ subunits. This initiates several downstream signaling cascades, including:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][22]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization).
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also lead to the activation of the MAPK cascade, including ERK, which can influence gene expression and synaptic plasticity.
Caption: Canonical CB1 receptor signaling pathway activated by CP 55,940.
Experimental Workflow for Conditioned Place Aversion
The following diagram illustrates the typical workflow for a conditioned place aversion experiment used to assess the aversive properties of CP 55,940.
Caption: Experimental workflow for Conditioned Place Aversion (CPA).
Astroglial CB1R-Mediated Aversion Signaling
Recent evidence suggests a specific pathway for the aversive effects of high-dose CP 55,940 involving CB1 receptors on astrocytes.
Caption: Astroglial CB1R-COX2 pathway in CP 55,940-induced aversion.
References
- 1. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 2. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cross-tolerance between delta 9-tetrahydrocannabinol, CP 55,940 and WIN 55,212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aversive effects of the synthetic cannabinoid CP 55,940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-exposure to the cannabinoid receptor agonist CP 55940 enhances morphine behavioral sensitization and alters morphine self-administration in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP55,940 attenuates spatial memory retrieval in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unconditioned and conditioned anxiogenic effects of the cannabinoid receptor agonist CP 55,940 in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 11. Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with mu opioid receptor and alpha2-adrenoceptor agonists in acute pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The analgesic potential of cannabinoids | Journal of Opioid Management [wmpllc.org]
- 15. Dissociable effects of the cannabinoid receptor agonists Δ9-tetrahydrocannabinol and CP55940 on pain-stimulated versus pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Cannabinoid agonist, CP 55,940, prevents capsaicin-induced sensitization of spinal cord dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Examination of the effect of the cannabinoid receptor agonist, CP 55,940, on electrically evoked transmitter release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Involvement of Cannabinoid Receptors in the Regulation of Neurotransmitter Release in the Rodent Striatum: A Combined Immunochemical and Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Molecular mechanisms involved in the asymmetric interaction between cannabinoid and opioid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Effects of CP 55,940
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
CP 55,940 is a potent, synthetic bicyclic cannabinoid analogue that serves as a powerful research tool for studying the endocannabinoid system.[1] Created by Pfizer in 1974, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC) but with significantly higher potency and efficacy at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2][3] This technical guide provides a comprehensive overview of the cellular and molecular effects of CP 55,940, detailing its receptor binding profile, downstream signaling cascades, and diverse cellular consequences. It includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to support advanced research and development.
Receptor Binding and Affinity Profile
CP 55,940 is a high-affinity, non-selective full agonist for CB1 and CB2 receptors.[1][4] Its binding affinity is considerably higher than that of THC, contributing to its greater potency in functional assays and behavioral tests.[5] The compound displays roughly equal affinity for both central (CB1) and peripheral (CB2) cannabinoid receptors.
Table 1: Receptor Binding Affinity (Ki) of CP 55,940
| Receptor | Species/System | Radioligand | Ki Value (nM) | Reference |
| CB1 | Human (CHO-K1 cells) | [³H]CP 55,940 | 0.5 | [6] |
| CB1 | Rat Brain Membranes | [³H]CP 55,940 | 0.58 | [1] |
| CB1 | Rodent Brain | [³H]CP 55,940 | 0.6 - 5.0 | |
| CB1 | Mouse Brain | [³H]CP 55,940 | 1.3 - 4.0 | [7] |
| CB2 | Human (CHO-K1 cells) | [³H]CP 55,940 | 0.59 | [6] |
| CB2 | Rat Brain Membranes | [³H]CP 55,940 | 0.68 | [1] |
| CB2 | Rodent Brain | [³H]CP 55,940 | 0.7 - 2.6 |
Molecular Mechanisms and Signaling Pathways
As a potent agonist, CP 55,940 triggers a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
G-Protein Coupling and Adenylyl Cyclase Inhibition
The primary mechanism of action for CP 55,940 involves the activation of inhibitory G-proteins, specifically of the Gi/o family.[8] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][9] This is a canonical pathway for cannabinoid receptor activation.
References
- 1. CP 55,940 - Wikipedia [en.wikipedia.org]
- 2. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 4. CP 55940 - LKT Labs [lktlabs.com]
- 5. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CP55940 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synthetic Cannabinoid CP 55,940: A Technical Guide for Endocannabinoid System Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
CP 55,940 is a potent, synthetic, non-selective bicyclic cannabinoid agonist that serves as a cornerstone research tool in the study of the endocannabinoid system (ECS). Developed by Pfizer in 1974, its high affinity and efficacy at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) have made it an invaluable pharmacological probe for delineating ECS signaling pathways, characterizing novel ligands, and understanding the physiological and pathological roles of cannabinoid receptors.[1] This technical guide provides an in-depth overview of CP 55,940, focusing on its chemical properties, pharmacological profile, and application in key experimental protocols. It is intended to serve as a comprehensive resource for researchers employing this compound to investigate the complexities of the endocannabinoid system.
Core Properties of CP 55,940
CP 55,940, chemically known as (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol, is a nonclassical cannabinoid agonist. Unlike classical cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), it lacks the pyran ring structure. This structural distinction contributes to its unique pharmacological profile, including its significantly higher potency—estimated to be 10 to 45 times greater than that of THC.[2][3] It functions as a full agonist at both CB1 and CB2 receptors, effectively mimicking the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[1][4]
| Property | Value |
| Chemical Name | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |
| Molecular Formula | C₂₄H₄₀O₃ |
| Molecular Weight | 376.58 g/mol |
| CAS Number | 83002-04-4 |
| Class | Nonclassical Cannabinoid |
| Receptor Target | Full Agonist at CB1 and CB2 Receptors |
Pharmacological Profile: Quantitative Data
The utility of CP 55,940 as a research tool is defined by its high binding affinity (low Kᵢ/Kₑ values) and functional potency (low EC₅₀/IC₅₀ values) at cannabinoid receptors. The following tables summarize key quantitative data from various in vitro assays.
Table 2.1: Receptor Binding Affinity
Binding affinity is typically determined through radioligand displacement assays, where the ability of CP 55,940 to displace a radiolabeled ligand (often [³H]CP-55,940 itself) from the receptor is measured. The inhibition constant (Kᵢ) and dissociation constant (Kₑ) are reported. Lower values indicate higher affinity.
| Receptor | Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| CB1 | Human | CHO-K1 Cells | [³H]CP-55,940 | Kᵢ | 0.6 - 5.0 | |
| CB1 | Human | CHO Cells | [³H]CP-55,940 | Kᵢ | 0.95 | |
| CB1 | Rat | Brain Membranes | [³H]CP-55,940 | Kᵢ | 0.58 | [5] |
| CB1 | Rat | Brain | [³H]CP-55,940 | Kₑ | 1.3 - 4.0 | [6] |
| CB1 | Mouse | Brain | [³H]CP-55,940 | Kₑ | 2.31 | [7] |
| CB2 | Human | CHO-K1 Cells | [³H]CP-55,940 | Kᵢ | 0.7 - 2.6 | |
| CB2 | Human | CHO Cells | [³H]CP-55,940 | Kᵢ | 0.68 | [1] |
| CB2 | Human | hCB2-CHO Cells | [³H]CP-55,940 | Kₑ | 1.04 | [7] |
Table 2.2: Functional Activity & Potency
Functional activity measures the biological response initiated by the ligand. Key assays include the stimulation of [³⁵S]GTPγS binding (a measure of G-protein activation) and the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) indicates the potency of the compound.
| Assay Type | Receptor | Species | Preparation | Parameter | Value (nM) | Reference |
| [³⁵S]GTPγS Binding | CB1 | Human | hCB₁R Cells | EC₅₀ | 28.2 | [8] |
| [³⁵S]GTPγS Binding | CB1 | Mouse | Brain Membranes | EC₅₀ | 6.31 | [8] |
| [³⁵S]GTPγS Binding | CB1 | Mouse | Brain Membranes | EC₅₀ | 27.3 | [9] |
| cAMP Inhibition | CB1 | N/A | CHO Cells | EC₅₀ | 0.2 | |
| cAMP Inhibition | CB1 | N/A | N18TG2 Cells | EC₅₀ | 3.11 | [10] |
| cAMP Inhibition | CB2 | N/A | CHO Cells | EC₅₀ | 0.3 |
Mechanism of Action and Downstream Signaling
CP 55,940 exerts its effects by activating CB1 and CB2, which are Class A G-protein-coupled receptors (GPCRs). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gᵢ/Gₒ).
G-Protein-Dependent Signaling
Upon activation by CP 55,940, the Gᵢ/Gₒ protein complex dissociates into its Gα and Gβγ subunits. The Gαᵢ/ₒ subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cAMP.[2][11] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[12] The Gβγ subunit can also directly modulate cellular activity by activating inwardly rectifying potassium channels (GIRK) and inhibiting voltage-gated calcium channels, which collectively leads to a reduction in neuronal excitability and neurotransmitter release.[11][12]
β-Arrestin-Mediated Signaling and Desensitization
In addition to G-protein signaling, prolonged or strong agonist binding, as with CP 55,940, initiates receptor desensitization and internalization pathways mediated by β-arrestins. Following agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the CB1/CB2 receptor. This phosphorylation event serves as a docking site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[13][14] The binding of β-arrestin sterically hinders further G-protein coupling, effectively desensitizing the receptor.[15] Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (like clathrin) to promote receptor internalization.[15] It also initiates G-protein-independent signaling cascades, most notably the activation of the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinases (ERK1/2).[12][13][16]
Experimental Protocols and Workflows
CP 55,940 is central to several foundational assays used to characterize the endocannabinoid system.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand, typically [³H]CP-55,940, for binding to CB1 or CB2 receptors in a membrane preparation.
Detailed Methodology:
-
Membrane Preparation: Tissues (e.g., rat brain) or cells expressing the target receptor (e.g., CHO-hCB1) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.[17] The membrane pellet is washed and resuspended in an assay buffer.[17] Protein concentration is determined via a Bradford or BCA assay.
-
Assay Setup: The assay is performed in microtiter plates. Each well contains:
-
A fixed concentration of receptor-containing membranes.
-
A fixed concentration of radioligand ([³H]CP-55,940, typically near its Kₑ value, e.g., 0.5-2.0 nM).[8]
-
Increasing concentrations of the unlabeled test compound.
-
Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., 1 µM WIN-55,212-2).[18]
-
-
Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30-37°C).[17][18]
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[8][17] This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand.[8] The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of the test compound. The IC₅₀ is determined from the resulting sigmoidal curve and converted to a Kᵢ value using the Cheng-Prusoff equation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. CP55940 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. realmofcaring.org [realmofcaring.org]
- 8. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. accurateclinic.com [accurateclinic.com]
The Synthetic Cannabinoid CP 55,940: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
CP 55,940 is a potent, non-selective, and high-efficacy synthetic agonist of the cannabinoid receptors CB1 and CB2. Developed by Pfizer in the 1970s, it has become an invaluable research tool for elucidating the function of the endocannabinoid system and for the development of novel cannabinoid-based therapeutics. This technical guide provides a comprehensive overview of the synthesis and chemical properties of CP 55,940, including detailed experimental protocols and a summary of its key pharmacological data.
Chemical Properties
CP 55,940, with the chemical name (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol, is a bicyclic cannabinoid mimetic that is structurally distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC). Its high lipophilicity allows it to readily cross the blood-brain barrier.
Receptor Binding and Functional Activity
CP 55,940 exhibits high affinity for both the CB1 and CB2 receptors, acting as a full agonist at both. This potent and non-selective activity makes it a powerful tool for studying the global effects of cannabinoid receptor activation. The quantitative data for its binding affinity and functional potency are summarized in the tables below.
| Receptor | Binding Affinity (Ki) | Reference(s) |
| Human CB1 | 0.5 - 5.0 nM | [1] |
| Human CB2 | 0.69 - 2.8 nM | [1] |
| Assay | Receptor | EC50/IC50 | Reference(s) |
| G-protein binding (EC50) | CB1 | 3.4 nM | [2] |
| Adenylyl cyclase inhibition (IC50) | CB1 | 1.83 nM | [3] |
| Adenylyl cyclase inhibition (IC50) | CB2 | 2.89 nM | [3] |
| GRP55 (EC50) | GPR55 | 5 nM | [4] |
Synthesis of CP 55,940
The synthesis of CP 55,940 is a multi-step process that has been approached through various synthetic strategies. A common approach involves the stereocontrolled synthesis of the substituted cyclohexanol ring followed by the introduction of the phenolic moiety. One notable method utilizes an aldolization/retro-aldolization strategy to achieve the desired stereochemistry.[5][6]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for CP 55,940.
Signal Transduction Pathways
As a G-protein coupled receptor (GPCR) agonist, CP 55,940 initiates a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors. These receptors are primarily coupled to inhibitory G-proteins (Gi/o).
CB1 Receptor Signaling
Activation of the CB1 receptor by CP 55,940 in neurons leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, CB1 receptor activation can modulate ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. Another important signaling pathway activated by CP 55,940 through CB1 is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating gene expression and cell survival.
Caption: CP 55,940 signaling via the CB1 receptor.
CB2 Receptor Signaling
The CB2 receptor is predominantly expressed in immune cells, and its activation by CP 55,940 plays a crucial role in modulating immune responses. Similar to CB1, CB2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This can affect the function of various immune cells, including T cells, B cells, and macrophages. Activation of the MAPK/ERK pathway is also a significant consequence of CB2 receptor stimulation, influencing cytokine production and cell migration.
Caption: CP 55,940 signaling via the CB2 receptor.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of CP 55,940 with cannabinoid receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of CP 55,940 for CB1 and CB2 receptors. It involves the use of a radiolabeled form of CP 55,940 ([³H]CP 55,940) to compete for binding with unlabeled CP 55,940 or other test compounds.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP 55,940
-
Unlabeled CP 55,940 (for determining non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]CP 55,940 and varying concentrations of unlabeled CP 55,940 or test compound in binding buffer.
-
Incubate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.
Caption: Radioligand binding assay workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
CP 55,940 or other test agonists
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Pre-incubate cell membranes with the test agonist in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax for G-protein activation.
Caption: GTPγS binding assay workflow.
cAMP Accumulation Assay
This assay measures the ability of a CB1/CB2 agonist to inhibit the production of cAMP.
Materials:
-
Cells expressing CB1 or CB2 receptors
-
CP 55,940 or other test agonists
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Culture cells in appropriate plates.
-
Pre-treat cells with the test agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
Analyze the data to determine the IC50 for the inhibition of cAMP accumulation.
Caption: cAMP accumulation assay workflow.
ERK1/2 Phosphorylation Assay
This assay determines the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing CB1 or CB2 receptors
-
CP 55,940 or other test agonists
-
Cell lysis buffer
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Western blotting reagents and equipment or a plate-based assay kit (e.g., ELISA, AlphaScreen)
Procedure (Western Blotting):
-
Culture cells and starve them of serum to reduce basal ERK phosphorylation.
-
Treat cells with the test agonist for a specific time course.
-
Lyse the cells and collect the protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with a secondary antibody conjugated to a detectable label (e.g., HRP).
-
Detect the signal and quantify the ratio of p-ERK to total ERK.
Caption: ERK1/2 phosphorylation assay workflow.
Conclusion
CP 55,940 remains a cornerstone in cannabinoid research due to its well-characterized and potent activity at both CB1 and CB2 receptors. Its synthesis, while complex, is achievable through established stereocontrolled methods. The understanding of its chemical properties, particularly its receptor binding and signal transduction pathways, has been instrumental in advancing our knowledge of the endocannabinoid system. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacology of CP 55,940 and to utilize it as a reference compound in the development of new cannabinoid-based therapies.
References
- 1. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 2. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Safety and Toxicity Profile of CP 55,940 in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
CP 55,940 is a non-classical cannabinoid that exhibits high affinity and efficacy at both CB1 and CB2 receptors, making it a valuable pharmacological tool.[1] Its effects mimic those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but with significantly greater potency.[1] Understanding the safety and toxicity profile of CP 55,940 is crucial for interpreting experimental results and for the broader context of synthetic cannabinoid research. This guide synthesizes data from numerous preclinical studies in animal models to provide a detailed reference for researchers in the field.
Quantitative Toxicological Data
The following tables summarize the quantitative data on the dose-dependent effects of CP 55,940 observed in various animal models. It is important to note that a specific LD50 value for CP 55,940 has not been established in the reviewed scientific literature.
Table 1: Behavioral Effects of CP 55,940 in Rodent Models
| Effect | Species | Dose Range | Route of Administration | Key Findings |
| Locomotor Activity | Rat | 10 µg/kg | - | Locomotor stimulation.[2] |
| Rat | 100 µg/kg | - | Profound hypoactivity.[2] | |
| Catalepsy | Mouse | 0.4 mg/kg | - | ED50 for catalepsy.[1] |
| Mouse | 0.3 mg/kg | Intraperitoneal (i.p.) | Produced catalepsy.[1] | |
| Aversion | Rat | 10 µg/kg and 100 µg/kg | - | Produced significant place avoidance.[2] |
| Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Induced conditioned place aversion.[3][4] | |
| Intracranial Self-Stimulation (ICSS) | Mouse | 0.15 mg/kg | - | ED50 for attenuating ICSS.[5] |
| Mouse | 0.3-1.0 mg/kg | - | Depressed ICSS.[5] | |
| Antinociception | Mouse | 0.2381 mg/kg (male) | - | ED50 for antinociception.[6] |
| Mouse | 0.7476 mg/kg (female) | - | ED50 for antinociception.[6] |
Table 2: Physiological Effects of CP 55,940 in Animal Models
| Effect | Species | Dose Range | Route of Administration | Key Findings |
| Hypothermia | Rat | 100 µg/kg | - | Marked hypothermia for at least 3 hours.[2] |
| Mouse | 0.3272 mg/kg (male) | - | ED50 for hypothermia.[6] | |
| Mouse | 0.2601 mg/kg (female) | - | ED50 for hypothermia.[6] | |
| Anorexia and Hyperdipsia | Rat | 100 µg/kg | - | Observed for up to 24 hours.[2] |
| Body Weight Reduction | Rat | 100 µg/kg | - | Significant reductions in body weight.[2] |
Table 3: Developmental Toxicity of CP 55,940 in Mice
| Effect | Species | Dose Range | Route of Administration | Key Findings |
| Ocular Defects | Mouse | 0.0625 - 2.0 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in the number and severity of eye defects in fetuses when administered on gestational day 8.[7] |
| Craniofacial Defects | Mouse | > 0.5 mg/kg | Intraperitoneal (i.p.) | Increased incidence and severity of non-ocular craniofacial defects in fetuses.[7] |
Histopathological Findings
Detailed, systematic histopathological studies on the effects of CP 55,940 on major organs are limited in the available literature. However, some key findings have been reported:
-
Neuroinflammation: In mice, administration of CP 55,940 has been shown to activate astrocytes in the nucleus accumbens, as indicated by increased expression of glial fibrillary acidic protein (GFAP).[3] This suggests a potential for CP 55,940 to induce neuroinflammatory responses.
-
Apoptosis: In a human skeletal muscle model (rhabdomyosarcoma cell line), CP 55,940 induced concentration-dependent decreases in cell viability and exhibited markers of apoptosis, including the accumulation of annexin-V, activation of caspase-3, and a loss of mitochondrial membrane potential.[8]
-
Developmental Histopathology: Histological sections of fetal mice exposed to CP 55,940 on gestational day 8 revealed abnormalities of the brain, eyes, palate, and mandible at maternal dosages of 0.5 mg/kg and 1.0 mg/kg.[7]
Experimental Protocols
This section outlines common methodologies used in the safety and toxicity assessment of CP 55,940 in animal models.
Compound Administration
-
Vehicle: A common vehicle for dissolving CP 55,940 for injection is a mixture of ethanol, Emulphor-620 (or Cremophor), and saline. One study utilized a 1:1:18 ratio of cremophor:ethanol:saline.[1]
-
Route of Administration: The most frequently reported route of administration in the reviewed studies is intraperitoneal (i.p.) injection.[1][3] Other routes, such as subcutaneous and intravenous, have also been used.[5]
Behavioral Assays
-
Locomotor Activity: Assessed by placing the animal in an open field arena and tracking its movement using automated systems.
-
Catalepsy: Typically measured using the bar test, where the animal's forepaws are placed on a horizontal bar, and the time it remains in this immobile posture is recorded.
-
Conditioned Place Aversion (CPA)/Preference (CPP): A multi-day paradigm where the animal is conditioned to associate a specific environment with the effects of the drug. The time spent in the drug-paired versus vehicle-paired chamber is then measured to determine aversion or preference.[3][4]
-
Intracranial Self-Stimulation (ICSS): Animals are surgically implanted with an electrode in a reward-related brain region. They are then trained to perform an operant response (e.g., lever press) to receive electrical stimulation. The effect of the drug on the rate of responding is measured.[5]
-
Antinociception: Commonly evaluated using the tail-flick or hot-plate test, where the latency to withdraw the tail or hind paw from a thermal stimulus is measured.
Physiological Assessments
-
Body Temperature: Measured using a rectal probe.
-
Cardiovascular Parameters: Can be assessed in anesthetized or conscious animals using telemetry or other specialized equipment to monitor blood pressure and heart rate.
-
Respiratory Function: Evaluated using whole-body plethysmography in conscious animals to measure parameters like respiratory rate, tidal volume, and minute ventilation.
Histopathology
-
Tissue Preparation: Following euthanasia, organs of interest are typically excised, fixed in 10% neutral buffered formalin, processed through a series of alcohol concentrations, and embedded in paraffin.
-
Staining: Thin sections of the paraffin-embedded tissues are then stained, commonly with hematoxylin and eosin (H&E), for microscopic examination.
-
Immunohistochemistry: Can be used to detect specific cellular markers, such as GFAP for astrocytes, to assess cellular responses to the compound.
Signaling Pathways
CP 55,940 exerts its effects primarily through the activation of CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs).
CB1 Receptor Signaling
CB1 receptors are predominantly expressed in the central nervous system. Their activation by CP 55,940 initiates a cascade of intracellular events.
CB2 Receptor Signaling
CB2 receptors are primarily found in the peripheral nervous system and on immune cells. Their activation by CP 55,940 is associated with immunomodulatory effects.
Experimental Workflow for Behavioral Assessment
The following diagram illustrates a typical workflow for assessing the behavioral effects of CP 55,940 in a rodent model.
Discussion and Conclusion
The synthetic cannabinoid CP 55,940 elicits a range of dose-dependent physiological and behavioral effects in animal models, primarily through its potent agonism at CB1 and CB2 receptors. The most consistently reported effects include the cannabinoid tetrad: hypothermia, catalepsy, antinociception, and hypoactivity. Furthermore, CP 55,940 has demonstrated aversive properties and the potential to induce developmental abnormalities, particularly at higher doses.
A significant gap in the current body of literature is the absence of a definitive LD50 value for CP 55,940. This lack of data on acute lethal toxicity underscores the need for further investigation to fully characterize its safety profile. Additionally, while some studies have touched upon the histopathological consequences of CP 55,940 exposure, a comprehensive, multi-organ toxicological assessment is warranted.
The information compiled in this guide serves as a valuable resource for researchers utilizing CP 55,940 in their studies. The provided data on dose-response relationships, detailed experimental protocols, and an understanding of the underlying signaling pathways are essential for designing robust experiments and accurately interpreting their outcomes. Future research should aim to address the existing knowledge gaps, particularly concerning acute toxicity and long-term histopathological effects, to provide a more complete picture of the safety and toxicity profile of this widely used research compound.
References
- 1. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aversive effects of the synthetic cannabinoid CP 55,940 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 4. Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic cannabinoid CP-55,940 induces apoptosis in a human skeletal muscle model via regulation of CB1 receptors and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of CP 55,940
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 55,940 is a potent, synthetic cannabinoid that acts as a full agonist at both the central (CB1) and peripheral (CB2) cannabinoid receptors.[1] Its high affinity and efficacy make it a valuable research tool for investigating the endocannabinoid system's role in various physiological and pathological processes.[1] These application notes provide detailed protocols for the proper dissolution and use of CP 55,940 in in vitro experimental settings, ensuring reliable and reproducible results.
Data Presentation
Physicochemical and Solubility Data of CP 55,940
For accurate and reproducible in vitro studies, understanding the physicochemical properties and solubility of CP 55,940 is crucial. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Weight | 376.58 g/mol | |
| Formula | C₂₄H₄₀O₃ | [2] |
| CAS Number | 83002-04-4 | [3] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | Soluble to 100 mM, 30 mg/mL[2][3] | [2][3] |
| Solubility in Ethanol | Soluble to 100 mM, 30 mg/mL[2] | [2] |
| Solubility in DMF | 30 mg/mL | [2] |
| Solubility in Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
| Storage of Solid | Store at -20°C | |
| Storage of Stock Solutions | Aliquot and freeze at -20°C. Stable for up to 3 months.[3] | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a high-concentration stock solution of CP 55,940, typically in dimethyl sulfoxide (DMSO) or ethanol.
Materials:
-
CP 55,940 (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of solid CP 55,940 to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of CP 55,940 powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the tube to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly until the CP 55,940 is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Stock solutions in DMSO or ethanol are stable for at least three months under these conditions.[3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for direct application to in vitro experiments, such as cell culture assays.
Materials:
-
High-concentration stock solution of CP 55,940
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Sterile polypropylene tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of the organic solvent in the assay, it is advisable to perform one or more serial dilutions of the stock solution in the appropriate cell culture medium or buffer.
-
Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium that will be used in the experiment. Ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or off-target effects.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause shearing of cellular components if they are present.
-
Immediate Use: Use the freshly prepared working solutions immediately for your in vitro experiments.
Mandatory Visualizations
CP 55,940 Signaling Pathway
Caption: Signaling pathway of CP 55,940.
Experimental Workflow for CP 55,940 Solution Preparation
Caption: Workflow for preparing CP 55,940 solutions.
References
Application Notes and Protocols for CP 55,940 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of CP 55,940, a potent synthetic cannabinoid receptor agonist, in rodent research. The information compiled from various studies offers recommended dosage ranges, detailed experimental protocols, and insights into its mechanism of action.
Overview of CP 55,940
CP 55,940 is a bicyclic cannabinoid mimetic that acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] It is significantly more potent than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] Due to its high affinity and efficacy, it is widely used as a tool to investigate the function of the endocannabinoid system in various physiological and pathological processes, including pain, memory, locomotion, and neurodevelopment.
Recommended Dosage and Administration
The optimal dose of CP 55,940 depends on the rodent species, route of administration, and the specific biological effect being investigated. Dosages can range from the low microgram per kilogram (µg/kg) to the milligram per kilogram (mg/kg) level.
Data Presentation: Recommended Dosages of CP 55,940 in Rodent Studies
Table 1: Intraperitoneal (i.p.) Administration in Mice
| Dosage Range (mg/kg) | Mouse Strain | Experimental Model / Effect Studied | Reference |
| 0.001 - 0.01 | C57BL/6 | Locomotor stimulation (low dose effect) | [3] |
| 0.025 - 0.25 | C57BL/6J | Spatial memory retrieval (Morris water maze) | [4] |
| 0.06 - 0.2 | Wild-type & Mutant | Antinociception (formalin test) | [5][6] |
| 0.0625 - 2.0 | C57BL/6J | Teratogenicity assessment | [7] |
| 0.1 - 1.0 | C57BL/6J | Drug discrimination | [8][9] |
| 0.3 | C57BL/6 | Catalepsy, Intracranial self-stimulation (ICSS) | [2][10] |
| 0.8 - 0.4 | C57BL/6 | Antinociception (hot plate, tail-flick) | [3] |
| 1.0 | Wild-type | Conditioned place aversion | [11] |
| 3.0 | CD1 | Neurochemical effects (lipidome analysis) | [2] |
Table 2: Subcutaneous (s.c.) Administration in Mice
| Dosage Range (mg/kg) | Mouse Strain | Experimental Model / Effect Studied | Reference |
| 0.1 - 3.0 | Swiss male | Antinociception (hot plate, tail flick) | [1] |
| 0.03 - 1.0 | C57BL/6J | Intracranial self-stimulation (ICSS) | [10][12] |
Table 3: Administration in Rats
| Route | Dosage Range | Rat Strain | Experimental Model / Effect Studied | Reference |
| i.p. | 0.1 - 0.6 mg/kg | Wistar | Antinociception, holeboard activity | [13] |
| i.p. | 0.1 - 0.2 mg/kg | Lewis | Morphine behavioral sensitization | [14] |
| i.p. | 0.4 mg/kg | Sprague-Dawley | Behavioral tolerance, energy metabolism | [15] |
| i.c.v. | 1 - 10 ng | N/A | Increased food intake | [16] |
| i.c.v. | 0.1 - 1.6 µg | N/A | Intracerebral self-administration | [17] |
Experimental Protocols
Protocol 1: Preparation and Administration of CP 55,940
Objective: To prepare a stable vehicle solution for the systemic administration of the lipophilic compound CP 55,940.
Materials:
-
CP 55,940 powder
-
Ethanol (200 proof)
-
Cremophor EL (or Alkamuls El 620, Emulphor-620)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the intended route of administration (e.g., 27-30 gauge for i.p. or s.c. injection)
Procedure:
-
Vehicle Preparation: A commonly used vehicle for CP 55,940 consists of ethanol, Cremophor EL, and saline in a 1:1:18 ratio.[1][2][9]
-
For example, to prepare 2 ml of vehicle, mix 100 µl of ethanol, 100 µl of Cremophor EL, and 1800 µl of 0.9% saline.
-
-
Drug Solubilization:
-
Weigh the required amount of CP 55,940 powder.
-
First, dissolve the CP 55,940 powder in the ethanol component of the vehicle.
-
Add the Cremophor EL to the ethanol-drug mixture and vortex thoroughly to ensure a homogenous solution.
-
Slowly add the 0.9% saline while vortexing to prevent precipitation of the drug. The final solution should be a clear microemulsion.
-
-
Dose Calculation: Calculate the final volume to be injected based on the desired dose (mg/kg) and the animal's body weight. The injection volume is typically kept consistent, often at 10 ml/kg for mice or 2.5 ml/kg for rats.[1][18]
-
Administration:
-
Intraperitoneal (i.p.): Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Subcutaneous (s.c.): Inject into a loose fold of skin, typically between the shoulder blades.
-
-
Control Group: The control group should always be administered the vehicle solution alone at the same volume and by the same route as the experimental group.[2][7]
Protocol 2: Assessment of Antinociceptive Effects (Hot Plate Test)
Objective: To measure the analgesic properties of CP 55,940 by assessing the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
-
Prepared CP 55,940 solution and vehicle
-
Experimental mice
Procedure:
-
Apparatus Setup: Set the hot plate surface temperature to a constant, noxious level (e.g., 55°C).[1]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Baseline Measurement: Gently place each mouse on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. Remove the mouse immediately after the response or at the cut-off time.
-
Drug Administration: Administer the calculated dose of CP 55,940 or vehicle via the desired route (e.g., s.c. or i.p.).
-
Post-treatment Testing: At a specified time post-injection (e.g., 30, 60, or 90 minutes), place the mouse back on the hot plate and measure the response latency again. The peak effect for s.c. administration of CP 55,940 is often observed around 60 minutes.[1]
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Protocol 3: Assessment of Spatial Memory (Morris Water Maze)
Objective: To evaluate the impact of CP 55,940 on spatial memory retrieval.
Materials:
-
Morris water maze (a large circular pool filled with opaque water)
-
A hidden escape platform submerged just below the water surface
-
Video tracking system and software
-
Prepared CP 55,940 solution and vehicle
-
Experimental mice
Procedure:
-
Training Phase (Days 1-3):
-
Train mice to find the hidden platform. Conduct multiple trials per day (e.g., 4 trials).
-
For each trial, place the mouse in the pool from a different starting position.
-
Allow the mouse to search for the platform for a set time (e.g., 60 seconds). If it fails to find it, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day 4):
-
Remove the escape platform from the pool.
-
Administer CP 55,940 (e.g., 0.025, 0.125, or 0.25 mg/kg, i.p.) or vehicle 30 minutes before the probe trial.[4]
-
Place the mouse in the pool for a single probe trial (e.g., 60 seconds).
-
-
Data Collection and Analysis:
-
Use the video tracking system to record the mouse's swim path.
-
Analyze key parameters of memory retrieval:
-
Time spent in the target quadrant: The quadrant where the platform was previously located.
-
Latency to first cross the platform location: The time it takes for the mouse to swim over the exact spot where the platform used to be.[4]
-
Number of platform location crossings: How many times the mouse swims over the former platform location.[4]
-
-
A significant decrease in time spent in the target quadrant or an increase in latency to the first crossing indicates impaired spatial memory retrieval.
-
Mandatory Visualizations
Signaling Pathways of CP 55,940
CP 55,940 binding to the CB1 receptor, a Gi/o protein-coupled receptor, initiates multiple intracellular signaling cascades.
Caption: Canonical and biased signaling pathways activated by CP 55,940 via the CB1 receptor.
Experimental Workflow
The following diagram outlines a typical workflow for an acute behavioral study in rodents using CP 55,940.
Caption: General experimental workflow for an acute rodent behavioral study with CP 55,940.
References
- 1. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 3. Age-dependent hormesis-like effects of the synthetic cannabinoid CP55940 in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP55,940 attenuates spatial memory retrieval in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex differences in antinociceptive response to Δ-9-tetrahydrocannabinol and CP 55,940 in the mouse formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex differences in antinociceptive response to delta-9-tetrahydrocannabinol and CP55,940 in a mouse model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Cannabidiol in the Mouse Drug Discrimination Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissimilar cannabinoid substitution patterns in mice trained to discriminate Δ9-tetrahydrocannabinol or methanandamide from vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 12. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pre-exposure to the cannabinoid receptor agonist CP 55940 enhances morphine behavioral sensitization and alters morphine self-administration in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic cannabinoid, CP-55,940, administration alters biotransformation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cannabinoid agonist, CP 55,940, facilitates intake of palatable foods when injected into the hindbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracerebral self-administration of the cannabinoid receptor agonist CP 55,940 in the rat: interaction with the opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering CP 55,940 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the synthetic cannabinoid agonist CP 55,940 in common rodent behavioral assays. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and behavioral effects of this potent CB1 and CB2 receptor agonist.
Compound Information
CP 55,940 is a synthetic cannabinoid that potently mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] It is a full agonist at both CB1 and CB2 receptors, exhibiting high binding affinity.[1] Due to its high potency and efficacy, CP 55,940 is widely used as a research tool to study the endocannabinoid system.[1][2]
Vehicle Preparation
A common vehicle for dissolving and administering CP 55,940 for in vivo studies in rodents is a mixture of ethanol, a surfactant (e.g., Cremophor EL, Alkamuls EL-620, or Kolliphor), and saline or lactated Ringer's solution. A frequently used ratio is 1:1:18 (ethanol:surfactant:saline).[2][3][4]
Protocol for Vehicle Preparation (1:1:18 ratio):
-
Dissolve the desired amount of CP 55,940 in 100% ethanol.
-
Add an equal volume of the surfactant (e.g., Cremophor EL) to the ethanol-drug mixture and vortex thoroughly.
-
Slowly add 18 parts of sterile saline or lactated Ringer's solution while continuously vortexing to create a stable emulsion.
-
The final solution should be administered at a volume appropriate for the route of administration and the animal's weight (e.g., 10 ml/kg for intraperitoneal injection in mice).
Administration Routes and Timing
The most common routes of administration for CP 55,940 in behavioral studies are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[3][5][6] The timing of administration relative to the behavioral test is crucial and typically ranges from 30 to 60 minutes prior to the assay to allow for drug absorption and distribution.[5][6]
Behavioral Assays
CP 55,940 induces a characteristic set of behavioral and physiological responses in rodents, often referred to as the "cannabinoid tetrad".[7][8][9][10] Beyond the tetrad, its effects on anxiety, learning, and memory are also frequently investigated.
The Cannabinoid Tetrad
The tetrad is a battery of four tests used to screen for cannabinoid-like activity and is characterized by:
-
Hypomotility (reduced spontaneous activity)
-
Catalepsy
-
Hypothermia (reduced body temperature)
-
Analgesia (reduced pain perception)
The effects of CP 55,940 in the tetrad are mediated by the CB1 receptor and can be blocked by a CB1 antagonist like rimonabant.[5][10]
Experimental Protocol for the Cannabinoid Tetrad:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.[5]
-
Administration: Administer CP 55,940 or vehicle via the desired route (e.g., i.p.).
-
Testing Window: Conduct the behavioral tests between 30 and 60 minutes after injection.
-
Assay Sequence: A common sequence is to assess catalepsy first, followed by locomotor activity, analgesia, and finally, body temperature to minimize stress-induced alterations.
-
Hypomotility (Open Field Test):
-
Catalepsy (Bar Test):
-
Hypothermia (Rectal Temperature):
-
Measure the animal's core body temperature using a rectal probe.
-
Record the temperature before and at a set time after drug administration (e.g., 60 minutes).[4]
-
-
Analgesia (Hot Plate or Tail Immersion Test):
Table 1: Dose-Response Data for CP 55,940 in the Cannabinoid Tetrad in Mice
| Behavioral Endpoint | Route of Admin. | Effective Dose Range | Observations | Citations |
| Locomotor Activity | i.p. | 0.1 - 1.0 mg/kg | Dose-dependent decrease in locomotion. | [4] |
| Catalepsy | i.p. | ED₅₀ ≈ 0.4 mg/kg | A single 0.3 mg/kg injection produced catalepsy. | [2] |
| Hypothermia | i.p. | 0.1 - 0.8 mg/kg | Dose-dependent decrease in rectal temperature. | [4] |
| Antinociception | i.p. | ≥ 0.4 mg/kg | Significant increase in response latency. | [4] |
Anxiety-Like Behavior (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[12][13][14] The maze consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[14][15]
Experimental Protocol for the Elevated Plus Maze:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.[12]
-
Administration: Administer CP 55,940 or vehicle i.p. 30 minutes before the test.
-
Procedure: Place the animal in the center of the maze, facing an open arm.[13]
-
Recording: Record the animal's behavior for 5 minutes using a video tracking system.[13]
-
Parameters Measured: Time spent in open and closed arms, number of entries into open and closed arms, and total distance traveled.[12]
Table 2: Effects of CP 55,940 on Anxiety-Like Behavior in Rodents
| Assay | Species | Route | Dose | Effect | Citations |
| Elevated Plus Maze | Mouse | i.p. | 1 µg/kg | Anxiolytic | [16] |
| Elevated Plus Maze | Mouse | i.p. | 50 µg/kg | Anxiogenic | [16] |
| Social Interaction Test | Rat | i.p. | 40 µg/kg | Anxiogenic | [17] |
Conditioned Place Preference/Aversion
This paradigm is used to assess the rewarding or aversive properties of a drug.
Experimental Protocol for Conditioned Place Aversion:
-
Pre-conditioning Phase: On day 1, allow the animal to freely explore a two-chamber apparatus to determine initial preference.
-
Conditioning Phase (several days): On subsequent days, confine the animal to one chamber after administration of CP 55,940 and to the other chamber after vehicle administration.
-
Test Phase: On the final day, allow the animal to freely explore both chambers without any drug administration.
-
Analysis: An aversion is indicated by the animal spending significantly less time in the drug-paired chamber compared to the pre-conditioning phase.[18]
Table 3: Effects of CP 55,940 in Conditioned Place Preference/Aversion
| Assay | Species | Route | Dose | Effect | Citations |
| Conditioned Place Aversion | Mouse | i.p. | 1 mg/kg | Aversion | [18] |
Signaling Pathways and Experimental Workflows
CP 55,940 exerts its effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
Caption: Signaling pathway of CP 55,940 via the CB1 receptor.
Caption: General experimental workflow for CP 55,940 administration.
References
- 1. CP 55,940 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 3. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age-dependent hormesis-like effects of the synthetic cannabinoid CP55940 in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrad test - Wikipedia [en.wikipedia.org]
- 8. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]
- 9. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]
- 11. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. protocols.io [protocols.io]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Repeated elevated plus maze trials as a measure for tracking within-subjects behavioral performance in rats (Rattus norvegicus) | PLOS One [journals.plos.org]
- 16. Biphasic effects of cannabinoids in anxiety responses: CB1 and GABA(B) receptors in the balance of GABAergic and glutamatergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unconditioned and conditioned anxiogenic effects of the cannabinoid receptor agonist CP 55,940 in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
Utilizing CP 55,940 for the Investigation of Cannabinoid Receptor Internalization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CP 55,940 is a potent, non-selective, and high-efficacy synthetic agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] Its high affinity and robust induction of receptor-mediated responses make it an invaluable pharmacological tool for studying the cellular and molecular process of G protein-coupled receptor (GPCR) internalization.[3][4] Agonist-induced internalization is a critical mechanism for regulating the signaling and surface expression of GPCRs, playing a key role in the development of tolerance to cannabinoids.[4][5] This document provides detailed application notes and experimental protocols for utilizing CP 55,940 to study cannabinoid receptor internalization.
Upon agonist binding, GPCRs undergo a conformational change that facilitates their interaction with G protein-coupled receptor kinases (GRKs). GRKs phosphorylate the intracellular domains of the receptor, which then serves as a docking site for β-arrestin proteins.[6][7] The recruitment of β-arrestin sterically hinders further G protein coupling, leading to desensitization, and targets the receptor for internalization via clathrin-mediated endocytosis.[4][8] CP 55,940 robustly initiates this cascade of events, making it an ideal compound to dissect the molecular machinery governing cannabinoid receptor trafficking.
Data Presentation
The following tables summarize quantitative data on CP 55,940 and other cannabinoid agonists in inducing CB1 and CB2 receptor internalization and related signaling events.
Table 1: Potency (EC50) and Efficacy (Emax) of Cannabinoid Agonists for Receptor Internalization and Signaling
| Ligand | Receptor | Assay | EC50 (nM) | Emax (% of control or reference) | Cell Type | Reference(s) |
| CP 55,940 | CB1 | Internalization | ~10 - 30 | 100% (reference) | AtT20-SEPCB1 | [9] |
| Internalization | Not specified | Robust internalization | HEK293 | [10] | ||
| β-arrestin 2 Recruitment | 6.24 ± 0.03 (pEC50) | 100% (reference) | HEK293 | [11] | ||
| MAPK Activation | 1.4 | 220 ± 5.2% of basal | rCB1-HEK293 | [12] | ||
| CB2 | Internalization | 0.12 ± 0.02 | Robust internalization | CHO-CAR | [3] | |
| MAPK Activation | 0.56 | 150 ± 2.3% of basal | rCB2-HEK293 | [12] | ||
| WIN 55,212-2 | CB1 | Internalization | ~1 - 10 | >100% vs CP 55,940 | AtT20-SEPCB1 | [9] |
| Internalization | 3.29 ± 1.31 | Effective internalization | CHO-CAR | [3] | ||
| β-arrestin 2 Recruitment | 5.61 ± 0.12 (pEC50) | ~85% vs CP 55,940 | HEK293 | [11] | ||
| MAPK Activation | 19 | 220 ± 6.9% of basal | rCB1-HEK293 | [12] | ||
| CB2 | Internalization | Ineffective | No internalization | CHO-CAR | [3] | |
| MAPK Activation | 2.6 | 140 ± 2.5% of basal | rCB2-HEK293 | [12] | ||
| Δ9-THC | CB1 | Internalization | >100 | <50% vs CP 55,940 | AtT20-SEPCB1 | [9] |
| Anandamide (AEA) | CB1 | Internalization | >100 | ~75% vs CP 55,940 | AtT20-SEPCB1 | [9] |
Note: pEC50 is the negative logarithm of the EC50 value.
Table 2: Time-Course of CP 55,940-Induced CB1 Receptor Internalization
| Time (minutes) | % Surface Receptors Remaining | Cell Type | CP 55,940 Concentration | Reference |
| 15 | 78 ± 0.6% | HEK293 | 100 nM | [10] |
| 30 | Peak internalization observed | AtT20-SEPCB1 | Various | [9] |
| 120 | 58 ± 0.4% | HEK293 | 100 nM | [10] |
Experimental Protocols
Protocol 1: Immunofluorescence Microscopy for Visualizing CB1 Receptor Internalization
This protocol allows for the direct visualization of CP 55,940-induced receptor internalization in cultured cells.
Materials:
-
HEK293 cells stably expressing N-terminally HA-tagged CB1 receptors
-
Poly-D-lysine coated coverslips
-
CP 55,940
-
SR141716A (CB1 antagonist)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-HA antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-mouse/rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HEK293-HA-CB1 cells onto poly-D-lysine coated coverslips in a 24-well plate and culture overnight.
-
Treat cells with the desired concentration of CP 55,940 (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include a negative control (vehicle) and a antagonist control (pretreatment with SR141716A).
-
After treatment, wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for visualizing total receptor population). For visualizing only surface receptors, omit this step.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-HA antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Internalization is observed as a shift from plasma membrane to intracellular punctate staining.
Protocol 2: Whole-Cell ELISA for Quantifying CB1 Receptor Internalization
This protocol provides a quantitative measure of the loss of cell surface receptors upon agonist treatment.
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged CB1 receptors
-
Poly-D-lysine coated 24-well plates
-
CP 55,940
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-FLAG M2 antibody conjugated to HRP
-
TMB substrate solution
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Seed HEK293-FLAG-CB1 cells into a poly-D-lysine coated 24-well plate and culture overnight.
-
Treat cells with CP 55,940 at various concentrations and for different time points at 37°C.
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes on ice, followed by 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with HRP-conjugated anti-FLAG antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
Add TMB substrate solution to each well and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution. The color will change to yellow.
-
Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance corresponds to a decrease in surface receptor levels.
Protocol 3: β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol measures the recruitment of β-arrestin to the CB1 receptor upon agonist stimulation, a key step preceding internalization.[6][7]
Materials:
-
PathHunter® CB1 cells (DiscoverX)
-
Assay medium (provided with the kit)
-
CP 55,940
-
Detection reagents (provided with the kit)
-
Chemiluminescent plate reader
Procedure:
-
Plate the PathHunter® CB1 cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Prepare a serial dilution of CP 55,940 in assay medium.
-
Add the CP 55,940 dilutions to the cells and incubate for 90 minutes at 37°C.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well and incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader. An increase in signal indicates β-arrestin recruitment.
Mandatory Visualizations
Caption: CP 55,940-induced CB1 receptor internalization pathway.
Caption: Experimental workflow for immunofluorescence-based internalization assay.
Caption: Logical relationship of cannabinoid agonist efficacy on receptor internalization.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 3. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of receptor internalization in the agonist-induced desensitization of cannabinoid type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-Induced Internalization and Trafficking of Cannabinoid CB1 Receptors in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 8. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing CB1 receptor GIRK channel responses to receptor internalization using a kinetic imaging assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid CB1 cannabinoid receptor desensitization defines the time course of ERK1/2 MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
CP 55,940: Application Notes and Protocols for Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 55,940 is a potent, synthetic cannabinoid agonist that acts on both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] Its non-selectivity and high efficacy make it a valuable tool in preclinical pain research to explore the therapeutic potential of the endocannabinoid system in various pain states, including acute, inflammatory, and neuropathic pain.[3][4] This document provides detailed application notes and experimental protocols for the use of CP 55,940 in common rodent models of pain.
Mechanism of Action and Signaling Pathway
CP 55,940 is a full agonist at both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1] Activation of these receptors, primarily coupled to Gi/o proteins, leads to a cascade of intracellular events that ultimately modulate neuronal excitability and inflammatory responses.[1][5] The principal signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels.[1][5] Additionally, activation of cannabinoid receptors can modulate ion channels, specifically by inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[1] This cumulative action results in a reduction of neurotransmitter release from presynaptic terminals and hyperpolarization of postsynaptic neurons, contributing to its analgesic effects.
Data Presentation: Antinociceptive Effects of CP 55,940
The following tables summarize the effective doses (ED₅₀) of CP 55,940 in various rodent pain models and behavioral assays. These values can serve as a starting point for dose-selection in experimental designs.
Table 1: Acute Pain Models
| Animal Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Mouse | Hot Plate (55°C) | s.c. | 1.13 | [3] |
| Mouse | Tail Flick | s.c. | 0.51 | [3] |
| Rat | Tail Flick | i.t. | 0.07 | [6] |
| Rat | Tail Flick | i.p. | 0.17 | [6] |
| Rat | Tail Withdrawal (50°C) | i.p. | 0.25 | [7] |
Table 2: Neuropathic Pain Models
| Animal Model | Pain Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Rat | L5/L6 Spinal Nerve Ligation | Tactile Allodynia (von Frey) | i.t. | 0.04 | [6] |
| Rat | L5/L6 Spinal Nerve Ligation | Tactile Allodynia (von Frey) | i.p. | 0.12 | [6] |
| Mouse | Paclitaxel-Induced Neuropathy | Mechanical Allodynia (von Frey) | i.p. | Low dose (0.3 mg/kg) effective | [8] |
Table 3: Inflammatory and Cancer Pain Models
| Animal Model | Pain Model | Assay | Route of Administration | Effective Dose/ED₅₀ (mg/kg) | Reference |
| Rat | Complete Freund's Adjuvant (CFA) | Mechanical Stimulation of Dorsal Horn Neurons | i.v. | ID₅₀ = 0.28 | [9] |
| Mouse | Formalin Test (Inflammatory Phase) | Licking/Biting Time | i.p. | 0.1 - 0.2 | [10] |
| Mouse | Fibrosarcoma-Induced Bone Cancer | Mechanical Hyperalgesia (von Frey) | i.p. | ED₅₀ = 0.18 | [11] |
| Mouse | Fibrosarcoma-Induced Bone Cancer | Tail-Flick (Nociception) | i.p. | ED₅₀ = 1.31 | [11] |
Experimental Protocols
Protocol 1: Assessment of Antinociception in an Acute Thermal Pain Model (Hot Plate Test)
Objective: To evaluate the analgesic effect of CP 55,940 on acute thermal nociception.
Materials:
-
CP 55,940
-
Vehicle (e.g., 1:1:18 solution of ethanol:Cremophor:saline)[1]
-
Male Swiss mice[3]
-
Hot plate apparatus (set to 55°C)[3]
-
Syringes for subcutaneous (s.c.) injection
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer CP 55,940 or vehicle subcutaneously. Doses can be selected based on the ED₅₀ values in Table 1.
-
Post-Treatment Latency: At a predetermined time after injection (e.g., 60 minutes for peak effect with CP 55,940), re-test the mice on the hot plate and record the response latency.[1]
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Assessment of Antiallodynic Effects in a Neuropathic Pain Model (Paclitaxel-Induced Neuropathy)
Objective: To determine the efficacy of CP 55,940 in reducing mechanical allodynia in a mouse model of chemotherapy-induced neuropathic pain.
Materials:
-
CP 55,940
-
Vehicle
-
Paclitaxel
-
Male C57BL/6 mice[8]
-
Electronic von Frey apparatus
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Induction of Neuropathy: Administer paclitaxel to induce neuropathic pain. A common regimen is multiple intraperitoneal injections.
-
Baseline Thresholds: After the development of allodynia (typically 7-14 days), measure the baseline paw withdrawal threshold using the von Frey apparatus. This is done by applying increasing force to the plantar surface of the hind paw until the mouse withdraws its paw.
-
Drug Administration: Administer CP 55,940 or vehicle intraperitoneally. A low dose of 0.3 mg/kg has been shown to be effective.[8]
-
Post-Treatment Thresholds: Measure the paw withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the time course of the antiallodynic effect.
-
Data Analysis: Compare the post-treatment paw withdrawal thresholds to the baseline values. Data can be expressed as the change in withdrawal threshold or as a percentage of the pre-drug baseline.
Protocol 3: Assessment of Anti-hyperalgesia in an Inflammatory Pain Model (Complete Freund's Adjuvant)
Objective: To evaluate the effect of CP 55,940 on inflammatory pain-induced hypersensitivity.
Materials:
-
CP 55,940
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats[9]
-
Apparatus for measuring thermal or mechanical sensitivity (e.g., Hargreaves test for thermal hyperalgesia, von Frey filaments for mechanical hyperalgesia)
-
Syringes for intraplantar and systemic (e.g., i.v. or i.p.) injections
Procedure:
-
Induction of Inflammation: Inject CFA into the plantar surface of one hind paw to induce localized inflammation and pain hypersensitivity.
-
Baseline Measurements: Before CFA injection, measure the baseline thermal latency or mechanical withdrawal threshold of both hind paws.
-
Post-CFA Measurements: Re-measure the sensitivities 24-48 hours after CFA injection to confirm the development of hyperalgesia in the ipsilateral paw.
-
Drug Administration: Administer CP 55,940 or vehicle systemically. An intravenous cumulative dose of up to 0.8 mg/kg has been shown to be effective in this model.[9]
-
Post-Treatment Measurements: Assess thermal latency or mechanical thresholds at multiple time points after drug administration.
-
Data Analysis: Analyze the reversal of hyperalgesia by comparing the post-drug measurements to the post-CFA, pre-drug measurements.
Concluding Remarks
CP 55,940 is a versatile pharmacological tool for investigating the role of the cannabinoid system in pain modulation. Its robust analgesic effects across different pain modalities underscore the therapeutic potential of targeting CB1 and CB2 receptors. Researchers should consider the distinct contributions of CB1 and CB2 receptors to the observed effects, which can be dissected using selective antagonists or knockout animal models.[6][8][9] The protocols and data presented here provide a foundation for the effective use of CP 55,940 in preclinical pain research.
References
- 1. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 Knockout Mice Unveil Sustained CB2-Mediated Antiallodynic Effects of the Mixed CB1/CB2 Agonist CP55,940 in a Mouse Model of Paclitaxel-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with mu opioid receptor and alpha2-adrenoceptor agonists in acute pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment [frontiersin.org]
- 5. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that CB-1 and CB-2 cannabinoid receptors mediate antinociception in neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral Characterization of κ Opioid Receptor Agonist Spiradoline and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 Knockout Mice Unveil Sustained CB2-Mediated Antiallodynic Effects of the Mixed CB1/CB2 Agonist CP55,940 in a Mouse Model of Paclitaxel-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of CP55,940 on mechanosensory spinal neurons following chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sex differences in antinociceptive response to delta-9-tetrahydrocannabinol and CP55,940 in a mouse model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and chronic administration of the cannabinoid receptor agonist CP 55,940 attenuates tumor-evoked hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP 55,940 as a Tool for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 55,940 is a potent synthetic cannabinoid agonist that acts on both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Due to its high affinity and efficacy, particularly at the abundantly expressed central nervous system CB1 receptors, CP 55,940 serves as a critical pharmacological tool for investigating the role of the endocannabinoid system in modulating synaptic transmission and plasticity. These processes, including long-term potentiation (LTP) and long-term depression (LTD), are fundamental for learning and memory. This document provides detailed application notes and protocols for utilizing CP 55,940 in the study of synaptic plasticity.
Mechanism of Action
CP 55,940 mimics the effects of endogenous cannabinoids (eCBs) like anandamide and 2-arachidonoylglycerol (2-AG). Its primary mechanism in the central nervous system involves the activation of presynaptic CB1 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels. Ultimately, this signaling cascade results in a reduction of neurotransmitter release from the presynaptic terminal, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).
Data Presentation: Quantitative Effects of CP 55,940 on Synaptic Transmission
The following tables summarize the quantitative effects of CP 55,940 on synaptic transmission from various studies.
| Brain Region | Neuron Type | Experimental Preparation | CP 55,940 Concentration | Effect on EPSC/IPSC Amplitude | Reference |
| Hippocampus (CA1) | Pyramidal Neurons | Rat Brain Slices | 0.02 µM (EC50) | Potent inhibition of electrically evoked [14C]acetylcholine release | [2] |
| Hippocampus (CA1) | Pyramidal Neurons | Rat Brain Slices | 1 µM | 61% maximal inhibition of electrically evoked [14C]acetylcholine release | [2] |
| Prefrontal Cortex (Layer V) | Pyramidal Cells | Rat Brain Slices | 1 µM | -42.4 ± 10.9% change in monosynaptic EPSCs | [3] |
| Spinal Dorsal Horn | Nociceptive Fibers | Mouse Spinal Cord Slices | 3 µM | -40.2 ± 5.1% change in high-threshold primary afferent-evoked EPSCs | [4] |
| Cerebellum | Purkinje Cells | Mouse Cerebellar Slices | 20 µM | Inhibition of PF-PC EPSCs (EC50 = 3.7 ± 1.5 µM in vehicle-treated) | [5] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices for Electrophysiology
This protocol describes the preparation of acute brain slices, a common ex vivo method for studying synaptic plasticity.
Materials:
-
Anesthetizing agent (e.g., isoflurane, chloral hydrate)
-
Ice-cold cutting solution (e.g., NMDG-ACSF or sucrose-based ACSF)
-
Artificial cerebrospinal fluid (ACSF)
-
Vibratome
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to improve tissue preservation.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.[1][6]
-
Mount the brain onto the vibratome stage and cut slices of the desired thickness (typically 250-400 µm) in the ice-cold cutting solution.[7]
-
Transfer the slices to an incubation chamber containing ACSF oxygenated with 95% O2 / 5% CO2.
-
Allow the slices to recover for at least 1 hour at room temperature or a slightly elevated temperature (e.g., 32-34°C) before commencing recordings.[8]
Protocol 2: Induction of Long-Term Depression (LTD) with CP 55,940
This protocol details how to pharmacologically induce LTD using CP 55,940 in acute brain slices.
Materials:
-
Prepared acute brain slices
-
Electrophysiology rig with perfusion system
-
Recording electrodes (patch-clamp or field potential)
-
CP 55,940 stock solution
-
ACSF
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.[8]
-
Establish a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell excitatory postsynaptic currents, EPSCs) for at least 10-20 minutes.
-
Bath apply CP 55,940 at the desired concentration (e.g., 1-5 µM) by dissolving the stock solution into the ACSF.[4]
-
Continue recording the synaptic responses for at least 30-60 minutes to observe the induction and stabilization of LTD.
-
Monitor the input and series resistance throughout the experiment in whole-cell recordings to ensure cell health and recording stability.
-
To confirm that the observed depression is mediated by CB1 receptors, a separate set of experiments can be performed where slices are pre-incubated with a CB1 antagonist (e.g., AM251 or SR141716A) before the application of CP 55,940.[8]
Visualizations
Signaling Pathway of CP 55,940-induced Synaptic Depression
Caption: CP 55,940 activates presynaptic CB1 receptors, leading to neurotransmitter release inhibition.
Experimental Workflow for Investigating CP 55,940 Effects on Synaptic Plasticity
References
- 1. The brain slice method for studying drug distribution in the CNS | springermedizin.de [springermedizin.de]
- 2. Examination of the effect of the cannabinoid receptor agonist, CP 55,940, on electrically evoked transmitter release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Endocannabinoid-dependent plasticity at spinal nociceptor synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gladstone.org [gladstone.org]
- 8. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Experiments with CP 55,940
Introduction
CP 55,940 is a potent, synthetic, and non-selective cannabinoid receptor agonist that is structurally distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC). It exhibits high and roughly equal affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Due to its high efficacy and potency—considerably greater than THC—CP 55,940 is a widely used research tool for investigating the endocannabinoid system.[1] These application notes provide detailed protocols for utilizing CP 55,940 in cell culture experiments to study its effects on cell viability, apoptosis, and associated signaling pathways.
Compound Information and Preparation
Proper preparation of CP 55,940 is critical for obtaining reproducible results. It is a lipophilic molecule with poor aqueous solubility.
| Property | Details |
| CAS Number | 83002-04-4[2] |
| Molecular Formula | C₂₄H₄₀O₃[2] |
| Molecular Weight | 376.58 g/mol [2] |
| Appearance | White powder[2] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM)[2] |
| Storage | Store stock solutions at -20°C[2] |
Protocol 1.1: Preparation of CP 55,940 Stock and Working Solutions
-
Stock Solution (10 mM):
-
Aseptically weigh the required amount of CP 55,940 powder.
-
Dissolve in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 5 µM to 50 µM).[3]
-
Vortex gently after each dilution step.
-
Crucial Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of CP 55,940 to account for any effects of the solvent on the cells.
-
Experimental Protocols and Data
CP 55,940 has been shown to induce apoptosis and decrease cell viability in a variety of cell lines, particularly cancer cells.[4][5][6] The following are standard protocols to assess these effects.
Protocol 2.1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of CP 55,940 on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Culture cells of interest (e.g., U373 glioblastoma, RD rhabdomyosarcoma) under standard conditions (37°C, 5% CO₂).[5][7]
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]
-
Incubate for 24 hours to allow for cell attachment.[8]
-
-
Treatment:
-
Prepare working solutions of CP 55,940 (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM) and a vehicle control.[3][5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CP 55,940 or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]
-
Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[8][9]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Caption: Workflow for assessing cell viability with CP 55,940 using an MTT assay.
Table 1: Summary of CP 55,940 Effects on Cell Viability
| Cell Line | CP 55,940 Conc. | Incubation Time | Observed Effect | Antagonist/Inhibitor Effect | Citation(s) |
| RD (Rhabdomyosarcoma) | 5-50 µM | 48-72 hours | Concentration-dependent decrease in cell viability. | Attenuated by CB1 antagonist AM251 (30 µM); not by CB2 antagonist AM630.[4][10] | [3][4][10] |
| C6 (Rat Glioblastoma) | 10-20 µM | 5 days | Significant decrease in cell viability. | Not specified. | [5][6] |
| U373 (Human Glioblastoma) | 10-20 µM | 5 days | Significant decrease in cell viability. | Not specified. | [5][6] |
| Primary Astrocytes | 10-20 µM | 5 days | No change in cell viability or morphology. | Not applicable. | [5] |
| SH-SY5Y (Neuroblastoma) | 20-40 µM | 72 hours | Inhibition of cell viability. | Reverted by CB2 antagonist SR144528. | [11] |
Protocol 2.2: Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine on the cell membrane.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentrations of CP 55,940 and a vehicle control for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with ice-cold PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of a dead cell stain (e.g., Propidium Iodide, PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour.
-
Data will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Studies show CP 55,940 treatment leads to an accumulation of Annexin-V positive cells.[4][10]
-
Caption: Workflow for detecting apoptosis with CP 55,940 using Annexin V/PI staining.
Protocol 2.3: Western Blotting for Protein Expression
Western blotting can be used to analyze changes in protein levels involved in the apoptotic cascade, such as caspase-3, or to confirm the presence of cannabinoid receptors.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with CP 55,940 as described previously.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-caspase-3, anti-CB1) overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Treatment with CP 55,940 has been shown to result in the activation (cleavage) of caspase-3.[4][16]
-
Signaling Pathways and Data Interpretation
CP 55,940-Induced Apoptotic Signaling
Research indicates that CP 55,940 induces apoptosis in susceptible cells, primarily through the CB1 receptor.[4][10] This activation triggers a cascade involving an increase in intracellular calcium, disruption of the mitochondrial membrane potential, and subsequent activation of executioner caspases like caspase-3.[4][16]
Caption: CP 55,940-induced apoptotic signaling pathway via the CB1 receptor.[4][10]
Table 2: Receptor Binding and Functional Assay Data for CP 55,940
| Receptor | Assay Type | Cell/Tissue Type | Value (Parameter) | Citation(s) |
| CB1 | Radioligand Binding ([³H]CP 55,940) | Mouse Brain Membranes | 1.3 - 4.0 nM (Kd) | [17] |
| CB1 | Radioligand Binding | CHO-hCB1 cells | - (Used as radioligand) | [18] |
| CB1 | [³⁵S]GTPγS Binding | Mouse Brain Membranes | 8.20 (pEC₅₀) | [19] |
| CB1 | [³⁵S]GTPγS Binding | hCB1-expressing cells | 7.35 (pEC₅₀) | [19] |
| CB1 | G-protein binding stimulation | Not specified | 3.4 nM (EC₅₀) | [1] |
| CB2 | Radioligand Binding | Not specified | 0.7 - 2.6 nM (Ki) | |
| CB2 | cAMP Inhibition | CHO-hCB2 cells | 0.3 nM (EC₅₀) |
References
- 1. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP 55940 - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic cannabinoid CP-55,940 induces apoptosis in a human skeletal muscle model via regulation of CB1 receptors and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the effects of CP 55-940 and other cannabinoid receptor agonists in C6 and U373 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic cannabinoid CP-55,940 induces apoptosis in a human skeletal muscle model via regulation of CB<sub>1</sub> receptors and l-type Ca<sup>2+</sup> channels - ProQuest [proquest.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | Leinco Technologies [leinco.com]
- 13. nacalai.com [nacalai.com]
- 14. Western Blotting of the Endocannabinoid System | Springer Nature Experiments [experiments.springernature.com]
- 15. Multi-Target Effects of the Cannabinoid CP55940 on Familial Alzheimer’s Disease PSEN1 E280A Cholinergic-Like Neurons: Role of CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay: Binding affinity against human Cannabinoid receptor 1 using CHO-hCB1 transfected cell membrane and [3H]CP-55940 as radioligand at 10 uM (CHEMB... - ChEMBL [ebi.ac.uk]
- 19. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of CP 55,940
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of the synthetic cannabinoid agonist CP 55,940 for intracerebroventricular (ICV) injections. This document includes detailed protocols, quantitative data summaries, and a diagram of the associated signaling pathway to facilitate reproducible and accurate experimental outcomes.
Physicochemical Properties and Solubility
CP 55,940 is a potent, non-selective agonist for the cannabinoid receptors CB1 and CB2.[1][2][3] It is a crystalline solid with poor solubility in aqueous solutions, necessitating the use of organic solvents for initial dissolution.
Table 1: Physicochemical and Solubility Data for CP 55,940
| Property | Value |
| Molecular Weight | 376.58 g/mol |
| Formula | C₂₄H₄₀O₃ |
| Storage Temperature | -20°C for long-term storage (stable for at least two years) |
| Solubility in Organic Solvents | Soluble in Dimethyl sulfoxide (DMSO) and ethanol to at least 30 mg/mL. |
| Aqueous Solubility | Sparingly soluble in aqueous buffers. A 1:3 solution of ethanol:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL. Aqueous solutions are not recommended for storage for more than one day. |
Experimental Protocols
Preparation of CP 55,940 Stock Solution
Objective: To prepare a concentrated stock solution of CP 55,940 in an appropriate organic solvent.
Materials:
-
CP 55,940 powder
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the desired amount of CP 55,940 powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber microcentrifuge tube or vial to protect it from light.
-
Add the required volume of DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the CP 55,940 is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
Preparation of CP 55,940 for Intracerebroventricular (ICV) Injection
Objective: To prepare a final injectable solution of CP 55,940 in a vehicle suitable for ICV administration, such as artificial cerebrospinal fluid (aCSF).
Materials:
-
CP 55,940 stock solution (prepared as described above)
-
Artificial cerebrospinal fluid (aCSF), sterile and filtered. A suggested recipe for aCSF is provided in Table 2.
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Compound | Concentration (mM) |
| NaCl | 125.0 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.2 |
| d-glucose | 12.5 |
| CaCl₂ | 2.0 |
| MgSO₄ | 2.0 |
| NaHCO₃ | 26.0 |
Note: aCSF should be freshly prepared, sterile-filtered, and bubbled with 95% O₂ / 5% CO₂ to maintain pH around 7.4.
Procedure:
-
Thaw the CP 55,940 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the initial organic solvent (DMSO or ethanol) to an intermediate concentration. This step is crucial to minimize the final concentration of the organic solvent in the injectable solution.
-
In a sterile microcentrifuge tube, add the required volume of the diluted CP 55,940 solution to the aCSF. The final concentration of the organic solvent should be kept to a minimum (ideally less than 1%) to avoid neurotoxic effects.
-
Vortex the final solution immediately and thoroughly to ensure proper mixing and prevent precipitation. Due to the low aqueous solubility of CP 55,940, it is critical to prepare this final dilution shortly before the injection.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the solution should be discarded.
Example Dilution for a Final Concentration of 1 µg/µL:
-
Start with a 10 mg/mL stock solution of CP 55,940 in ethanol.
-
Dilute the stock solution 1:10 in ethanol to get a 1 mg/mL intermediate solution.
-
Add 1 µL of the 1 mg/mL intermediate solution to 999 µL of aCSF. This results in a final concentration of 1 µg/µL with a final ethanol concentration of 0.1%.
Signaling Pathway of CP 55,940
CP 55,940 acts as a potent agonist at both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the inhibitory G-protein, Gi/o.[4][5] Activation of these receptors by CP 55,940 initiates a cascade of intracellular signaling events.
References
- 1. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 2. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 3. CP 55,940 - Wikipedia [en.wikipedia.org]
- 4. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of CP 55,940 in Functional Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 55,940 is a potent, synthetic cannabinoid agonist that serves as a critical research tool for studying the endocannabinoid system. It exhibits high affinity and efficacy for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. As a full agonist, CP 55,940 is often used as a reference compound in the development and characterization of novel cannabinoid receptor modulators.[1] This document provides detailed application notes and protocols for measuring the efficacy of CP 55,940 in key functional assays, enabling researchers to accurately quantify its activity and compare it with other compounds.
The primary signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Receptor activation also stimulates G-protein activation, which can be measured by the binding of a non-hydrolyzable GTP analog, GTPγS. Furthermore, agonist binding can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[3][4][5][6]
This document outlines the protocols for three standard functional assays to determine the efficacy of CP 55,940:
-
cAMP Accumulation Assay: To measure the inhibition of adenylyl cyclase.
-
GTPγS Binding Assay: To quantify G-protein activation.
-
β-Arrestin Recruitment Assay: To assess β-arrestin engagement.
Data Presentation: Efficacy of CP 55,940
The following tables summarize the quantitative data for CP 55,940 efficacy (EC50 and Emax values) in various functional assays as reported in the literature. These values can vary depending on the cell line, receptor expression levels, and specific assay conditions.
Table 1: CP 55,940 Efficacy at the Human CB1 Receptor
| Functional Assay | Cell Line | EC50 (nM) | Emax (% of control or reference) | Reference |
| cAMP Inhibition | CHO | 1.13 | Not Reported | [5] |
| cAMP Inhibition | CHO | 1.83 | Not Reported | [6] |
| GTPγS Binding | Sf9 | 2.28 | Not Reported | [5] |
| GTPγS Binding | Mouse Brain Membranes | pEC50: 8.20 ± 0.11 | 62% | [7] |
| GTPγS Binding | hCB1R Cell Membranes | pEC50: 7.35 ± 0.19 | 65% | [7] |
| β-Arrestin 2 Recruitment | CHO-K1 | 9.8 | Not Reported | [5] |
Table 2: CP 55,940 Efficacy at the Human CB2 Receptor
| Functional Assay | Cell Line | EC50 (nM) | Emax (% of control or reference) | Reference |
| cAMP Inhibition | CHO-K1 | 9.4 | Not Reported | [5] |
| cAMP Inhibition | CHO | 2.89 | Not Reported | [6] |
| GTPγS Binding | Not Specified | 0.3 | Not Reported | |
| β-Arrestin 2 Recruitment | CHO-K1 | Not Reported | Not Reported | [5] |
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway initiated by the activation of cannabinoid receptors by an agonist like CP 55,940.
Caption: Agonist activation of CB receptors leads to G-protein activation and β-arrestin recruitment.
Experimental Workflow: Functional Assays
This diagram outlines the general workflow for the three functional assays described in this document.
Caption: General experimental workflow for measuring CP 55,940 efficacy in functional assays.
Experimental Protocols
cAMP Accumulation Assay (Inhibition of Forskolin-Stimulated cAMP)
This assay measures the ability of CP 55,940 to inhibit the production of cAMP stimulated by forskolin, an activator of adenylyl cyclase.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Forskolin solution.
-
CP 55,940 stock solution in DMSO.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Protocol:
-
Cell Culture: Culture cells to 80-90% confluency. The day before the assay, seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of CP 55,940 in assay buffer. Also, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP (e.g., 1-10 µM, to be optimized).
-
Assay Procedure: a. Remove the culture medium from the wells and add 20 µL of assay buffer. b. Add 5 µL of the CP 55,940 serial dilutions to the respective wells. c. Incubate for 15-30 minutes at 37°C. d. Add 5 µL of the forskolin solution to all wells except the basal control wells. e. Incubate for 30 minutes at 37°C.
-
cAMP Detection: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: a. Normalize the data with the basal control (0% inhibition) and the forskolin-only control (100% activity, which corresponds to 0% inhibition by the agonist). b. Plot the percentage of inhibition against the logarithm of the CP 55,940 concentration. c. Determine the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the receptor of interest.[8]
Materials:
-
Cell membranes from cells overexpressing CB1 or CB2 receptors.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
GDP solution (10 mM stock).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
CP 55,940 stock solution in DMSO.
-
Unlabeled GTPγS (for non-specific binding).
-
96-well microplates.
-
Filter mats (e.g., GF/B).
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and centrifugation methods. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order: a. 50 µL of assay buffer. b. 10 µL of GDP to a final concentration of 10-30 µM. c. 10 µL of varying concentrations of CP 55,940. d. For non-specific binding wells, add unlabeled GTPγS to a final concentration of 10 µM. e. 20 µL of cell membranes (5-20 µg of protein per well).
-
Initiation and Incubation: a. Initiate the reaction by adding 10 µL of [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM. b. Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Termination and Filtration: a. Terminate the assay by rapid filtration through a filter mat using a cell harvester. b. Wash the filters three times with ice-cold assay buffer.
-
Quantification: a. Dry the filter mat and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding (as a percentage of basal or maximal stimulation) against the logarithm of the CP 55,940 concentration. c. Determine the EC50 and Emax values using non-linear regression.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated cannabinoid receptor.[3][4][5][6] The PathHunter® assay utilizes enzyme fragment complementation, where receptor activation leads to the formation of a functional β-galactosidase enzyme, generating a chemiluminescent signal.[7]
Materials:
-
PathHunter® cells stably expressing the CB1 or CB2 receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementary fragment.
-
Cell culture medium.
-
Assay buffer.
-
CP 55,940 stock solution in DMSO.
-
PathHunter® detection reagents.
-
384-well white opaque, tissue culture-treated microplates.
Protocol:
-
Cell Culture: a. Culture the PathHunter® cells according to the manufacturer's instructions. b. Seed the cells into 384-well plates at the recommended density (e.g., 5,000 cells/well in 20 µL of medium) and incubate for 24 hours.[7]
-
Compound Addition: a. Prepare serial dilutions of CP 55,940 in assay buffer. b. Add 5 µL of the diluted CP 55,940 to the wells.[7]
-
Incubation: a. Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.[7]
-
Signal Detection: a. Allow the plate and detection reagents to equilibrate to room temperature. b. Add 12.5 µL of the detection reagent mixture to each well.[7] c. Incubate for 60 minutes in the dark at room temperature.[7] d. Measure the chemiluminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (basal response). b. Plot the relative light units (RLU) against the logarithm of the CP 55,940 concentration. c. Determine the EC50 and Emax values using a non-linear regression analysis.
Conclusion
The functional assays described in these application notes provide robust and reliable methods for quantifying the efficacy of CP 55,940 at CB1 and CB2 receptors. By employing these standardized protocols, researchers can obtain consistent and comparable data, which is essential for advancing our understanding of the endocannabinoid system and for the development of novel therapeutics targeting cannabinoid receptors. The choice of assay will depend on the specific aspect of receptor function being investigated, with cAMP and GTPγS assays focusing on G-protein-mediated signaling and β-arrestin assays providing insights into receptor regulation and potential for biased agonism.
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: CP 55,940 Solubility and Vehicle Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the synthetic cannabinoid agonist, CP 55,940.
Troubleshooting Guide: Resolving CP 55,940 Precipitation and Other Issues
This guide addresses common problems encountered when preparing CP 55,940 solutions for experimental use.
Issue 1: Precipitate forms immediately upon adding the stock solution to an aqueous buffer.
-
Question: I dissolved CP 55,940 in DMSO to make a stock solution, but when I dilute it into my saline or PBS buffer for my in vivo experiment, a white precipitate immediately forms. What is happening and how can I fix this?
-
Answer: This is a common issue known as "solvent shock." CP 55,940 is highly soluble in organic solvents like DMSO and ethanol but is very poorly soluble in aqueous solutions.[1] When the concentrated organic stock is rapidly introduced into the aqueous buffer, the CP 55,940 crashes out of solution.
Solutions:
-
Use a co-solvent and surfactant-based vehicle: Instead of a simple aqueous buffer, a vehicle containing a surfactant is necessary to maintain CP 55,940 in suspension. A widely used vehicle formulation consists of a mixture of ethanol, a surfactant like Tween 80 or Emulphor-620, and saline.[2]
-
Step-wise dilution: Add the aqueous buffer to your stock solution slowly while vortexing or sonicating. This gradual change in solvent polarity can sometimes help keep the compound in solution at lower concentrations.
-
Work with lower concentrations: If your experimental design permits, lowering the final concentration of CP 55,940 in the aqueous vehicle may prevent precipitation.
-
Issue 2: The final vehicle solution is cloudy or hazy.
-
Question: I've prepared my CP 55,940 in a vehicle containing Tween 80, but the final solution appears cloudy. Is this normal, and will it affect my experiment?
-
Answer: A slight haziness or opalescence can be normal when using surfactant-based vehicles to formulate hydrophobic compounds like CP 55,940. This is often due to the formation of a microemulsion or a fine suspension of the compound.
Recommendations:
-
Visual Inspection: Before each use, visually inspect the solution for any large aggregates or visible precipitate. A consistent, fine haze is generally acceptable for injection.
-
Sonication: Briefly sonicating the vial before drawing the solution for injection can help to ensure a homogenous suspension.
-
Particle Size: For intravenous administration, it is critical to ensure the particle size is small enough to prevent emboli. If in doubt, filtration through a specialized filter may be necessary, but be aware that this could also remove some of the active compounds.
-
Issue 3: The compound precipitates out of the stock solution during storage.
-
Question: I have a 100 mM stock solution of CP 55,940 in DMSO stored at -20°C. I've noticed some crystalline precipitate at the bottom of the vial after thawing. Is my stock solution still usable?
-
Answer: Precipitation can occur in concentrated stock solutions, especially after freeze-thaw cycles.
Troubleshooting Steps:
-
Warm the solution: Gently warm the vial to room temperature or in a 37°C water bath.
-
Vortex/Sonicate: Vigorously vortex or sonicate the vial until the precipitate is completely redissolved.
-
Visual Confirmation: Before taking an aliquot, ensure the solution is clear and free of any visible particles.
-
Storage: To minimize this issue, it is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keeping the stock solution at -20°C is recommended.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of CP 55,940?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for preparing concentrated stock solutions of CP 55,940. It is soluble up to 100 mM in both DMSO and ethanol.
Q2: Can I dissolve CP 55,940 directly in saline or PBS?
A2: No, CP 55,940 is sparingly soluble in aqueous buffers.[1] Direct dissolution will result in the compound not dissolving and will be unsuitable for experimental use. A co-solvent and/or surfactant system is required.
Q3: What are some common vehicle formulations for in vivo administration of CP 55,940?
A3: A frequently used vehicle for intraperitoneal (i.p.) injection consists of a ratio of ethanol, a surfactant, and saline. For example, a 1:1:18 ratio of ethanol:Emulphor-620:saline or a vehicle consisting of 5% ethanol, 5% Emulphor-620, and 90% saline has been reported. Another common vehicle uses Tween 80 in place of Emulphor.
Q4: How stable are CP 55,940 solutions?
A4: Stock solutions in DMSO or ethanol are generally stable for months when stored properly at -20°C.[1] However, aqueous working solutions, especially those in simple buffers, are not stable and should be prepared fresh daily.[1] It is not recommended to store aqueous solutions for more than one day.[1]
Q5: Does the vehicle itself have any biological effects?
A5: Yes, it is crucial to include a vehicle-only control group in your experiments. Solvents like ethanol and surfactants like Tween 80 can have their own biological effects.[2] For instance, a 5% alcohol solution has been shown to have significant behavioral effects on its own.[2]
Data Presentation
Table 1: Solubility of CP 55,940 in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | Commonly used for stock solutions. |
| Ethanol | Up to 100 mM | Suitable for stock solutions. |
| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL | For aqueous dilutions, pre-dissolving in ethanol is necessary.[1] |
Experimental Protocols
Protocol 1: Preparation of CP 55,940 for In Vivo Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a common vehicle solution for CP 55,940.
Materials:
-
CP 55,940 powder
-
Ethanol (200 proof, anhydrous)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of CP 55,940 powder.
-
Dissolve the powder in a minimal amount of ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved by vortexing.
-
-
Prepare the Vehicle:
-
In a sterile vial, prepare the vehicle by mixing ethanol, Tween 80, and saline. A common ratio is 1:1:18 (by volume) of ethanol:Tween 80:saline.
-
For example, to make 20 mL of vehicle, mix 1 mL of ethanol, 1 mL of Tween 80, and 18 mL of sterile saline.
-
Vortex the vehicle mixture thoroughly until it is homogenous.
-
-
Prepare the Final Dosing Solution:
-
Add the required volume of the CP 55,940 stock solution to the prepared vehicle to achieve the desired final concentration.
-
For example, to prepare a 1 mg/mL solution, add 1 mL of a 10 mg/mL stock solution to 9 mL of the vehicle.
-
Vortex the final solution vigorously for several minutes.
-
Sonicate the solution for 5-10 minutes to ensure a uniform suspension.
-
Visually inspect the solution for any precipitate before use. A slight, uniform haze is acceptable.
-
Important Considerations:
-
Always prepare the final dosing solution fresh on the day of the experiment.
-
Include a vehicle control group in your study by injecting animals with the same vehicle that does not contain CP 55,940.
Mandatory Visualizations
Caption: Workflow for preparing CP 55,940 dosing solutions.
Caption: CP 55,940 signaling through CB1 and CB2 receptors.
References
Technical Support Center: Optimizing CP 55,940 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CP 55,940, a potent synthetic cannabinoid agonist, in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is CP 55,940 and what is its mechanism of action?
CP 55,940 is a synthetic cannabinoid that acts as a potent, non-selective full agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] It is considerably more potent than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][3] Its high affinity for both CB1 and CB2 receptors makes it a valuable research tool for studying the endocannabinoid system.[1]
The primary mechanism of action for CP 55,940 involves the activation of CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). This activation typically leads to the inhibition of adenylyl cyclase through the Gi/o signaling pathway, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] Activation of CB1 receptors can also stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[6][7]
Q2: What are the typical concentration ranges for CP 55,940 in cell-based assays?
The optimal concentration of CP 55,940 is highly dependent on the cell type, the specific assay being performed, and the desired outcome. However, based on its high potency, concentrations in the nanomolar to low micromolar range are typically effective. For instance, in functional assays measuring inhibition of cAMP accumulation, CP 55,940 has shown IC50 values of 1.83 nM at CB1 and 2.89 nM at CB2 receptors.[3] In studies investigating cytotoxicity in human embryonic rhabdomyosarcoma (RD) cells, concentrations of 20 or 30 µM were used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store CP 55,940 stock solutions?
CP 55,940 is a lipophilic compound, meaning it has poor solubility in aqueous solutions.[8][9] Therefore, it is crucial to prepare stock solutions in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[10] For long-term storage, it is recommended to store the stock solution at -20°C. When preparing working dilutions for your assay, it is important to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
Troubleshooting Guides
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
Possible Causes:
-
Sub-optimal Cell Seeding Density: Too many cells can lead to high background, while too few can result in a weak signal.
-
Solvent Effects: High concentrations of DMSO or other organic solvents can be toxic to cells and interfere with the assay.
-
Receptor Desensitization: Prolonged exposure to high concentrations of CP 55,940 can lead to receptor internalization and desensitization, reducing the signal.[4]
Solutions:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal number of cells per well that provides the best assay window.
-
Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible (ideally ≤ 0.1%). Run a solvent toxicity control to assess its effect on cell viability.
-
Optimize Incubation Time: For functional assays, use shorter incubation times (e.g., 15-30 minutes) to capture the initial signaling events before significant receptor desensitization occurs.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Compound Precipitation: Due to its lipophilic nature, CP 55,940 can precipitate out of solution, especially at higher concentrations or in aqueous buffers.[9]
-
Variability in Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can exhibit altered responses.
-
Inconsistent Pipetting and Handling: Minor variations in reagent volumes or incubation times can lead to significant differences in results.
Solutions:
-
Ensure Compound Solubility: Prepare fresh dilutions of CP 55,940 for each experiment. Visually inspect for any precipitation. The use of a carrier protein like bovine serum albumin (BSA) in the assay buffer can sometimes help maintain solubility.
-
Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase before seeding for an assay.
-
Standardize Assay Protocol: Use calibrated pipettes and be consistent with all steps of the protocol, including incubation times and temperatures.
Quantitative Data Summary
The following tables summarize key quantitative data for CP 55,940 to aid in experimental design.
Table 1: Receptor Binding Affinities (Ki) of CP 55,940
| Receptor | Ki (nM) | Reference |
| Human CB1 | 0.6 - 5.0 | [1] |
| Human CB2 | 0.7 - 2.6 | [1] |
Table 2: Functional Potency (EC50/IC50) of CP 55,940 in Various Assays
| Assay | Receptor | Cell Line | Potency (nM) | Reference |
| G-protein Binding | CB1 | - | 3.4 (EC50) | [3] |
| cAMP Inhibition | CB1 | - | 1.83 (IC50) | [3] |
| cAMP Inhibition | CB2 | - | 2.89 (IC50) | [3] |
| GRABeCB2.0 Sensor | CB1 | HEK293 | 64 (EC50) | [11] |
| Gi/Go Activation | CB1 | Nomad Cell Line | 225 (EC50) | [12] |
| β-arrestin Recruitment | CB1 | Nomad Cell Line | 140 (EC50) | [12] |
Experimental Protocols
Cytotoxicity Assay (MTT/WST-1)
This protocol is a general guideline for assessing the cytotoxic effects of CP 55,940 using a tetrazolium-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CP 55,940
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CP 55,940 in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the cells and add the medium containing different concentrations of CP 55,940. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Addition of Reagent:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for CB1/CB2 receptors using [³H]-CP 55,940 as the radioligand.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
[³H]-CP 55,940 (radioligand)
-
Unlabeled CP 55,940 (for non-specific binding)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethylenimine (PEI)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Methodology:
-
Reaction Setup: In reaction tubes, add the assay buffer, a fixed concentration of [³H]-CP 55,940 (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Controls:
-
Total Binding: Contains assay buffer and [³H]-CP 55,940 only.
-
Non-specific Binding (NSB): Contains assay buffer, [³H]-CP 55,940, and a high concentration of unlabeled CP 55,940 (e.g., 1 µM).[16]
-
-
Initiate Binding: Add the cell membranes to each tube to start the binding reaction.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[16][17]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the Ki value.
cAMP Functional Assay
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by CP 55,940.
Materials:
-
Cells expressing CB1 or CB2 receptors
-
CP 55,940
-
Forskolin (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based)
Methodology:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP breakdown.
-
Agonist Treatment: Add varying concentrations of CP 55,940 to the cells.
-
Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.[18]
-
Data Analysis: Plot the cAMP concentration against the concentration of CP 55,940 to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
ERK1/2 Phosphorylation Assay
This protocol provides a general workflow for measuring the activation of the ERK1/2 signaling pathway by CP 55,940.
Materials:
-
Cells expressing CB1 receptors
-
CP 55,940
-
Serum-free medium
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, and a suitable secondary antibody.
-
Western blot equipment and reagents or a plate-based detection system (e.g., ELISA, AlphaScreen).
Methodology (Western Blot):
-
Serum Starvation: Plate cells and grow until they reach about 80-90% confluency. Then, serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.[19]
-
Compound Treatment: Treat the cells with different concentrations of CP 55,940 for a short period (e.g., 5-15 minutes).[6]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK.
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: Signaling pathways activated by CP 55,940.
References
- 1. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 2. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 3. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid Agonists Increase the Interaction between β-Arrestin 2 and ERK1/2 and Upregulate β-Arrestin 2 and 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid CB1 cannabinoid receptor desensitization defines the time course of ERK1/2 MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Location, Structure, and Dynamics of the Synthetic Cannabinoid Ligand CP-55,940 in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilic compounds in biotechnology--interactions with cells and technological problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. marshall.edu [marshall.edu]
- 19. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of CP 55,940 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of the synthetic cannabinoid agonist, CP 55,940.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of CP 55,940?
A1: CP 55,940 is a potent synthetic cannabinoid that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2][3] It exhibits high affinity for both receptor subtypes.[2]
Q2: My experimental results are inconsistent with known cannabinoid receptor signaling. Could off-target effects of CP 55,940 be responsible?
A2: Yes, it is possible. CP 55,940 has been documented to interact with several other cellular targets independently of CB1 and CB2 receptors. These off-target effects can lead to unexpected experimental outcomes.[4][5][6]
Q3: What are the major categories of off-target effects reported for CP 55,940?
A3: The primary off-target effects of CP 55,940 can be categorized as follows:
-
Interactions with Ion Channels: CP 55,940 can modulate the activity of various ion channels, including voltage-gated sodium channels, L-type calcium channels, and certain potassium channels.[4][5][7][8]
-
Mitochondrial Effects: The compound can impact mitochondrial function, including respiration and membrane potential.[9][10]
-
Other Receptor Interactions: Although less common, interactions with other G protein-coupled receptors (GPCRs) and cytosolic binding sites have been reported.[6][11]
Q4: At what concentrations are off-target effects of CP 55,940 typically observed?
A4: Off-target effects of cannabinoids are often observed at concentrations exceeding 1 µM.[12] For instance, the IC50 for the inhibition of voltage-gated sodium channels by CP 55,940 was found to be 22.3 µM for binding and 3.2 µM for functional inhibition.[4] It is crucial to use the lowest effective concentration of CP 55,940 in your experiments to minimize the likelihood of off-target effects.
Q5: How can I experimentally control for the off-target effects of CP 55,940?
A5: Several strategies can be employed:
-
Use of Selective Antagonists: Pre-incubating your cells or tissues with selective antagonists for CB1 (e.g., AM251 or SR141716A) and CB2 (e.g., AM630 or SR144528) can help determine if the observed effect is mediated by these receptors.[7][8] If the effect of CP 55,940 persists in the presence of these antagonists, it is likely an off-target effect.
-
Employing Knockout Models: Using cells or animal models that lack CB1 or CB2 receptors (knockout models) is a powerful tool to dissect on-target versus off-target effects.
-
Using Structurally Unrelated Agonists: Comparing the effects of CP 55,940 with other cannabinoid receptor agonists from different chemical classes can help identify effects specific to the chemical structure of CP 55,940.
-
Concentration-Response Curves: Establishing a full concentration-response curve for CP 55,940 can help differentiate between high-potency on-target effects and lower-potency off-target effects.
Troubleshooting Guides
Issue 1: Unexpected changes in intracellular calcium levels.
-
Possible Cause: CP 55,940 can directly modulate L-type calcium channels, leading to an influx of extracellular calcium.[7][8] This effect may be independent of CB1/CB2 receptor activation.
-
Troubleshooting Steps:
-
Confirm CB1/CB2 Independence: Repeat the experiment in the presence of selective CB1 (AM251) and CB2 (AM630) antagonists. If the calcium influx persists, it is likely an off-target effect.
-
Block L-type Calcium Channels: Pre-incubate the cells with L-type calcium channel blockers such as verapamil or diltiazem.[7][8] A reduction in the CP 55,940-induced calcium signal would suggest the involvement of these channels.
-
Extracellular Calcium Chelation: Perform the experiment in a calcium-free medium or in the presence of a calcium chelator like EGTA to confirm the source of the calcium increase is from the extracellular space.
-
Issue 2: Observed effects on neuronal excitability not blocked by cannabinoid antagonists.
-
Possible Cause: CP 55,940 can inhibit voltage-gated sodium channels, which would decrease neuronal excitability.[4][5] This is a CB1 receptor-independent mechanism.[4]
-
Troubleshooting Steps:
-
Verify CB1 Independence: Use a selective CB1 antagonist (e.g., AM251) to confirm that the effect is not mediated by CB1 receptors.[4]
-
Patch-Clamp Electrophysiology: Directly measure sodium currents using patch-clamp techniques to assess the inhibitory effect of CP 55,940.
-
Compare with Known Sodium Channel Blockers: Compare the electrophysiological signature of the CP 55,940 effect with that of a known sodium channel blocker, such as tetrodotoxin (TTX).
-
Issue 3: Alterations in cellular metabolism or viability.
-
Possible Cause: CP 55,940 can affect mitochondrial function, including mitochondrial respiration and membrane potential, and can induce apoptosis in some cell types.[7][9][12]
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes), oxygen consumption rates (e.g., using a Seahorse analyzer), and reactive oxygen species (ROS) production.
-
Apoptosis Assays: To determine if CP 55,940 is inducing apoptosis, use methods such as Annexin V/Propidium Iodide staining, caspase-3 activation assays, or TUNEL staining.[7]
-
Control for CB Receptor Involvement: As with other off-target effects, use selective CB1/CB2 antagonists to determine if the metabolic or apoptotic effects are receptor-mediated.
-
Data Presentation
Table 1: Reported Off-Target Activities of CP 55,940
| Target | Effect | Species/System | IC50 / Ki | Reference(s) |
| Voltage-Gated Sodium Channels | Inhibition of [3H]batrachotoxinin A 20 α-benzoate binding | Mouse brain synaptoneurosomes | 22.3 µM (IC50) | [4] |
| Inhibition of veratridine-dependent depolarization | Mouse brain synaptoneurosomes | 3.2 µM (IC50) | [4] | |
| L-type Calcium Channels | Implicated in CP 55,940-induced apoptosis | Human rhabdomyosarcoma cells | - | [7][8] |
| α7-Nicotinic Acetylcholine Receptor | Inhibition | Xenopus oocytes | 2.7 µM (IC50) | [13] |
| Mitochondria | Attenuation of paraquat-induced damage | Rat brain mitochondria | - | [9] |
| Increased respiration (acute administration) | Rat brain and liver mitochondria | - | [10] | |
| Cytosolic Binder | Specific binding | Rat cerebral cortex cytosol | 0.97 nM & 5.83 nM (Kd) | [11] |
Table 2: Binding Affinities of CP 55,940 for Cannabinoid Receptors
| Receptor | Binding Affinity (Ki) | Reference(s) |
| CB1 Receptor | 0.58 nM - 5.0 nM | |
| CB2 Receptor | 0.68 nM - 2.6 nM |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Intracellular Calcium
-
Cell Culture: Plate cells of interest at an appropriate density on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation (Control Group): For control wells, pre-incubate cells with a selective CB1 antagonist (e.g., 1 µM AM251) and/or a CB2 antagonist (e.g., 1 µM AM630) for 30 minutes. For another control group, pre-incubate with an L-type calcium channel blocker (e.g., 5 µM verapamil).[7]
-
Baseline Measurement: Acquire baseline fluorescence readings for a few minutes before adding any compound.
-
CP 55,940 Application: Add CP 55,940 at the desired concentration and continue to record fluorescence changes over time.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence intensity ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4). Compare the response in the presence and absence of antagonists.
Protocol 2: Evaluating Effects on Voltage-Gated Sodium Channels using Patch-Clamp
-
Cell Preparation: Prepare cells for whole-cell patch-clamp recording.
-
Recording Setup: Establish a whole-cell patch-clamp configuration. Use an appropriate internal solution (in the patch pipette) and external solution.
-
Sodium Current Elicitation: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit voltage-gated sodium currents.
-
Baseline Recording: Record stable baseline sodium currents for several minutes.
-
CP 55,940 Application: Perfuse the cell with an external solution containing CP 55,940 at the desired concentration.
-
Post-Application Recording: Continue to record sodium currents to observe any changes in amplitude or kinetics.
-
Washout: Perfuse with the control external solution to see if the effect is reversible.
-
Data Analysis: Measure the peak sodium current amplitude before, during, and after CP 55,940 application. Plot the percentage of inhibition as a function of the CP 55,940 concentration to determine the IC50.
Visualizations
Caption: Troubleshooting workflow for CP 55,940 effects.
Caption: Decision tree for investigating unexpected effects.
References
- 1. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP 55,940 - Wikipedia [en.wikipedia.org]
- 4. The cannabinoid receptor agonist CP-55,940 and ethyl arachidonate interfere with [(3)H]batrachotoxinin A 20 alpha-benzoate binding to sodium channels and inhibit sodium channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid interactions with ion channels and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic cannabinoid CP-55,940 induces apoptosis in a human skeletal muscle model via regulation of CB1 receptors and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective effects of the synthetic cannabinoids CP55,940 and JWH-015 on rat brain mitochondria upon paraquat exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic cannabinoid, CP-55,940, administration alters biotransformation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of a novel synthetic cannabinoid CP 55,940 binder in rat brain cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of cannabinoids on ligand-gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CP 55,940 Stability for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the synthetic cannabinoid agonist CP 55,940 for long-term studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during its use.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with CP 55,940, helping you to identify and resolve potential problems related to its stability.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected pharmacological effects over time. | Degradation of CP 55,940 in stock or working solutions. | - Prepare fresh working solutions daily from a frozen stock. - Aliquot stock solutions to minimize freeze-thaw cycles.[1] - Verify the concentration and purity of your stock solution using HPLC-UV. |
| High variability between experimental replicates. | Inconsistent concentrations due to poor solubility or adsorption to labware. | - Ensure complete dissolution of CP 55,940 in the initial organic solvent before further dilution.[1] - Use a carrier protein like 0.1% bovine serum albumin (BSA) in aqueous buffers to improve solubility.[1] - Consider using siliconized tubes to minimize adsorption. |
| Unexpected off-target effects or cellular toxicity. | Formation of active or toxic degradation products. | - Protect solutions from light and elevated temperatures.[1] - Prepare fresh solutions and use them promptly. - If degradation is suspected, perform a purity check of your solution via HPLC-MS to identify potential degradants.[1] |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of the lipophilic CP 55,940 molecule. | - Increase the percentage of the initial organic solvent (e.g., DMSO), ensuring the final concentration remains low (typically <0.5%) to avoid solvent-induced artifacts.[1] - Use a sonicator to aid in the dissolution of stock solutions into aqueous buffers.[2] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
How should I store the solid form of CP 55,940? The solid, crystalline form of CP 55,940 should be stored at -20°C, protected from light. Under these conditions, it is expected to be stable for at least two years.
-
What is the best way to prepare and store stock solutions? Prepare stock solutions in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] It is recommended to use a high concentration to minimize the volume of organic solvent in your final assay. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When properly stored, stock solutions in DMSO are generally stable for several months.
-
How stable is CP 55,940 in aqueous solutions? CP 55,940 has low stability in aqueous solutions and it is recommended to prepare these solutions fresh for each experiment. Do not store aqueous solutions for more than a day.
-
Is CP 55,940 sensitive to light? Yes, like many cannabinoids, CP 55,940 may be sensitive to light. It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
How do freeze-thaw cycles affect the stability of CP 55,940? Repeated freeze-thaw cycles can accelerate the degradation of compounds in solution. It is highly recommended to store stock solutions in single-use aliquots to maintain the integrity of the compound.[1]
Experimental Design
-
Why are my experimental results with CP 55,940 not consistent with published data? Variability in results can be due to differences in assay conditions, such as buffer composition, incubation times, and cell lines used.[1] The stability and solubility of CP 55,940 can also significantly impact the effective concentration in your assay. Using a well-characterized internal control and ensuring complete solubilization of the compound can help improve consistency.[1]
-
What are the potential degradation pathways for CP 55,940? While specific degradation pathways for CP 55,940 are not extensively documented in the literature, cannabinoids with phenolic hydroxyl groups are susceptible to oxidation. Hydrolysis of functional groups and photodegradation are other potential pathways.
Quantitative Data Summary
The following table provides a summary of the known stability and solubility data for CP 55,940. Please note that degradation kinetics are highly dependent on the specific experimental conditions.
| Parameter | Condition | Value | Reference |
| Solid Form Stability | -20°C, protected from light | ≥ 2 years | N/A |
| Stock Solution Stability (in DMSO) | -20°C, in aliquots | Expected to be stable for several months | [1] |
| Aqueous Solution Stability | Room Temperature | Not recommended for storage > 24 hours | N/A |
| Solubility in Ethanol & DMSO | Room Temperature | ~100 mM |
Experimental Protocols
Protocol 1: Forced Degradation Study of CP 55,940
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of CP 55,940 in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.[4]
-
Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A dark control should be kept under the same conditions but protected from light.
-
-
Sample Analysis: Analyze the stressed samples and a non-stressed control sample by HPLC-UV/MS to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for CP 55,940
This protocol provides a starting point for developing an HPLC-UV method to assess the stability of CP 55,940. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 220 nm.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can accurately separate and quantify the intact CP 55,940 from any potential degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cannabinoids decrease excitatory synaptic transmission and impair long-term depression in rat cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOP for Forced Degradation Study [m-pharmainfo.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ema.europa.eu [ema.europa.eu]
Minimizing variability in behavioral responses to CP 55,940
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize variability in behavioral experiments involving the synthetic cannabinoid agonist CP 55,940.
Frequently Asked Questions (FAQs)
Q1: What is CP 55,940 and what is its primary mechanism of action?
CP 55,940 is a potent, non-selective synthetic agonist for the cannabinoid receptors CB1 and CB2.[1][2] It was originally developed by Pfizer in 1974 and is significantly more potent than Δ9-THC, the primary psychoactive component of cannabis.[3][4] Its effects are mediated by binding to and activating cannabinoid receptors, which are G-protein coupled receptors that modulate neurotransmitter release and various signaling cascades.[3]
Q2: How should I prepare, handle, and store CP 55,940?
Proper preparation and storage are critical for consistent results. Variability can often be traced back to issues with the drug solution.
-
Solubility: CP 55,940 is highly lipophilic. It is soluble in organic solvents like ethanol, DMSO, and DMF (up to 30 mg/ml or 100 mM).[5]
-
Vehicle Preparation: For in vivo experiments, a common vehicle consists of ethanol, an emulsifying agent like Cremophor EL or Tween 80, and saline. A typical ratio is 1:1:18 of ethanol:emulsifier:saline.[6][7] It is crucial to prepare the vehicle fresh and to ensure the CP 55,940 is fully dissolved and in suspension before each injection.
-
Storage: The powdered compound should be stored at -20°C, where it is stable for at least four years.[5] Stock solutions in organic solvents should also be aliquoted and stored at -20°C and are typically stable for up to 3 months.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the primary sources of variability in behavioral responses to CP 55,940?
Variability can stem from pharmacological, biological, and procedural factors. A systematic approach to identifying the source is crucial. Key factors include:
-
Drug Administration: Inconsistent vehicle preparation, inaccurate dosing, or improper administration route.
-
Subject Characteristics: The species, strain, sex, and age of the animal subjects significantly impact responses.[8][9]
-
Experimental Design: Lack of proper acclimation and habituation, time of day of testing, and handling stress.
-
Tolerance: Repeated administration of CP 55,940 leads to rapid and substantial tolerance, diminishing its behavioral effects.[10][11][12]
Troubleshooting Guide
Q4: My results are highly variable between subjects, even within the same treatment group. What should I check?
High inter-individual variability is a common challenge. Use the following workflow to diagnose the potential cause.
Q5: I'm observing a diminishing effect after repeated drug administration. What is happening?
You are likely observing pharmacological tolerance. Tolerance to the effects of CP 55,940 develops rapidly and can be profound.
-
Mechanism: Tolerance is a key feature of cannabinoid agonists and is often linked to the desensitization and downregulation of CB1 receptors.[6]
-
Time Course: Tolerance to the rate-decreasing effects of CP 55,940 (0.3 mg/kg) can be observed as early as the second or third day of repeated administration in mice.[11][12]
-
Sex Differences: The development of tolerance can differ between sexes. For example, some studies suggest female mice may display delayed tolerance to certain effects compared to males.[9] However, other studies show that tolerance development to the hypothermic effects of CP 55,940 occurs in both sexes, though sensitivities may differ.[6][13]
-
Mitigation: To minimize the impact of tolerance, use a within-subjects design where each animal receives each treatment only once, or ensure a sufficient washout period between treatments. If chronic dosing is necessary, be aware that the magnitude of the behavioral effect will likely decrease over time. The degree of tolerance can be substantial, with ED50 values for effects like hypoactivity and hypothermia shifting by as much as 100-fold.[10]
Q6: My male and female subjects are responding differently. Is this expected?
Yes, sex is a critical biological variable. Female mice have been shown to be markedly less sensitive to the antinociceptive effects of CP 55,940 at certain doses (e.g., 0.3 mg/kg) compared to male mice.[6][13][14] These differences should be anticipated and accounted for in the experimental design by including both sexes and analyzing the data accordingly.
Q7: I'm seeing a biphasic or hormesis-like effect on locomotion. Is this an error?
This is not necessarily an error. Age-dependent, biphasic effects have been reported. For instance, very low doses of CP 55,940 (e.g., 0.001 mg/kg) have been shown to paradoxically increase locomotion in young adult mice, while higher doses cause the expected hypoactivity.[8][15] This hormetic-like response may be less apparent in aged animals, who tend to show greater sensitivity (exaggerated antinociception and locomotor inhibition) to the drug overall.[8][15]
Data Presentation: Summary Tables
Table 1: Drug Preparation and Stability
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Storage (Powder) | -20°C | [5] |
| Stability (Powder) | ≥ 4 years at -20°C | [5] |
| Solvents | Ethanol, DMSO, DMF | [5] |
| Solubility | Soluble to 100 mM in ethanol and DMSO | |
| Storage (Solutions) | Aliquot and store at -20°C | [1] |
| Stability (Solutions) | Up to 3 months at -20°C | [1] |
| Typical Vehicle | Ethanol:Cremophor EL:Saline (1:1:18) |[6] |
Table 2: Factors Influencing Behavioral Response Variability
| Factor | Observation | Source(s) |
|---|---|---|
| Dose | Effects are dose-dependent. Low doses can have paradoxical effects on locomotion. | [8][16] |
| Tolerance | Develops rapidly with repeated administration, significantly reducing drug effects. | [10][11][12] |
| Sex | Females can be less sensitive to certain effects (e.g., antinociception) than males. | [6][9][13] |
| Age | Older animals may be more sensitive and potent effects are observed. | [8][15] |
| Strain | Baseline behavioral responses and drug sensitivity can vary between rodent strains. | [17] |
| Administration | The route (e.g., IP, SC, IV) and timing of administration will alter the onset and duration of effects. |[11] |
Experimental Protocols
Protocol: The Cannabinoid Tetrad Assay in Mice
The "tetrad" is a battery of four behavioral tests used to characterize the in vivo effects of CB1 receptor agonists.[18] A compound is considered to have CB1 agonist activity if it produces all four effects: hypoactivity, catalepsy, antinociception, and hypothermia.[17]
1. Spontaneous Locomotor Activity
-
Apparatus: Open field arena or automated locomotor activity chambers with infrared beams.[7]
-
Procedure:
-
Administer CP 55,940 or vehicle.
-
Immediately place the mouse in the center of the apparatus.
-
Record horizontal activity (beam breaks) or distance traveled for a set duration (e.g., 30-60 minutes).
-
Endpoint: A significant decrease in locomotion compared to vehicle-treated animals.
-
2. Catalepsy (Ring Test)
-
Apparatus: A horizontal metal ring (e.g., 5.5 cm diameter) elevated on a stand (e.g., 15 cm high).
-
Procedure:
-
At a set time post-injection (e.g., 30 minutes), gently place the mouse's forepaws on the ring.
-
Start a stopwatch and measure the time the mouse remains immobile, except for respiratory movements.
-
A maximum cutoff time (e.g., 60 seconds) is typically used.
-
Endpoint: A significant increase in the latency to move from the initial posture.
-
3. Antinociception (Hot Plate Test)
-
Apparatus: A commercial hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Gently place the mouse on the hot plate surface.
-
Start a stopwatch and measure the latency to the first nociceptive response (e.g., hind paw lick, flutter, or jump).
-
Immediately remove the mouse upon response to prevent tissue damage. A cutoff time (e.g., 30-45 seconds) must be used.
-
Endpoint: A significant increase in the response latency compared to baseline or vehicle controls.
-
4. Hypothermia
-
Apparatus: A digital rectal thermometer suitable for rodents.
-
Procedure:
-
Measure the baseline body temperature before injection.
-
At a set time post-injection (e.g., 30-60 minutes), measure the rectal temperature again.
-
Ensure the probe is inserted to a consistent depth (e.g., 2 cm) for a stable reading.
-
Endpoint: A significant decrease in body temperature from baseline compared to vehicle-treated animals.
-
Signaling Pathway
CP 55,940 exerts its effects primarily through the CB1 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of this pathway leads to a variety of downstream cellular effects that ultimately modulate neuronal excitability.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CP 55940 - LKT Labs [lktlabs.com]
- 3. CP 55,940 - Wikipedia [en.wikipedia.org]
- 4. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age-dependent hormesis-like effects of the synthetic cannabinoid CP55940 in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sex differences in antinociceptive response to Δ-9-tetrahydrocannabinol and CP 55,940 in the mouse formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of cross-tolerance between delta 9-tetrahydrocannabinol, CP 55,940 and WIN 55,212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Age-dependent hormesis-like effects of the synthetic cannabinoid CP55940 in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling CP 55,940
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic cannabinoid CP 55,940.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for CP 55,940?
For long-term stability, CP 55,940 should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is expected to be stable for at least two years.[1] Some suppliers also recommend storage at 2-8°C in a desiccated state.
Q2: How should I prepare a stock solution of CP 55,940?
To prepare a stock solution, dissolve the crystalline solid in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[1][3] The solubility in these solvents is approximately 30 mg/mL.[1][3] For optimal stability of stock solutions, it is recommended to aliquot and store them at -20°C for up to three months.[4]
Q3: I'm having trouble dissolving CP 55,940 in an aqueous buffer for my in vitro experiment. What should I do?
CP 55,940 is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration, first dissolve the compound in ethanol and then dilute it with the aqueous buffer of your choice.[1] Using this method, the solubility of CP 55,940 in a 1:3 solution of ethanol:PBS (pH 7.2) is approximately 0.25 mg/mL.[1][3] It is not recommended to store the aqueous solution for more than one day due to potential instability.[1]
Q4: What is the stability of CP 55,940 in different conditions?
The stability of CP 55,940 is dependent on the storage conditions. As a solid, it is stable for at least four years when stored at -20°C.[3] Stock solutions in organic solvents are stable for up to 3 months at -20°C.[4] Aqueous solutions are the least stable and should be prepared fresh for daily use.[1]
Q5: What are the key pharmacological properties of CP 55,940?
CP 55,940 is a potent, non-selective full agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[2][5] It exhibits significantly higher potency than Δ9-THC.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Poor solubility of CP 55,940 in aqueous buffers. | First, dissolve CP 55,940 in an organic solvent like ethanol before diluting with the aqueous buffer. Ensure the final ethanol concentration is compatible with your experimental setup. Prepare aqueous solutions fresh before use.[1] |
| Inconsistent experimental results | Degradation of CP 55,940 due to improper storage or handling. | Store the solid compound at -20°C.[1] Prepare fresh aqueous solutions for each experiment and avoid storing them for more than a day.[1] Aliquot stock solutions to minimize freeze-thaw cycles. |
| Difficulty achieving desired concentration in stock solution | Exceeding the solubility limit of the solvent. | Do not exceed a concentration of 30 mg/mL in ethanol, DMSO, or DMF.[1][3] If a higher concentration is needed, consider a different solvent system, but verify its compatibility with your experiment. |
| Low potency or unexpected effects in in vivo studies | Improper vehicle solution for administration. | For intraperitoneal (IP) injections in rodents, a common vehicle is a mixture of saline, Cremophor EL, and ethanol (e.g., 18:1:1 v/v/v).[7] Ensure the vehicle is appropriate for your animal model and administration route. |
Quantitative Data Summary
Storage and Stability
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[3] |
| Crystalline Solid | 2-8°C (desiccated) | Data not specified, but offered by some suppliers |
| Stock Solution (in organic solvent) | -20°C | Up to 3 months[4] |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for storage > 1 day[1] |
Solubility
| Solvent | Concentration |
| Ethanol | ~30 mg/mL[1] |
| DMSO | ~30 mg/mL[1][3] |
| Dimethylformamide (DMF) | ~30 mg/mL[1][3] |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL[1][3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of CP 55,940 crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of organic solvent (e.g., ethanol, DMSO) to achieve a concentration of up to 30 mg/mL.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thaw a single-use aliquot of the CP 55,940 stock solution (prepared in ethanol).
-
Determine the final desired concentration of CP 55,940 in your aqueous buffer.
-
Calculate the volume of the stock solution needed.
-
Add the calculated volume of the stock solution to your pre-warmed aqueous buffer.
-
Mix thoroughly by gentle inversion or vortexing.
-
Use the freshly prepared aqueous solution immediately or within the same day.
Visualizations
Caption: Experimental workflow for CP 55,940.
Caption: Troubleshooting logic for common CP 55,940 issues.
Caption: Simplified signaling pathway of CP 55,940.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. CP 55940 - LKT Labs [lktlabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CP 55,940 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 7. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in CP 55,940 Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing CP 55,940 radioligand binding assays.
Troubleshooting Guide
This guide addresses common problems encountered during CP 55,940 radioligand binding assays, offering potential causes and solutions in a question-and-answer format.
Question: Why is my total binding signal low?
Answer: Low total binding can stem from several factors related to the radioligand, receptor preparation, or assay conditions.
-
Potential Causes & Solutions:
-
Degraded Radioligand: [3H]CP 55,940 can degrade over time. Ensure it is stored correctly at -20°C and consider using a fresh batch.
-
Inactive Receptor Preparation: The cannabinoid receptors (CB1/CB2) in your membrane preparation may have lost activity. Prepare fresh membranes and store them properly at -80°C.[1]
-
Suboptimal Incubation Time/Temperature: Ensure you are incubating for a sufficient duration to reach equilibrium. A typical incubation is 60-90 minutes at 30°C or 37°C.[1][2]
-
Incorrect Buffer Composition: The presence of certain ions or incorrect pH can inhibit binding. A common assay buffer is 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1 mM EDTA at pH 7.4.[1]
-
Insufficient Receptor Concentration: The amount of receptor in the assay may be too low. Increase the concentration of the membrane preparation.
-
Question: I'm observing high non-specific binding. What can I do?
Answer: High non-specific binding (NSB) can mask the specific binding signal and is a frequent challenge.
-
Potential Causes & Solutions:
-
Radioligand Sticking to Assay Components: [3H]CP 55,940 is lipophilic and can adhere to plasticware and filters.[3] To mitigate this, consider adding a carrier protein like 0.1% to 0.5% Bovine Serum Albumin (BSA) to the assay buffer.[2] Soaking filter plates in 0.1% to 0.5% polyethyleneimine (PEI) before use can also reduce non-specific filter binding.[4]
-
Inadequate Washing: Insufficient washing during the filtration step can leave unbound radioligand on the filters. Ensure a sufficient number of washes (e.g., 4-14 times) with ice-cold wash buffer.[1]
-
Concentration of Radioligand is Too High: Using a [3H]CP 55,940 concentration significantly above its Kd can increase NSB. Use a concentration at or near the Kd value.
-
Contaminants in Membrane Preparation: Impurities in the membrane preparation can contribute to NSB. Ensure high-purity membrane preparations.
-
Question: My results show low or no specific binding. How can I improve this?
Answer: Low specific binding is often a result of high non-specific binding or low total binding.
-
Potential Causes & Solutions:
-
Review High Non-Specific Binding Solutions: Implement the strategies mentioned above to reduce NSB.
-
Review Low Total Binding Solutions: Address the potential causes of low total binding to increase the overall signal.
-
Incorrect Concentration of Competing Ligand: For determining NSB, use a high concentration of a non-radiolabeled competing ligand (e.g., 1-10 µM of unlabeled CP 55,940) to ensure complete displacement of the specific binding.[5]
-
Receptor Inactivation by Assay Components: Some reagents can interfere with receptor integrity. For example, sulfhydryl-modifying reagents and the disulfide-reducing agent DTT have been shown to inhibit [3H]CP 55,940 binding by affecting essential sulfhydryl groups and disulfide bridges on the receptor.[6]
-
Question: There is poor reproducibility between my replicate wells. What could be the cause?
Answer: Inconsistent results across replicates can be due to technical errors in assay setup.
-
Potential Causes & Solutions:
-
Pipetting Inaccuracies: Ensure accurate and consistent pipetting of all reagents, especially the radioligand and membrane preparation.
-
Incomplete Mixing: Thoroughly mix all components in the assay wells. Gentle agitation during incubation can improve consistency.[1]
-
Uneven Filtration: Ensure a consistent and complete vacuum is applied during filtration to properly wash all wells.
-
Variable Incubation Times: Start and stop all reactions at consistent time points.
-
Troubleshooting Logic Diagram
Caption: A flowchart for troubleshooting common issues in CP 55,940 binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical Kd and Ki values for CP 55,940 binding to cannabinoid receptors?
A1: The affinity of CP 55,940 for cannabinoid receptors can vary slightly depending on the experimental conditions and tissue/cell type used. However, it generally displays high affinity for both CB1 and CB2 receptors.
| Parameter | Receptor | Value Range (nM) | Source |
| Ki | CB1 | 0.58 - 5.0 | [7][8] |
| CB2 | 0.68 - 2.6 | [7][8] | |
| Kd | CB1 (rodent brain) | 1.3 - 4.0 | [9] |
Q2: What is a standard protocol for a [3H]CP 55,940 radioligand binding assay?
A2: A typical protocol involves incubation of cell membranes expressing the receptor of interest with [3H]CP 55,940, followed by separation of bound and free radioligand by filtration.
-
Experimental Protocol: [3H]CP 55,940 Competition Binding Assay
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.[1]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]
-
Test compound at various concentrations or vehicle control.
-
For non-specific binding wells, add a high concentration of unlabeled CP 55,940 (e.g., 10 µM).
-
[3H]CP 55,940 at a concentration near its Kd (e.g., 0.7-1.5 nM).[2]
-
Membrane preparation (e.g., 25-50 µg protein).
-
-
Incubation: Incubate the plate at 30°C or 37°C for 60-90 minutes with gentle agitation to reach equilibrium.[1][2]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in 0.1-0.5% PEI.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values by non-linear regression and convert to Ki values using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram
Caption: A generalized workflow for a CP 55,940 radioligand binding assay.
Q3: What are the key downstream signaling pathways activated by CP 55,940 binding to cannabinoid receptors?
A3: CP 55,940 is an agonist for both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G-proteins.[10] Activation of these receptors initiates several intracellular signaling cascades.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[10][11]
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can stimulate various MAPK pathways, including ERK1/2, JNK, and p38, which are involved in regulating gene expression and cell fate.[10][11]
-
Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, also often activated by Gβγ, plays a role in cell survival and proliferation.[11]
Cannabinoid Receptor Signaling Pathway
Caption: Downstream signaling pathways activated by CP 55,940 binding to CB1/CB2 receptors.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a novel synthetic cannabinoid CP 55,940 binder in rat brain cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of sulfhydryl and disulfide groups in the binding of CP-55,940 to rat brain cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. CP 55,940 - Wikipedia [en.wikipedia.org]
- 9. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medical Marijuana and Treatment Personalization: The Role of Genetics and Epigenetics in Response to THC and CBD | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Design for CP 55,940 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid agonist, CP 55,940.
Frequently Asked Questions (FAQs)
Q1: What is CP 55,940 and what is its primary mechanism of action?
CP 55,940 is a potent synthetic cannabinoid that acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2][3][4][5] Its high affinity and efficacy make it a valuable research tool for studying the endocannabinoid system.[2] The primary mechanism of action for CP 55,940 involves the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[6] Specifically, these receptors are coupled to Gαi/o proteins.[7] Upon activation by an agonist like CP 55,940, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9]
Q2: What are the key differences between CP 55,940 and Δ⁹-THC?
While both CP 55,940 and Δ⁹-tetrahydrocannabinol (THC) are cannabinoid receptor agonists, they exhibit significant differences in potency and efficacy. CP 55,940 is considerably more potent and is considered a full agonist, whereas THC is a partial agonist.[9][10] Reports indicate that CP 55,940 is approximately 10 to 45 times more potent than THC.[2][9] This difference is reflected in their binding affinities and their ability to produce downstream signaling effects.[10][11]
Q3: How should I dissolve and store CP 55,940?
CP 55,940 is a lipophilic compound. For in vitro experiments, it is typically dissolved in solvents such as DMSO or ethanol to create a stock solution.[3] For in vivo studies, the stock solution is often further diluted in a vehicle containing saline and a surfactant like Tween 80 or Emulphor to ensure proper suspension.[12] Stock solutions should be stored at -20°C to maintain stability.[3]
Core Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments involving CP 55,940, along with troubleshooting guides to address common issues.
Experiment 1: In Vitro cAMP Accumulation Assay
This assay measures the ability of CP 55,940 to inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.
Signaling Pathway
Caption: CP 55,940 signaling pathway via Gαi coupling.
Experimental Workflow
Caption: Workflow for a cAMP accumulation assay.
Detailed Methodology
-
Cell Culture: Plate cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors in a 96-well plate and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of CP 55,940 in the assay buffer.
-
Cell Treatment:
-
Remove culture medium from the cells.
-
Add the assay buffer and pre-incubate.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and raise basal cAMP levels.[13]
-
Immediately add the serially diluted CP 55,940 to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF®, LANCE®, or ELISA-based assays.[13][14][15]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the CP 55,940 concentration. Calculate the IC₅₀ value, which represents the concentration of CP 55,940 that inhibits 50% of the forskolin-stimulated cAMP production.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure uniform cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low or no signal (low cAMP levels) | Low receptor expression, inactive adenylyl cyclase, degraded forskolin. | Verify receptor expression levels (e.g., via Western blot or radioligand binding). Use a fresh stock of forskolin. Optimize forskolin concentration to achieve a robust signal window. |
| High background signal (high basal cAMP) | High cell density, endogenous GPCR activation. | Optimize cell seeding density.[13] Ensure cells are not over-confluent. Use serum-free medium during the assay to minimize endogenous ligand effects. |
| Poor dose-response curve (flat or irregular) | Incorrect compound dilutions, compound precipitation, insufficient incubation time. | Prepare fresh dilutions for each experiment. Ensure CP 55,940 remains in solution (check for precipitation). Optimize the incubation time. |
Experiment 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by GPCRs. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified as a measure of receptor activation.[16][17][18]
Logical Relationship Diagram
Caption: Logical flow of the GTPγS binding assay.
Detailed Methodology
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the cannabinoid receptor of interest.
-
Assay Buffer: Prepare an assay buffer typically containing HEPES, MgCl₂, NaCl, and saponin.[16]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of CP 55,940.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High non-specific binding | Insufficient washing, filter binding of the radioligand. | Increase the number of wash steps during filtration. Pre-soak the filter mats in buffer. Include a high concentration of unlabeled GTPγS to define non-specific binding accurately. |
| Low signal-to-noise ratio | Low receptor or G-protein density in membranes, suboptimal assay conditions. | Use membranes from a cell line with higher receptor expression. Optimize concentrations of Mg²⁺, Na⁺, and GDP.[19] Titrate the amount of membrane protein per well.[19] |
| Inconsistent results | Degradation of membranes or reagents, variability in incubation time or temperature. | Use freshly prepared membranes or ensure proper storage at -80°C. Maintain consistent incubation parameters. Ensure all reagents are properly stored and not expired. |
Experiment 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an indicator of G-protein independent signaling.[20][21]
Experimental Workflow
Caption: General workflow for a β-arrestin recruitment assay.
Detailed Methodology
Several commercial platforms are available for measuring β-arrestin recruitment, such as DiscoverX's PathHunter® or Promega's NanoBiT®.[20][22] The general principle involves cells engineered to co-express the cannabinoid receptor fused to one part of a reporter enzyme and β-arrestin fused to the complementary part.
-
Cell Handling: Use a commercially available cell line or a custom-developed line expressing the tagged receptor and β-arrestin. Seed the cells in a white, opaque 96-well plate.
-
Compound Addition: Add serial dilutions of CP 55,940 to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents provided with the assay kit. After a short incubation at room temperature, measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the CP 55,940 concentration to generate a dose-response curve and calculate the EC₅₀.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal window | Low expression of tagged proteins, suboptimal cell density, incorrect assay buffer. | Confirm the expression of both tagged proteins. Optimize the number of cells seeded per well. Use the assay buffer recommended by the kit manufacturer. |
| "Bell-shaped" dose-response curve | Compound cytotoxicity at high concentrations, compound interference with the reporter system. | Perform a cell viability assay to check for cytotoxicity at the concentrations used. Test the compound in a counterscreen using parental cells lacking the receptor to check for non-specific effects on the reporter. |
| High background | Spontaneous interaction of tagged proteins, auto-luminescence of the compound. | Ensure cells are healthy and not over-confluent. Measure the luminescence of the compound alone in the assay buffer. |
Quantitative Data Summary
The following table summarizes typical pharmacological values for CP 55,940 at cannabinoid receptors. Note that these values can vary depending on the specific cell line, tissue, and assay conditions used.
| Parameter | CB1 Receptor | CB2 Receptor | Assay Type | Reference |
| Kᵢ (nM) | ~0.58 - 0.9 | ~0.68 | Radioligand Binding | [2][11] |
| EC₅₀ (nM) for [³⁵S]GTPγS binding | ~3.4 - 7.35 | - | [³⁵S]GTPγS Binding | [7][10] |
| IC₅₀ (nM) for cAMP inhibition | ~1.83 | ~2.89 | cAMP Accumulation | [9] |
References
- 1. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 2. CP 55,940 - Wikipedia [en.wikipedia.org]
- 3. CP 55940 - LKT Labs [lktlabs.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. revvity.com [revvity.com]
- 6. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 7. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 10. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
Validation & Comparative
Validating the CB1-Mediated Effects of CP 55,940 with Selective Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the effects of the potent synthetic cannabinoid agonist, CP 55,940, through the use of selective CB1 receptor antagonists. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the design and interpretation of studies in cannabinoid research.
CP 55,940 is a widely used research tool that mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] It is a full agonist at both CB1 and CB2 receptors with high potency.[1] To specifically elucidate the role of the CB1 receptor in the observed effects of CP 55,940, it is crucial to employ a selective CB1 antagonist to demonstrate the reversibility of its actions. Commonly used antagonists for this purpose include rimonabant (SR141716A) and AM251.
Comparative Data of CP 55,940 Effects With and Without a CB1 Antagonist
The following table summarizes quantitative data from various studies, demonstrating the effective blockade of CP 55,940-induced effects by CB1 antagonists.
| Experiment | Model | CP 55,940 Effect | CP 55,940 + CB1 Antagonist Effect | CB1 Antagonist Used | Reference |
| Intracranial Self-Stimulation (ICSS) | C57BL/6J mice | Dose-dependent attenuation of ICSS (ED₅₀ = 0.15 mg/kg) | Blockade of the rate-decreasing effects of CP 55,940 (1.0 mg/kg) | Rimonabant (3.0 or 10.0 mg/kg) | [2] |
| Conditioned Place Aversion (CPA) | Mice | Induction of CPA at 1 mg/kg | Abolished CPA effects | SR141716A (Rimonabant) | [3][4] |
| Cell Viability | Human embryonic rhabdomyosarcoma (RD) cells | Concentration-dependent decrease in cell viability | Attenuation of CP 55,940-induced cytotoxicity | AM251 (30 µM) | [5][6] |
| Spontaneous Macrophage Migration | Rat peritoneal macrophages | Dose-dependent inhibition of migration | Blockade of CP 55,940-induced inhibition | CB1 Antagonist | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vivo: Intracranial Self-Stimulation (ICSS) in Mice
Objective: To assess the effect of CP 55,940 on brain reward processes and its blockade by a CB1 antagonist.
Methodology:
-
Animal Model: C57BL/6J mice are surgically implanted with an electrode in the medial forebrain bundle.
-
Training: Mice are trained to press a lever to receive electrical stimulation (ICSS).
-
Drug Administration:
-
CP 55,940 (0.03–1.0 mg/kg) is administered subcutaneously 30 minutes before the test session.
-
For antagonism studies, the CB1 antagonist rimonabant (3–30 mg/kg) is administered 15 minutes prior to CP 55,940.
-
-
Data Analysis: The rate of lever pressing is measured and compared between treatment groups. The dose-response relationship is analyzed to determine the ED₅₀ of CP 55,940.[2]
In Vitro: Cell Viability Assay
Objective: To determine the cytotoxic effects of CP 55,940 and the role of CB1 receptors in a human cell line.
Methodology:
-
Cell Culture: Human embryonic rhabdomyosarcoma (RD) cells are cultured under standard conditions.
-
Drug Treatment:
-
Cells are exposed to varying concentrations of CP 55,940.
-
For antagonism studies, cells are pre-incubated with the CB1 antagonist AM251 (30 µM) for 30 minutes before the addition of CP 55,940.
-
-
Viability Assessment: Cell viability is measured using a standard assay (e.g., MTT or WST-8).
-
Data Analysis: The percentage of viable cells is calculated relative to control (vehicle-treated) cells.[5][6]
Visualizing the Mechanisms
To further clarify the molecular interactions and experimental procedures, the following diagrams are provided.
Figure 1. Simplified CB1 Receptor Signaling Pathway.
This diagram illustrates the activation of the CB1 receptor by the agonist CP 55,940, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. A CB1 antagonist competitively binds to the receptor, preventing the agonist from exerting its effects.[8][9][10]
Figure 2. General Experimental Workflow.
This workflow outlines the key steps in designing an experiment to validate the CB1-mediated effects of CP 55,940. The critical step is the pre-treatment with a selective CB1 antagonist to demonstrate that the effects of CP 55,940 are specifically blocked.
References
- 1. CP 55,940 - Wikipedia [en.wikipedia.org]
- 2. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 4. Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cannabinoid CP-55,940 induces apoptosis in a human skeletal muscle model via regulation of CB1 receptors and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo and in vitro treatment with the synthetic cannabinoid CP55, 940 decreases the in vitro migration of macrophages in the rat: involvement of both CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of CP 55,940 and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of CP 55,940 with other widely studied synthetic cannabinoids, including JWH-018, HU-210, and WIN 55,212-2. The information is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of cannabinoid pharmacology.
Executive Summary
CP 55,940 is a potent synthetic cannabinoid that exhibits high affinity for both CB1 and CB2 receptors.[1][2] It is often used as a reference compound in cannabinoid research due to its robust and consistent activity.[3] Compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, CP 55,940 is considerably more potent in both in vitro and in vivo assays.[1][4][5] This guide will delve into the quantitative measures of potency, including receptor binding affinity (Ki) and functional activity (EC50), and provide an overview of the experimental methods used to determine these values.
Data Presentation: Comparative Potency of Synthetic Cannabinoids
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of CP 55,940 and other key synthetic cannabinoids at the human CB1 and CB2 receptors. Lower Ki and EC50 values indicate higher potency.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| CP 55,940 | CB1 | 0.58 - 5.0[1][2] | 0.2 - 3.4[1][4] |
| CB2 | 0.68 - 2.6[1][2] | 0.3 - 9.4[1][6] | |
| JWH-018 | CB1 | 9.0[7] | ~10[8] |
| CB2 | 2.94 | ~5[9] | |
| HU-210 | CB1 | 0.06 | ~0.3[10] |
| CB2 | 0.52 | ~0.2[10] | |
| WIN 55,212-2 | CB1 | 1.9 - 62.3 | ~20[8] |
| CB2 | 0.28 - 3.7 | ~4[6] |
Note: The reported values can vary between studies due to different experimental conditions and cell systems used.
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists like CP 55,940.
Caption: Cannabinoid receptor activation and downstream signaling.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for determining binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experiments cited in this guide.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors) are prepared.[11][12]
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940) and varying concentrations of the unlabeled test compound.[12][13]
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[13]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the cannabinoid receptors upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of a cannabinoid agonist.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the cannabinoid receptors are used.[14]
-
Incubation: Membranes are incubated with varying concentrations of the agonist in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[15][16]
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.[15]
-
Separation and Quantification: The [³⁵S]GTPγS bound to the G proteins is separated from the unbound nucleotide and quantified.[15]
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.
cAMP Accumulation Assay
This assay measures the functional consequence of cannabinoid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13][17]
Objective: To determine the functional potency of a cannabinoid agonist by measuring its effect on cAMP levels.
Methodology:
-
Cell Culture: Whole cells expressing the cannabinoid receptor are used.[18]
-
Stimulation: The cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin.[18][19]
-
Agonist Treatment: The cells are then treated with varying concentrations of the cannabinoid agonist.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or other detection methods.[18][19]
-
Data Analysis: The decrease in cAMP levels is plotted against the agonist concentration to determine the IC50 (the concentration of agonist that causes 50% of its maximal inhibition of cAMP production), which reflects the functional potency of the compound.
In Vivo Effects and Potency Comparison
In vivo studies in animal models provide further insights into the relative potencies of synthetic cannabinoids. These studies often measure a "tetrad" of effects: hypothermia, analgesia, catalepsy, and decreased locomotor activity.[7]
CP 55,940 consistently demonstrates greater potency than Δ⁹-THC in vivo.[5] For instance, in mice, CP 55,940 was found to be approximately 57-fold more potent than THC in suppressing intracranial self-stimulation.[5] Other synthetic cannabinoids like HU-210 also exhibit significantly higher potency than THC in vivo.[20][21] The increased potency of many synthetic cannabinoids is a key factor contributing to their different and often more severe physiological and psychological effects compared to cannabis.[4]
References
- 1. tocris.com [tocris.com]
- 2. CP 55,940 - Wikipedia [en.wikipedia.org]
- 3. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. marshall.edu [marshall.edu]
- 19. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of the Neurotoxic and Seizure-Inducing Effects of Synthetic and Endogenous Cannabinoids with Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
CP 55,940 versus THC: a comparative analysis of in vivo effects
A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting in vivo profiles of the synthetic cannabinoid CP 55,940 and the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC).
This guide provides an objective comparison of the in vivo effects of CP 55,940 and THC, focusing on their receptor binding, potency, and physiological and behavioral outcomes. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and drug development in the cannabinoid field.
At a Glance: Key Differences
| Feature | CP 55,940 | Δ⁹-Tetrahydrocannabinol (THC) |
| Receptor Agonism | Full agonist at CB1 and CB2 receptors | Partial agonist at CB1 and CB2 receptors |
| Potency | High | Moderate |
| Receptor Binding Affinity (Ki) | High affinity for CB1 and CB2 | Moderate affinity for CB1 and CB2 |
Quantitative Analysis: A Side-by-Side Comparison
The following tables summarize the quantitative data gathered from various in vivo studies, highlighting the significant differences in potency and efficacy between CP 55,940 and THC.
Table 1: Receptor Binding Affinity and G-Protein Coupling
| Ligand | Receptor | Binding Affinity (Ki) | G-Protein Coupling (EC₅₀) |
| CP 55,940 | CB1 | ~0.9 nM[1] | 3.4 nM[2] |
| CB2 | ~0.68 nM[3] | - | |
| Δ⁹-THC | CB1 | ~40 nM[1] | 167.4 nM[2] |
| CB2 | - | - |
Table 2: In Vivo Potency (ED₅₀) in Mice
| Effect | CP 55,940 (mg/kg) | Δ⁹-THC (mg/kg) | Potency Difference (approx. fold) |
| Catalepsy | 0.15 (i.p.) | - | - |
| Analgesia (Tail-Flick) | - | - | 4-15x (i.v.)[4] |
| Hypothermia | - | - | 4-15x (i.v.)[4] |
| Suppression of Locomotor Activity | 0.15 (i.p.)[1] | - | 57x (i.p.)[1] |
In Vivo Effects: A Detailed Examination
CP 55,940, a synthetic cannabinoid, consistently demonstrates significantly higher potency and efficacy in vivo compared to THC, the primary psychoactive component of cannabis.[2] This is largely attributed to its nature as a full agonist at both CB1 and CB2 receptors, whereas THC is a partial agonist.[2][5]
Cannabinoid Tetrad
The classic "tetrad" of in vivo effects observed after cannabinoid administration in rodents includes catalepsy, analgesia, hypothermia, and suppression of locomotor activity. CP 55,940 induces these effects at much lower doses than THC.
-
Catalepsy: This is characterized by a state of immobility and muscular rigidity. The bar test is a common method to quantify catalepsy.
-
Analgesia: The reduction of pain sensitivity is a hallmark of cannabinoid activity. The tail-flick test is a standard procedure to measure this effect.
-
Hypothermia: A decrease in core body temperature is another consistent effect of cannabinoid receptor activation.
-
Locomotor Activity: Cannabinoids typically suppress spontaneous movement, which can be measured in an open-field test.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Catalepsy: The Bar Test
Objective: To assess the degree of catalepsy induced by a cannabinoid.
Apparatus: A horizontal bar (approximately 3 mm in diameter) is suspended 5 cm above a flat surface.
Procedure:
-
Administer the test compound (CP 55,940, THC, or vehicle) to the mouse via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time point post-injection (e.g., 30 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the mouse to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the mouse is removed from the apparatus to prevent undue stress.
-
The latency to descend is recorded as the measure of catalepsy.
Analgesia: The Tail-Flick Test
Objective: To measure the analgesic effect of a cannabinoid by assessing the response to a thermal stimulus.
Apparatus: A tail-flick analgesia meter, which consists of a radiant heat source and a timer.
Procedure:
-
Gently restrain the mouse, allowing its tail to be positioned over the radiant heat source.
-
Activate the heat source, which starts the timer.
-
The heat is focused on a specific point on the ventral surface of the tail.
-
Observe the mouse for a characteristic "flick" or withdrawal of its tail from the heat source.
-
The timer automatically stops when the tail is withdrawn, and the latency is recorded.
-
A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.[6]
-
Administer the test compound and repeat the measurement at various time points to determine the peak effect and duration of action.
Locomotor Activity: The Open-Field Test
Objective: To evaluate changes in spontaneous locomotor activity and exploratory behavior.
Apparatus: An open-field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor movement.
Procedure:
-
Place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 20-30 minutes).
-
The tracking system records various parameters, including:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: An exploratory behavior.
-
-
Administer the test compound and repeat the test to assess its effect on locomotor activity.
Hypothermia: Rectal Temperature Measurement
Objective: To measure changes in core body temperature.
Apparatus: A digital thermometer with a flexible rectal probe.
Procedure:
-
Gently restrain the mouse.
-
Lubricate the rectal probe with a non-irritating substance.
-
Insert the probe into the rectum to a consistent depth (e.g., 2 cm).[7]
-
Record the temperature once the reading stabilizes.
-
Take a baseline temperature reading before administering the test compound.
-
Administer the compound and measure the temperature at regular intervals to determine the onset, peak, and duration of the hypothermic effect.
Signaling Pathways
CP 55,940 and THC exert their effects primarily through the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[8] As a full agonist, CP 55,940 elicits a maximal response from these receptors, while THC, as a partial agonist, produces a submaximal response.[2][5]
The activation of CB1 and CB2 receptors by these agonists initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][8]
Experimental Workflow
A typical in vivo study comparing CP 55,940 and THC would follow a structured workflow to ensure reliable and reproducible data.
Conclusion
The in vivo effects of CP 55,940 and THC are markedly different, primarily due to their distinct pharmacological profiles as full and partial agonists, respectively. CP 55,940 exhibits substantially greater potency and efficacy in eliciting the characteristic cannabinoid tetrad of effects in rodents. This comparative analysis, supported by detailed experimental protocols and signaling pathway diagrams, provides a valuable resource for researchers investigating the endocannabinoid system and developing novel cannabinoid-based therapeutics. Understanding these fundamental differences is crucial for interpreting experimental results and for the rational design of drugs targeting cannabinoid receptors.
References
- 1. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation between low- and high-efficacy CB1 receptor agonists using a drug discrimination protocol for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Cannabinoid Signaling: A Comparative Analysis of CP 55,940 in Wild-Type and Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of the potent synthetic cannabinoid agonist, CP 55,940, and its cross-validation with genetic models. By examining the compound's performance in wild-type versus cannabinoid receptor knockout animals, we can delineate the specific contributions of CB1 and CB2 receptors to its complex physiological and behavioral effects.
CP 55,940 is a high-efficacy, non-selective agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), making it a valuable research tool for probing the endocannabinoid system.[1][2][3][4] Its potency is significantly greater than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2][3] Understanding the distinct roles of CB1 and CB2 receptors in mediating the effects of CP 55,940 is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. Genetic models, particularly knockout mice lacking functional CB1 or CB2 receptors, have been instrumental in dissecting these receptor-specific actions.
Comparative Analysis of CP 55,940 Effects
The following tables summarize the key quantitative findings from studies comparing the effects of CP 55,940 in wild-type (WT) mice with those in CB1 knockout (CB1KO) and CB2 knockout (CB2KO) mice. These data clearly illustrate the differential roles of the two cannabinoid receptors in mediating the compound's diverse pharmacological profile.
Neuropathic Pain Attenuation
| Experimental Model | Genotype | CP 55,940 Dose | Effect on Allodynia | Key Finding |
| Paclitaxel-Induced Neuropathy | WT | 0.3 mg/kg (i.p.) | Suppression | Low-dose CP 55,940 suppresses neuropathic pain primarily through CB1 receptor activation.[5] |
| Paclitaxel-Induced Neuropathy | CB1KO | 0.3 mg/kg (i.p.) | No Suppression | The antiallodynic effect of low-dose CP 55,940 is absent in mice lacking CB1 receptors.[5] |
| Paclitaxel-Induced Neuropathy | CB2KO | 0.3 mg/kg (i.p.) | Suppression | CB2 receptors are not essential for the antiallodynic effect of low-dose CP 55,940.[5] |
| Paclitaxel-Induced Neuropathy | WT | 10 mg/kg (i.p.) | Catalepsy precluded assessment | High doses of CP 55,940 induce catalepsy in wild-type mice, masking potential analgesic effects.[5] |
| Paclitaxel-Induced Neuropathy | CB1KO | 10 mg/kg (i.p.) | Sustained Suppression | In the absence of CB1 receptors, high-dose CP 55,940 produces a sustained antiallodynic effect mediated by CB2 receptors.[5] |
Cannabimimetic Effects
| Effect | Genotype | CP 55,940 Dose | Observation | Key Finding |
| Hypothermia | WT | 0.3 mg/kg (i.p.) | Hypothermia induced | The hypothermic effect of CP 55,940 is mediated by CB1 receptors.[5] |
| Hypothermia | CB1KO | 0.3 mg/kg (i.p.) | No hypothermia | The absence of CB1 receptors abolishes the hypothermic response to CP 55,940.[5] |
| Catalepsy | WT | 0.3 mg/kg | Catalepsy induced | CP 55,940-induced catalepsy is dependent on CB1 receptor activation.[6] |
| Catalepsy | CB1KO | 0.3 mg/kg | No catalepsy | Mice lacking CB1 receptors do not exhibit catalepsy in response to CP 55,940.[6] |
| Conditioned Place Aversion (CPA) | WT | 1 mg/kg | CPA induced | CP 55,940 induces aversive effects at higher doses.[1][7] |
| Conditioned Place Aversion (CPA) | CB1KO | 1 mg/kg | No CPA | The aversive properties of CP 55,940 are mediated by CB1 receptors.[1][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying the observed effects and the experimental approaches used for their investigation, the following diagrams are provided.
References
- 1. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 2. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 3. CP 55,940 - Wikipedia [en.wikipedia.org]
- 4. CP 55940 - LKT Labs [lktlabs.com]
- 5. CB1 Knockout Mice Unveil Sustained CB2-Mediated Antiallodynic Effects of the Mixed CB1/CB2 Agonist CP55,940 in a Mouse Model of Paclitaxel-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CP 55,940 and Anandamide on Cannabinoid Receptor Signaling
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals objectively analyzing the receptor signaling pathways of the synthetic cannabinoid agonist CP 55,940 and the endogenous cannabinoid, anandamide. This guide provides a comprehensive overview of their interactions with cannabinoid receptors, supported by experimental data and detailed methodologies.
This publication delves into the nuanced differences and similarities between CP 55,940, a potent synthetic cannabinoid, and anandamide (AEA), a key endocannabinoid. Understanding their distinct signaling profiles is crucial for the development of targeted therapeutics that modulate the endocannabinoid system. This guide presents a comparative study of their effects on receptor binding, G-protein activation, adenylyl cyclase modulation, and ERK phosphorylation.
At a Glance: Key Performance Indicators
| Parameter | CP 55,940 | Anandamide (AEA) | Key Insights |
| Receptor Binding Affinity (Ki) | High affinity for both CB1 and CB2 receptors. | Moderate affinity, generally higher for CB1 than CB2.[1] | CP 55,940 exhibits stronger and more stable binding to cannabinoid receptors. Anandamide's binding is influenced by enzymatic degradation, which can be mitigated by inhibitors like PMSF.[2] |
| G-Protein Activation (GTPγS) | Full and potent agonist at both CB1 and CB2 receptors. | Partial agonist with lower efficacy and potency compared to CP 55,940.[3] | CP 55,940 is more efficient at initiating the G-protein signaling cascade upon receptor binding. |
| Adenylyl Cyclase Inhibition | Potent inhibitor of adenylyl cyclase activity. | Inhibits adenylyl cyclase, but with lower potency and efficacy than CP 55,940.[4] | Both compounds utilize the Gi/o pathway to inhibit adenylyl cyclase, a hallmark of CB1 receptor activation. |
| ERK Phosphorylation | Robustly stimulates ERK phosphorylation. | Stimulates ERK phosphorylation, often in a dose-dependent and biphasic manner.[5][6] | The activation of the ERK pathway is a common downstream effect, though the dynamics and magnitude of activation can differ. |
Delving into the Signaling Pathways
CP 55,940 and anandamide, upon binding to cannabinoid receptors (primarily CB1 and CB2), initiate a cascade of intracellular events. Both are G-protein coupled receptors (GPCRs) that predominantly couple to inhibitory G-proteins (Gi/o).
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the quantitative data from various experimental studies, providing a direct comparison of CP 55,940 and anandamide.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Experimental System | Reference |
| CP 55,940 | Rat Brain Synaptosomes | - | Competitive binding assay with [3H]CP-55,940. | [7] |
| Anandamide | Rat Brain Synaptosomes | 89 | Competitive binding assay with [3H]CP-55,940. | [7] |
| Anandamide (with PMSF) | Rat Brain Synaptosomes | 89 ± 10 | Filtration assay with [3H]CP-55,940. | [2] |
| Anandamide (without PMSF) | Rat Brain Synaptosomes | 5400 ± 1600 | Filtration assay with [3H]CP-55,940. | [2] |
PMSF (phenylmethylsulfonyl fluoride) is an enzyme inhibitor that prevents the degradation of anandamide.
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding)
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of CP 55,940) | Experimental System | Reference |
| CP 55,940 | Human CB1 | - | 100% | BRET assay in HEK293 cells | [3] |
| Anandamide | Human CB1 | - | Lower than CP 55,940 | BRET assay in HEK293 cells | [3] |
Table 3: Adenylyl Cyclase Inhibition
| Compound | IC₅₀ (nM) | Experimental System | Reference |
| Anandamide | 100.5 ± 7.7 | CHO-K1 cells transfected with cannabinoid receptor. | [4] |
| Δ⁹-THC | 9.2 ± 8.6 | CHO-K1 cells transfected with cannabinoid receptor. | [4] |
Note: Direct comparative IC₅₀ values for CP 55,940 in the same study were not available, but it is widely recognized as a more potent inhibitor than anandamide.
Experimental Protocols
A comprehensive understanding of the experimental methodologies is essential for interpreting the presented data.
Receptor Binding Assay (Competitive Displacement)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from transfected cell lines or brain tissue) are isolated.[8]
-
Incubation: A fixed concentration of a radiolabeled cannabinoid agonist, typically [³H]CP-55,940, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (CP 55,940 or anandamide).[2][9]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a displacement curve, from which the IC₅₀ (the concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes containing the receptor of interest are prepared.
-
Incubation: Membranes are incubated in a buffer containing a saturating concentration of GDP, the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (CP 55,940 or anandamide).
-
Filtration and Washing: The reaction is terminated by rapid filtration, and filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist.
ERK Phosphorylation Assay (Western Blot)
This assay is used to measure the activation of the MAP kinase/ERK signaling pathway.
Methodology:
-
Cell Culture and Treatment: Cells expressing cannabinoid receptors are cultured and then treated with either CP 55,940, anandamide, or a vehicle control for a specific duration.[5]
-
Cell Lysis: The cells are lysed to release the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK. Subsequently, a secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Detection and Analysis: The protein bands are visualized, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.[10]
Conclusion
This comparative guide highlights the distinct pharmacological profiles of CP 55,940 and anandamide. CP 55,940 consistently demonstrates higher affinity, potency, and efficacy across various measures of cannabinoid receptor signaling compared to the endogenous ligand, anandamide. These differences are critical for interpreting experimental results and for the rational design of novel cannabinoid-based therapeutics. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies.
References
- 1. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinomimetic behavioral effects of and adenylate cyclase inhibition by two new endogenous anandamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential G protein-coupled cannabinoid receptor signaling by anandamide directs blastocyst activation for implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukcia.org [ukcia.org]
- 7. N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid receptor ligand, and related lipid molecules in the nervous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CP 55,940 and 2-AG in Cannabinoid Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic cannabinoid agonist CP 55,940 and the endogenous cannabinoid 2-Arachidonoylglycerol (2-AG) in their activation of cannabinoid receptors (CB1 and CB2). This analysis is supported by experimental data on binding affinity and functional efficacy, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction
CP 55,940 is a potent, non-selective synthetic cannabinoid agonist that is structurally distinct from classical cannabinoids like Δ⁹-THC.[1] It is widely used as a research tool due to its high affinity and efficacy at both CB1 and CB2 receptors.[1] 2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors, playing a crucial role in various physiological processes.[2][3] Understanding the comparative pharmacology of these two compounds is essential for research into the endocannabinoid system and the development of novel cannabinoid-based therapeutics.
Quantitative Comparison of Receptor Activation
The binding affinity and functional potency of CP 55,940 and 2-AG at human cannabinoid receptors have been characterized through various in vitro assays. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity (Ki) at Human Cannabinoid Receptors
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| CP 55,940 | CB1 | 0.6 - 5.0 | [3H]CP 55,940 | - | |
| CB2 | 0.7 - 2.6 | [3H]CP 55,940 | - | ||
| 2-AG | CB1 | 472 | - | - | |
| CB1 | >10,000 | [3H]CP 55,940 | Human Neocortical Synaptosomes | [4] | |
| CB2 | 1400 | - | - | ||
| CB2 | 70 | [3H]CP 55,940 | HEK-293 cells | [5] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Efficacy (EC50 / IC50) at Human Cannabinoid Receptors
| Compound | Assay | Receptor | EC50 / IC50 (nM) | Emax (% of control) | Cell Line | Reference |
| CP 55,940 | GTPγS Binding | CB1 | 3.4 | - | - | [6] |
| cAMP Inhibition | CB1 | 1.83 | - | - | [6] | |
| cAMP Inhibition | CB2 | 2.89 | - | - | [6] | |
| 2-AG | GTPγS Binding | CB2 | 122 | Full Agonist | CHO-hCB2 membranes | [7] |
| cAMP Inhibition | CB2 | 1300 | Full Agonist | CHO-hCB2 cells | [7] | |
| GTPγS Binding | CB1 | 519 | - | - | ||
| cAMP Inhibition | CB1 | - | No effect | Human Neocortical Synaptosomes | [4] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process by 50%. Emax (Maximum effect): The maximum response achievable by a drug.
Signaling Pathways
Both CP 55,940 and 2-AG primarily exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family.[2] This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9]
Cannabinoid Receptor Signaling Pathway
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the binding and function of cannabinoid receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10][11]
Radioligand Binding Assay Workflow
Methodology:
-
Membrane Preparation: Cell membranes from cells overexpressing the cannabinoid receptor of interest (e.g., CHO or HEK293 cells) are prepared.[12]
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940) and varying concentrations of the unlabeled test compound.[11][12]
-
Separation: The reaction is terminated, and the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[13]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor and is used to determine the potency (EC50) and efficacy (Emax) of an agonist.[14][15]
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of the agonist (CP 55,940 or 2-AG).[16]
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.[17]
-
Separation and Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and Emax values for the agonist.
cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation on the downstream signaling pathway, specifically the inhibition of adenylyl cyclase and the resulting decrease in cAMP levels.[8][18]
Methodology:
-
Cell Culture: Whole cells expressing the cannabinoid receptor are used.[19]
-
Stimulation: The cells are first treated with forskolin, an adenylyl cyclase activator, to increase intracellular cAMP levels.[8]
-
Agonist Treatment: The cells are then treated with varying concentrations of the cannabinoid agonist.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[20]
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is analyzed to determine the IC₅₀ of the agonist.
Summary of Comparison
-
Binding Affinity: CP 55,940 demonstrates significantly higher binding affinity for both CB1 and CB2 receptors compared to 2-AG.[4][5] The reported Ki values for CP 55,940 are in the low nanomolar range, while those for 2-AG are in the mid-nanomolar to micromolar range.
-
Efficacy: Both CP 55,940 and 2-AG are considered full agonists at the CB2 receptor.[7] However, at the CB1 receptor, CP 55,940 acts as a high-efficacy agonist, while the activity of 2-AG appears to be more variable and potentially lower in some systems.[4][6]
-
Potency: Consistent with its higher affinity, CP 55,940 is a more potent agonist than 2-AG at both CB1 and CB2 receptors, as indicated by its lower EC₅₀ and IC₅₀ values in functional assays.[6][7]
-
Nature: CP 55,940 is a synthetic compound designed for high potency and stability, making it a valuable research tool. 2-AG is an endogenous ligand, and its physiological effects are regulated by its synthesis, degradation, and transport.[2]
Conclusion
CP 55,940 and 2-AG exhibit distinct pharmacological profiles at cannabinoid receptors. CP 55,940 is a high-affinity, high-potency synthetic agonist at both CB1 and CB2 receptors. In contrast, the endogenous cannabinoid 2-AG generally displays lower affinity and potency, particularly at the CB1 receptor. These differences are critical for interpreting experimental results and for the design of therapeutic agents targeting the endocannabinoid system. The choice between using CP 55,940 or 2-AG in research depends on the specific question being addressed, with CP 55,940 serving as a potent pharmacological tool and 2-AG providing insights into endogenous cannabinoid signaling.
References
- 1. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. realmofcaring.org [realmofcaring.org]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
- 18. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. marshall.edu [marshall.edu]
Validating the Specificity of CP 55,940 for Cannabinoid Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of synthetic cannabinoids is paramount. This guide provides a comprehensive comparison of CP 55,940, a widely used cannabinoid receptor agonist, with other key ligands. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document serves as a critical resource for evaluating the specificity of CP 55,940 and selecting appropriate tools for cannabinoid research.
CP 55,940 is a synthetic cannabinoid that mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis.[1] Created by Pfizer in 1974, it has become a valuable research tool for studying the endocannabinoid system.[1] This guide delves into the binding affinity and functional activity of CP 55,940 at the canonical cannabinoid receptors, CB1 and CB2, and explores its interactions with potential off-target sites. For a thorough evaluation, its profile is compared with the endogenous cannabinoid anandamide and another synthetic agonist, WIN 55,212-2.
Comparative Analysis of Cannabinoid Receptor Ligands
The specificity of a ligand is determined by its binding affinity (Ki) and functional potency (EC50) at its intended targets versus other potential binding sites. The following tables summarize the available data for CP 55,940, WIN 55,212-2, and anandamide at cannabinoid receptors and selected off-target receptors.
Cannabinoid Receptor (CB1 & CB2) Binding Affinities and Functional Potencies
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| CP 55,940 | CB1 | 0.58 - 5.0[1][2] | 0.2 - 3.4[2][3] |
| CB2 | 0.68 - 2.6[1][2] | 0.3[2] | |
| WIN 55,212-2 | CB1 | 1.9 - 62.3[4] | - |
| CB2 | 3.3[4] | - | |
| Anandamide | CB1 | 89[5] | 31[5] |
| CB2 | 371[5] | 27[5] |
Off-Target Receptor Interactions
| Compound | Off-Target Receptor | Interaction | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| CP 55,940 | GPR55 | Antagonist[1] | - | 5[2] |
| WIN 55,212-2 | PPARα | Agonist | - | - |
| PPARγ | Agonist | - | - | |
| TRPV1 | Inhibitor[6] | - | - | |
| Anandamide | GPR55 | Agonist[5] | - | 18[5] |
| TRPV1 | Agonist[5] | ~2000[7] | - |
Experimental Protocols for Specificity Validation
Accurate assessment of ligand specificity relies on standardized and well-defined experimental procedures. The following sections detail the methodologies for key assays used to characterize cannabinoid receptor ligands.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing cannabinoid receptors (CB1 or CB2)
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940)
-
Unlabeled test compound (e.g., CP 55,940, WIN 55,212-2, anandamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or the test compound.
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.
Workflow for GTPγS Binding Assay
Caption: Workflow of a GTPγS binding assay.
Materials:
-
Cell membranes expressing cannabinoid receptors
-
[³⁵S]GTPγS
-
GDP
-
Test agonist
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test agonist.
-
In a 96-well plate, add the membrane preparation, GDP (typically 10-30 µM), and the test agonist or buffer.
-
Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax values.
Calcium Imaging Assay
This assay is used to assess the activity of ligands on ion channels, such as TRPV1, by measuring changes in intracellular calcium concentration using fluorescent indicators.
Workflow for Calcium Imaging Assay
Caption: Workflow of a calcium imaging assay.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with TRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Physiological saline solution (e.g., HBSS)
-
Test compound
-
Fluorescence microscope or plate reader with an automated liquid handling system
Procedure:
-
Plate the cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates).
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with physiological saline to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the test compound at various concentrations.
-
Record the changes in fluorescence intensity over time. A positive control, such as capsaicin for TRPV1 channels, should be used to confirm channel functionality.
-
Analyze the data by quantifying the change in fluorescence from baseline.
-
Plot the response as a function of the log concentration of the test compound to determine the EC50.
Cannabinoid Receptor Signaling Pathway
The canonical signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
CB1/CB2 Receptor Signaling Pathway
Caption: Simplified CB1/CB2 receptor signaling cascade.
Conclusion
This guide provides a framework for the systematic evaluation of CP 55,940's specificity for cannabinoid receptors. The compiled data indicates that while CP 55,940 is a potent agonist at both CB1 and CB2 receptors, it also exhibits activity at other sites, such as GPR55. For researchers investigating the endocannabinoid system, a thorough understanding of these on- and off-target effects is crucial for the accurate interpretation of experimental results. The provided protocols offer standardized methods for independently verifying and expanding upon the existing data, ensuring the rigorous characterization of this and other cannabinoid ligands.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of CP 55,940 and WIN 55,212-2: Two Seminal Synthetic Cannabinoid Receptor Agonists
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the landscape of cannabinoid research, the synthetic agonists CP 55,940 and WIN 55,212-2 have served as invaluable tools for elucidating the physiological and pathological roles of the cannabinoid receptors, CB1 and CB2. While both compounds are potent, non-selective agonists, they exhibit distinct pharmacological profiles that have significant implications for their use in experimental settings and for the development of novel therapeutics. This guide provides a detailed comparative review of CP 55,940 and WIN 55,212-2, focusing on their chemical properties, receptor binding and functional activity, and the signaling pathways they modulate.
Chemical and Physical Properties
CP 55,940 and WIN 55,212-2 belong to distinct chemical classes, which underlies their different interactions with the cannabinoid receptors. CP 55,940 is a classical bicyclic cannabinoid analogue, structurally related to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.[1][2] In contrast, WIN 55,212-2 is an aminoalkylindole, representing a structurally different class of cannabinoid agonists.[3][4][5]
| Property | CP 55,940 | WIN 55,212-2 |
| Chemical Name | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol[6] | (R)-(+)---INVALID-LINK--methanone[4] |
| Molecular Formula | C₂₄H₄₀O₃[2] | C₂₇H₂₆N₂O₃[3][4] |
| Molecular Weight | 376.58 g/mol | 426.51 g/mol [3] |
| Chemical Class | Classical Cannabinoid Analogue | Aminoalkylindole[3][5] |
Receptor Binding Affinity
Both CP 55,940 and WIN 55,212-2 are high-affinity, non-selective ligands for the CB1 and CB2 receptors. However, subtle differences in their binding affinities have been reported across various studies. CP 55,940 generally shows roughly equal high affinity for both CB1 and CB2 receptors.[6][7] Some studies suggest that WIN 55,212-2 may exhibit a slightly greater affinity for the CB2 receptor over the CB1 receptor.[8]
| Ligand | Receptor | Species | Kᵢ (nM) |
| CP 55,940 | CB1 | Human | 0.5 - 5.0[7] |
| CB2 | Human | 0.69 - 2.8[7] | |
| WIN 55,212-2 | CB1 | Human | 1.9 - 6.06[9] |
| CB2 | Human | 0.28 - 3.7[9][10] |
Kᵢ (Inhibition constant) is an indication of the binding affinity of a ligand to a receptor. Lower Kᵢ values indicate higher binding affinity.
Functional Activity and Efficacy
While both compounds act as full agonists at cannabinoid receptors, studies have revealed significant differences in their efficacy and ability to activate downstream signaling pathways. WIN 55,212-2 is often reported to be a more potent and efficacious agonist in stimulating G-protein-mediated signaling, particularly through Gᵢ, compared to CP 55,940.[11][12] This suggests that the two agonists may stabilize distinct active conformations of the CB1 receptor, leading to differential engagement of intracellular signaling cascades.[11][12] Some research has even characterized CP 55,940 as a partial agonist in certain experimental systems, where it can antagonize the effects of the full agonist WIN 55,212-2.[13]
| Ligand | Assay | Receptor | EC₅₀ (nM) |
| CP 55,940 | [³⁵S]GTPγS Binding | CB1 | 0.2[6] |
| CB2 | 0.3[6] | ||
| WIN 55,212-2 | [³⁵S]GTPγS Binding | CB1 | ~1-10 (varies by study) |
| CB2 | ~1-10 (varies by study) |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Signaling Pathways
Activation of CB1 and CB2 receptors by agonists like CP 55,940 and WIN 55,212-2 initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G proteins (Gᵢ/Gₒ). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[14] Furthermore, cannabinoid receptor activation can also lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[4][5]
Caption: General signaling pathway for CB1/CB2 receptor activation.
The differential ability of CP 55,940 and WIN 55,212-2 to induce specific receptor conformations may lead to biased agonism, where one signaling pathway is preferentially activated over another. This has important implications for the physiological and behavioral effects of these compounds.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a typical competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound (e.g., WIN 55,212-2) against a radiolabeled ligand (e.g., [³H]CP 55,940) for cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radiolabeled ligand: [³H]CP 55,940.
-
Test compound: WIN 55,212-2.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (WIN 55,212-2).
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand ([³H]CP 55,940, typically at its Kₔ concentration), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Data from the competition binding experiment are used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G proteins by an agonist and is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS radiolabel.
-
Test compound: CP 55,940 or WIN 55,212-2.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate cell membranes with GDP (typically 10-30 µM) to ensure G proteins are in their inactive state.
-
In a 96-well plate, add assay buffer, the pre-incubated membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of [³⁵S]GTPγS bound to the G proteins using a liquid scintillation counter.
-
Data are plotted as specific binding versus the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
Logical Relationships
Both CP 55,940 and WIN 55,212-2 are classified as synthetic cannabinoid receptor agonists. Their primary mechanism of action is through the activation of the G protein-coupled cannabinoid receptors, CB1 and CB2.
Caption: Classification and primary targets of CP 55,940 and WIN 55,212-2.
Conclusion
CP 55,940 and WIN 55,212-2 remain cornerstone pharmacological tools in cannabinoid research. Their structural and pharmacological differences offer a unique opportunity to probe the complexities of cannabinoid receptor function. While both are potent, non-selective agonists, the higher efficacy of WIN 55,212-2 in certain signaling pathways and the potential for biased agonism highlight the nuanced nature of cannabinoid receptor activation. For researchers and drug development professionals, a thorough understanding of these differences is crucial for the appropriate design of experiments and the interpretation of results, ultimately paving the way for the development of more selective and efficacious cannabinoid-based therapeutics.
References
- 1. Location, Structure, and Dynamics of the Synthetic Cannabinoid Ligand CP-55,940 in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP-55940 | C24H40O3 | CID 104895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Win 55212-2 | C27H26N2O3 | CID 5311501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 6. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 7. 美国GlpBio - (-)-CP 55,940 | Cas# 83002-04-4 [glpbio.cn]
- 8. Comparison of the pharmacology and signal transduction of the human cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. Unique agonist-bound cannabinoid CB1 receptor conformations indicate agonist specificity in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Enduring Legacy of CP 55,940: A Comparative Guide to a Seminal Synthetic Cannabinoid
For researchers, scientists, and drug development professionals, understanding the foundational characteristics of synthetic cannabinoids is crucial for advancing the field. CP 55,940, a potent and widely studied synthetic cannabinoid developed by Pfizer in 1974, remains a cornerstone in cannabinoid research.[1] This guide provides a comprehensive comparison of key findings from seminal research on CP 55,940, offering insights into its receptor binding, functional activity, and in vivo effects, supported by detailed experimental data and methodologies.
Receptor Binding Affinity: A High-Affinity Ligand for CB1 and CB2 Receptors
CP 55,940 is characterized by its high binding affinity for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, acting as a non-selective full agonist.[1][2] This property has made it an invaluable tool for probing the endocannabinoid system. Seminal studies have consistently demonstrated its potent interaction with these receptors, often serving as a benchmark for comparing other cannabinoid ligands.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| CP 55,940 | CB1 | 0.58 nM | [1] |
| CP 55,940 | CB2 | 0.68 nM | [1] |
| Δ⁹-THC | CB1 | 16.5 nM (IC₅₀) | [3][4] |
| Δ⁹-THC | CB2 | 41.8 nM (IC₅₀) | [3][4] |
Experimental Protocol: Radioligand Competition Binding Assay
A standard method to determine the binding affinity of a compound like CP 55,940 is the radioligand competition binding assay. This technique involves incubating cell membranes expressing the target receptor (e.g., CB1 or CB2) with a fixed concentration of a radioactively labeled cannabinoid ligand, such as [³H]CP-55,940 or [³H]SR141716A.[5] Varying concentrations of the unlabeled test compound (e.g., CP 55,940 or other cannabinoids) are then added to compete for binding with the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The binding affinity (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation. The binding buffer typically consists of 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.[5] The incubation is generally carried out at 30°C for 1 hour.[5]
Functional Activity: Potent Agonism and Downstream Signaling
CP 55,940's high affinity for cannabinoid receptors translates into potent functional activity. It is considered a full agonist, meaning it can elicit a maximal response from the receptor.[1] This is often contrasted with Δ⁹-THC, which is considered a partial agonist.[4] The functional consequences of CP 55,940 binding include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as the phosphorylation of extracellular signal-regulated kinases (ERK).[6][7]
| Compound | Assay | Potency (EC₅₀ or IC₅₀) | Efficacy (Emax) | Reference |
| CP 55,940 | [³⁵S]GTPγS Binding (hCB1) | pEC₅₀ = 7.35 ± 0.19 | 65% | [6] |
| CP 55,940 | [³⁵S]GTPγS Binding (mouse brain) | pEC₅₀ = 8.20 ± 0.11 | 62% | [6] |
| CP 55,940 | Adenylate Cyclase Inhibition (CB1) | IC₅₀ = 1.83 nM | [3][4] | |
| CP 55,940 | Adenylate Cyclase Inhibition (CB2) | IC₅₀ = 2.89 nM | [3][4] | |
| Δ⁹-THC | Adenylate Cyclase Inhibition (CB1) | IC₅₀ = 16.5 nM | [3][4] | |
| Δ⁹-THC | Adenylate Cyclase Inhibition (CB2) | IC₅₀ = 41.8 nM | [3][4] | |
| Δ⁹-THC | G-protein binding (CB1) | EC₅₀ = 167.4 nM | [4] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs) like CB1 and CB2. In this assay, cell membranes containing the receptor of interest are incubated with the agonist (e.g., CP 55,940) and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. The binding of the radiolabeled [³⁵S]GTPγS is then quantified as a measure of receptor activation. The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/ml BSA.[8]
Caption: CP 55,940 signaling pathway via CB1/CB2 receptors.
In Vivo Effects: A Spectrum of Cannabimimetic Activity
The potent in vitro activity of CP 55,940 translates to a range of pronounced in vivo effects characteristic of cannabinoid agonists. These effects are primarily mediated through the CB1 receptor.
Conditioned Place Aversion (CPA): High doses of CP 55,940 have been shown to induce conditioned place aversion in mice, an effect that is mediated by CB1 receptors.[9] For instance, a dose of 1 mg/kg of CP 55,940 was found to produce significant CPA.[9] This aversive effect could be blocked by a CB1 receptor antagonist but not a CB2 receptor antagonist.[9]
Intracranial Self-Stimulation (ICSS): Acute administration of CP 55,940 has been found to suppress intracranial self-stimulation in a dose-dependent manner in both rats and mice, an effect also mediated by the CB1 receptor.[10] Doses of 0.1 mg/kg and higher were shown to depress ICSS in rats.[10] The ED₅₀ for this effect in mice was determined to be 0.15 mg/kg.[10]
Other In Vivo Effects: CP 55,940 is known to produce the classic "tetrad" of cannabinoid effects in mice: hypolocomotion, catalepsy, antinociception, and hypothermia.[11] It has also demonstrated neuroprotective effects in various models.[1]
| In Vivo Effect | Species | Dose | Outcome | Receptor | Reference |
| Conditioned Place Aversion | Mouse | 1 mg/kg | Induces CPA | CB1 | [9] |
| Intracranial Self-Stimulation | Mouse | 0.15 mg/kg (ED₅₀) | Suppresses ICSS | CB1 | [10] |
| Intracranial Self-Stimulation | Rat | ≥ 0.1 mg/kg | Depresses ICSS | CB1 | [10] |
| Macrophage Migration | Rat | 0.4 mg/kg (in vivo) | Reduced migration | CB1 & CB2 | [12] |
| Apoptosis (Skeletal Muscle Cells) | Human (in vitro) | Concentration-dependent | Induces apoptosis | CB1 | [13] |
Experimental Protocol: Conditioned Place Preference/Aversion
The conditioned place preference (CPP) or aversion (CPA) paradigm is used to assess the rewarding or aversive properties of a drug. The apparatus typically consists of a three-chamber box with distinct visual and tactile cues in the two larger chambers. The procedure involves three phases:
-
Pre-conditioning: The animal is allowed to freely explore all three chambers to determine any initial preference for one of the side chambers.
-
Conditioning: Over several days, the animal receives injections of the drug (e.g., CP 55,940) and is confined to one of the side chambers. On alternate days, it receives a vehicle injection and is confined to the other side chamber.[9]
-
Post-conditioning (Test): The animal is again allowed to freely explore all three chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a preference (reward), while a decrease indicates an aversion.
Caption: Experimental workflow for Conditioned Place Aversion.
Conclusion
The seminal research on CP 55,940 has laid a critical foundation for our understanding of the endocannabinoid system. Its high affinity and efficacy as a CB1 and CB2 receptor agonist have made it an indispensable pharmacological tool. The data and protocols summarized in this guide highlight the key findings that have established CP 55,940 as a benchmark compound in cannabinoid research, providing a valuable comparative resource for scientists and developers in the field. The continued study of such foundational molecules is essential for the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. CP 55,940 - Wikipedia [en.wikipedia.org]
- 2. CP 55940 - LKT Labs [lktlabs.com]
- 3. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 4. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. realmofcaring.org [realmofcaring.org]
- 9. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 10. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and in vitro treatment with the synthetic cannabinoid CP55, 940 decreases the in vitro migration of macrophages in the rat: involvement of both CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic cannabinoid CP-55,940 induces apoptosis in a human skeletal muscle model via regulation of CB1 receptors and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of CP 55,940 Research Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of cannabinoid receptor agonists is paramount for advancing therapeutic strategies. This guide provides an objective comparison of the synthetic cannabinoid CP 55,940 with key endogenous and synthetic alternatives, supported by experimental data, detailed protocols, and visual pathway representations to aid in the assessment of its translational relevance.
CP 55,940, a potent, non-selective full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), has been instrumental in decades of cannabinoid research.[1] Its high affinity and efficacy have made it a valuable tool for elucidating the physiological roles of the endocannabinoid system. However, the translational potential of findings obtained with CP 55,940 must be carefully considered in the context of its pharmacological profile relative to other cannabinoid ligands. This guide offers a comparative analysis of CP 55,940 against the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC), and the synthetic cannabinoid WIN 55,212-2.
Comparative Analysis of Cannabinoid Receptor Ligands
The translational relevance of a research tool is significantly influenced by its binding affinity and functional potency at its target receptors. The following tables summarize the quantitative data for CP 55,940 and its comparators at human CB1 and CB2 receptors, providing a clear basis for comparison.
Table 1: Comparative Binding Affinities (Ki) at Human Cannabinoid Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Ligand Type |
| CP 55,940 | 0.58 - 5.0[2][3] | 0.68 - 2.6[2][3] | Synthetic Full Agonist |
| WIN 55,212-2 | 1.9[4] | 0.28 - 3.3[5] | Synthetic Full Agonist |
| Δ⁹-THC | ~40[4] | ~3-10 | Phytocannabinoid Partial Agonist |
| Anandamide (AEA) | ~89 - 239.2[6] | ~371 - 439.5[6] | Endocannabinoid Partial Agonist |
| 2-Arachidonoylglycerol (2-AG) | 472[7] | 1400[7] | Endocannabinoid Full Agonist |
Table 2: Comparative Functional Potency (EC50/IC50) at Human Cannabinoid Receptors
| Compound | CB1 EC50/IC50 (nM) | CB2 EC50/IC50 (nM) | Assay Type |
| CP 55,940 | 0.2 (EC50)[3] | 0.3 (EC50)[3] | G-protein activation |
| WIN 55,212-2 | 2.9 (EC50) | 3.0 (EC50) | G-protein activation |
| Δ⁹-THC | 16.5 (IC50)[8] | 41.8 (IC50)[8] | Adenylate Cyclase Inhibition |
| Anandamide (AEA) | 26.5 (EC50) | 60.5 (EC50) | [³⁵S]GTPγS Binding |
| 2-Arachidonoylglycerol (2-AG) | 519 (EC50)[7] | 618 (EC50)[7] | G-protein activation |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP 55,940 or [³H]SR141716A).
-
Test compounds (CP 55,940, WIN 55,212-2, THC, AEA, 2-AG).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubations are typically carried out at 30°C for 60-90 minutes.[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activity of a cannabinoid agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to cannabinoid receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and a fixed concentration of GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the stimulated binding as a function of agonist concentration to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation).
Behavioral Assays in Preclinical Models
Objective: To assess the rewarding or aversive effects of a compound by measuring its impact on the rate at which an animal will work to receive electrical stimulation in a brain reward center.
Procedure:
-
Surgically implant an electrode into the medial forebrain bundle (MFB) of a rodent.
-
Train the animal to press a lever to receive a brief electrical stimulation.
-
Once a stable baseline of responding is established, administer the test compound (e.g., CP 55,940) at various doses.
-
Measure changes in the rate of lever pressing. A decrease in the threshold for self-stimulation is indicative of a rewarding effect, while an increase suggests an aversive or motor-impairing effect. Studies have shown that acute administration of CP 55,940 tends to depress ICSS in mice, suggesting a lack of rewarding effects under these conditions.
Objective: To evaluate the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Procedure:
-
Pre-conditioning Phase: Allow the animal to freely explore a two-chambered apparatus to determine any initial preference for one chamber over the other.
-
Conditioning Phase: On alternating days, confine the animal to one chamber after administering the test compound and to the other chamber after a vehicle injection. This is typically done over several days.
-
Test Phase: Place the animal in the apparatus with free access to both chambers and record the time spent in each. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a decrease indicates a conditioned place aversion (aversion). High doses of CP 55,940 have been shown to induce conditioned place aversion in mice.
Signaling Pathways and Experimental Workflows
To further aid in the conceptualization of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of the CB1 receptor upon agonist binding.
Caption: Simplified signaling pathway of the CB2 receptor upon agonist binding.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
CP 55,940 remains an invaluable research tool due to its high potency and full agonist activity at both CB1 and CB2 receptors. This allows for the robust activation of cannabinoid-mediated signaling pathways, facilitating the study of their downstream effects. However, its synthetic nature and greater potency compared to endogenous ligands like anandamide and 2-AG, as well as the partial agonism of THC, are critical considerations for translating preclinical findings. For instance, the aversive effects observed with CP 55,940 in some behavioral paradigms may not fully recapitulate the more complex psychoactive effects of THC in humans.
Researchers and drug development professionals should carefully consider these differences when designing experiments and interpreting data. Utilizing a range of cannabinoid ligands, including those with different efficacy profiles and receptor selectivities, will provide a more comprehensive understanding of the endocannabinoid system and enhance the translational relevance of their research. This comparative guide serves as a foundational resource to inform such critical decisions in the pursuit of novel cannabinoid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid-Elicited Conditioned Place Preference in a Modified Behavioral Paradigm [jstage.jst.go.jp]
- 3. mona.uwi.edu [mona.uwi.edu]
- 4. Cannabinoid Conditioned Reward and Aversion: Behavioral and Neural Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optogenetic brain-stimulation reward: A new procedure to re-evaluate the rewarding versus aversive effects of cannabinoids in dopamine transporter-Cre mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CP 53631: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for CP 53631, a selective serotonin reuptake inhibitor (SSRI) and autophagy inhibitor.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to adhere to safe handling practices to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
Step-by-Step Disposal Procedure
Given its classification as a combustible solid and its high water hazard potential (WGK 3), this compound must be disposed of as hazardous waste.
-
Waste Identification and Collection:
-
Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" and its systematic name if available), and the specific hazards (e.g., "Combustible Solid," "Hazardous to Water").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS office or contractor with all available information about the chemical.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| CAS Number | 79836-56-9 |
| Molecular Formula | C₁₇H₁₈BrN · HCl |
| Molecular Weight | 352.70 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
| Storage Class | 11 (Combustible Solids) |
| Water Hazard Class (WGK) | 3 (Highly hazardous for water) |
Experimental Protocols
No specific experimental protocols involving the disposal of this compound were found in the available literature. The disposal procedures outlined above are based on general best practices for hazardous chemical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Handling Guidance for Unidentified Compounds Such as CP 53631
Following a comprehensive search, no specific safety data or chemical identification for a compound designated "CP 53631" could be located in publicly available databases. This indicates that "this compound" may be an internal research code, a novel substance, or an incorrectly labeled material. In such instances, a conservative approach based on a thorough risk assessment is mandatory. The substance must be treated as potentially hazardous until its properties are better understood.
Immediate Safety Protocol: A Step-by-Step Approach to Handling Unidentified Chemicals
When faced with an uncharacterized substance, a systematic approach is crucial to ensure personnel safety and proper management. The following procedural guidance outlines the necessary steps from initial handling to disposal.
1. Information Gathering and Initial Assessment:
-
Attempt to Identify: The first and most critical step is to exhaust all avenues to positively identify the chemical. Check internal laboratory notebooks, chemical inventory systems, and consult with colleagues. Ascertain the source of the material if possible.
-
Assume Hazard: In the absence of definitive identification, treat the substance as hazardous. This includes assuming it may be toxic, flammable, corrosive, and reactive.
-
Segregate the Material: Isolate the container in a designated, well-ventilated area away from incompatible materials. A secondary containment unit is highly recommended.
2. Personal Protective Equipment (PPE) Selection:
-
Hierarchy of Controls: Before relying on PPE, consider engineering and administrative controls. This includes working in a certified chemical fume hood and ensuring proper training for all personnel involved.
-
Minimum PPE Ensemble: When handling an unknown substance, a comprehensive PPE ensemble is required. This should include, at a minimum:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against unforeseen splashes or reactions.
-
Hand Protection: Use chemically resistant gloves. Given the unknown nature of the substance, select a glove material with broad chemical resistance, such as nitrile or neoprene. Consider double-gloving.
-
Body Protection: A flame-resistant lab coat, worn fully buttoned, is necessary. For larger quantities or higher-risk procedures, a chemical-resistant apron or suit may be appropriate.
-
Respiratory Protection: If there is any risk of aerosolization or if the substance is volatile, a respirator is required. The type of respirator (e.g., N95, half-mask with appropriate cartridges, or a supplied-air respirator) will depend on the assessed risk. A NIOSH-approved respirator is recommended if airborne concentrations may exceed established guidelines for particulates.
-
Foot Protection: Closed-toe, non-slip shoes are mandatory.
-
3. Handling and Experimental Workflow:
-
Controlled Environment: All handling and experimental procedures must be conducted within a functioning chemical fume hood to minimize inhalation exposure.
-
Small Quantities: Only work with the smallest quantity of the substance necessary for the procedure.
-
Avoid Dust Formation: If the material is a solid, take care to avoid generating dust, which can be an inhalation hazard and potentially form explosive mixtures with air.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed. Have appropriate spill cleanup materials on hand.
4. Disposal Plan:
-
Waste Segregation: All waste generated from handling "this compound," including contaminated PPE and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of unknown or hazardous waste. Do not attempt to dispose of the material down the drain or in regular trash.
Data Presentation: General Properties of Uncharacterized Compounds
When specific data is unavailable, it is prudent to assume a range of hazardous properties. The following table summarizes the potential hazards that should be considered for an unknown substance like this compound.
| Property Category | Assumed Potential Hazards |
| Physical Hazards | Flammable solid or liquid, potential for explosive dust/air mixtures. May be reactive with common laboratory chemicals. |
| Health Hazards | Acutely toxic via inhalation, ingestion, or skin contact. May cause skin and eye irritation or severe damage. Potential for respiratory irritation. Long-term health effects (carcinogenicity, mutagenicity, reproductive toxicity) are unknown. |
| Environmental Hazards | Assume the substance is harmful to aquatic life and should not be released into the environment. |
Mandatory Visualization: Workflow for Handling Uncharacterized Chemicals
The following diagram illustrates the logical workflow for safely managing a chemical with unknown properties.
Caption: Workflow for the safe handling of uncharacterized chemical compounds.
By adhering to this rigorous, safety-first methodology, you can minimize risks and ensure a safe laboratory environment when working with compounds of unknown identity and properties. We are committed to being your preferred partner in laboratory safety and chemical handling, providing value that extends beyond the product itself.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
